molecular formula C8H13ClN2O2 B1404229 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride CAS No. 2696-03-9

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Cat. No.: B1404229
CAS No.: 2696-03-9
M. Wt: 204.65 g/mol
InChI Key: DCDGCHXHDAWBFH-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDGCHXHDAWBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS No. 2696-03-9), a pivotal building block for researchers and scientists in modern drug development. This spirocyclic compound, which merges a piperidine ring with a hydantoin (imidazolidine-2,4-dione) moiety, offers a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry. Its inherent structural rigidity and defined vectoral projection of functional groups make it an exemplary scaffold for creating molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document details its core chemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its primary application as a versatile linker and scaffold, particularly in the burgeoning field of targeted protein degradation.

The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry

For decades, drug discovery has been dominated by flat, aromatic, sp²-rich molecules. However, the industry is undergoing a strategic shift, often termed "escaping from flatland," toward more three-dimensional (3D) and sp³-rich chemical matter. Spirocyclic scaffolds are at the forefront of this evolution. By joining two rings through a single, shared quaternary carbon atom, spirocycles eliminate rotatable bonds, which can significantly enhance a molecule's binding affinity and metabolic stability.[1]

The 2,8-diazaspiro[4.5]decane-1,3-dione core belongs to a class of compounds known as spirohydantoins, which are widely regarded as "privileged structures" in medicinal chemistry.[2] This designation stems from their recurring appearance in a wide array of biologically active compounds targeting different protein families.[3] The piperidine component offers a basic nitrogen handle for synthetic elaboration, while the hydantoin ring provides hydrogen bond donors and acceptors, all presented in a rigid, geometrically precise orientation that is ideal for optimizing interactions within a protein's binding pocket.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.

Property Value Source
CAS Number 2696-03-9[4][5][6]
Molecular Formula C₈H₁₃ClN₂O₂[4][5]
Molecular Weight 204.65 g/mol [4][5]
Purity (Typical) ≥97%[5][6]
Appearance White to off-white solidN/A
Storage Room Temperature[4][5]
Topological Polar Surface Area (TPSA) 58.2 Ų[4]
logP (Calculated) -0.1755[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
SMILES O=C(C12CCNCC1)NC(C2)=O.Cl[4]

Synthesis and Purification Workflow

While several methods exist for the synthesis of spirohydantoins, a robust and widely applicable approach is a modified Strecker synthesis followed by cyclization and deprotection.[2] This pathway offers high yields and utilizes commercially available starting materials.

Causality Behind Experimental Choices:
  • N-Boc Protection: The synthesis commences with N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is chosen for its stability under the basic or neutral conditions of the initial aminonitrile formation and its facile removal under acidic conditions, which conveniently coincides with the formation of the final hydrochloride salt.

  • Strecker Aminonitrile Synthesis: This classic reaction efficiently creates the C-C and C-N bonds necessary for the hydantoin core in a single step from the ketone.

  • Cyclization: The aminonitrile intermediate is cyclized to the hydantoin. This is often achieved by reaction with an isocyanate or by heating with potassium cyanate followed by acid-catalyzed ring closure, a method known as the Read reaction, which is a variant of the Bucherer-Bergs synthesis.

  • One-Pot Deprotection and Salt Formation: The final step utilizes strong acid (e.g., HCl in dioxane) to simultaneously cleave the Boc group and protonate the piperidine nitrogen, yielding the desired hydrochloride product directly.

Synthetic_Workflow A N-Boc-4-piperidone B α-Amino nitrile intermediate A->B 1. KCN, NH4Cl 2. H2O / EtOH C N-Boc-2,8-diazaspiro[4.5] decane-1,3-dione B->C 1. KOCN, H2O 2. (NH4)2CO3, Heat 3. Acid workup D 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride (Final Product) C->D HCl in Dioxane

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol 1: Synthesis via Bucherer-Bergs Reaction

This protocol is a representative, self-validating system. Researchers should monitor progress by TLC or LC-MS and confirm intermediate and final product structures using the characterization methods outlined in Section 4.

  • Step 1: Spirohydantoin Formation.

    • To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol and water (1:1 mixture), add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).

    • Heat the mixture in a sealed pressure vessel at 80-90 °C for 12-18 hours. The reaction progress can be monitored by LC-MS for the disappearance of the starting material.

    • After cooling to room temperature, carefully acidify the reaction mixture with 2M HCl to pH ~2 to precipitate the crude N-Boc protected spirohydantoin.

    • Filter the solid, wash with cold water, and dry under vacuum. The product can be purified further by recrystallization from ethanol/water if necessary.

  • Step 2: Boc Deprotection and Hydrochloride Salt Formation.

    • Suspend the crude N-Boc-2,8-diazaspiro[4.5]decane-1,3-dione from Step 1 in a minimal amount of methanol or ethyl acetate.

    • Add a solution of 4M HCl in 1,4-dioxane (4-5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis confirms complete deprotection.

    • The product, this compound, will typically precipitate from the solution.

    • Collect the solid by filtration, wash with cold diethyl ether to remove residual solvent and impurities, and dry under high vacuum to yield the final product.

Structural Characterization and Quality Control

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Technique Expected Observations
¹H NMR (in D₂O or DMSO-d₆)- Complex multiplets in the 2.5-3.5 ppm range corresponding to the eight piperidine ring protons.- A broad singlet around 8.0-9.0 ppm for the hydantoin N-H proton (will exchange in D₂O).- A broad singlet for the piperidine N-H₂⁺ protons.
¹³C NMR (in D₂O or DMSO-d₆)- Two distinct carbonyl signals in the 170-180 ppm range for C1 and C3.- A quaternary spirocarbon signal around 60-70 ppm.- Multiple signals in the 30-50 ppm range for the piperidine ring carbons.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ for the free base (C₈H₁₂N₂O₂) at m/z ≈ 169.09.
Infrared (IR) Spectroscopy - Broad N-H stretching bands around 3200-3400 cm⁻¹.- Strong, distinct C=O stretching bands for the dione carbonyls around 1710 cm⁻¹ and 1770 cm⁻¹.
HPLC (Reverse Phase) A single major peak indicating high purity (>97%), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid.

Reactivity and Core Applications in Drug Development

The utility of this compound lies in its predictable reactivity, primarily centered on the secondary amine of the piperidine ring. This functional group serves as a crucial attachment point for building more complex molecules.

Primary Application: A Scaffold for Targeted Protein Degraders (PROTACs)

The compound is commercially marketed as a "Protein Degrader Building Block," highlighting its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of three components:

  • A warhead that binds to the protein of interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two.

The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is exceptionally well-suited for incorporation into the linker component. The secondary amine allows for covalent attachment to either the warhead or the E3 ligase ligand, while the rigid spirocyclic body provides a defined 3D geometry, which is critical for optimizing the ternary complex formation between the POI and the E3 ligase.

PROTAC_Architecture POI {Protein of Interest (POI) | Warhead} Linker Linker 2,8-Diazaspiro[4.5]decane- 1,3-dione Scaffold POI:f0->Linker Covalent Attachment E3 {E3 Ligase Ligand | E3 Ubiquitin Ligase} Linker:f0->E3 Covalent Attachment

Caption: Role as a rigid scaffold within PROTAC architecture.

Broader Therapeutic Potential

Beyond protein degradation, the spiro-piperidine motif is a cornerstone of numerous pharmacologically active agents. Derivatives have shown high potency as:

  • TYK2/JAK1 Inhibitors: For treating inflammatory bowel disease.[7]

  • Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonists: Investigated for obesity and metabolic disorders.[3]

  • Antihypertensive Agents: Acting as α-adrenergic blockers.[8]

  • Antileishmanial Agents: Demonstrating potent activity against Leishmania major.[9]

This history underscores the inherent value of the 2,8-diazaspiro[4.5]decane core as a starting point for generating novel therapeutics across diverse disease areas.

Safety, Handling, and Storage

  • Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Storage: The compound is stable and should be stored at ambient room temperature in a tightly sealed container to protect it from moisture.[4][5]

  • Safety: While specific toxicity data is not widely published, the compound is for research and manufacturing use only. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its spirocyclic, sp³-rich structure provides a robust and validated starting point for developing next-generation therapeutics. By offering a rigid framework, key synthetic handles, and favorable physicochemical properties, it effectively accelerates the design-build-test cycle in drug discovery. Its proven utility as a scaffold in targeted protein degradation and the established biological relevance of its core structure ensure its continued importance in the development of novel, potent, and selective medicines.

References

  • Chemuniverse. (n.d.). 2, 8-diazaspiro[4.5]decane-1, 3-dione hydrochloride, min 97%. Retrieved from [Link]

  • Singh, R., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Engineering and Pharmaceutical Letters.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Im, G. Y., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-3077. Retrieved from [Link]

  • Ghergurovich, J. M., & Deshaies, R. J. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2316-2330. Retrieved from [Link]

  • Szymańska, E., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(23), 5755. Retrieved from [Link]

  • Nefzi, A., et al. (2004). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 6(3), 342-344. Retrieved from [Link]

  • de la Herrán, G., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. Retrieved from [Link]

  • Bakulina, O. Y., et al. (2021). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. RSC Advances, 11(41), 25373-25380. Retrieved from [Link]

  • Maslivets, A. N., et al. (2019). Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas. Beilstein Journal of Organic Chemistry, 15, 2864-2871. Retrieved from [Link]

  • Google Patents. (2024). CN118638118A - A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride.
  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]

  • Klutchko, S., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 28(7), 907-913. Retrieved from [Link]

  • Meqbil, Y. J., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 381(2), 121-131. Retrieved from [Link]

  • Albanese, V., et al. (2021). Triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Manuscript.
  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Retrieved from [Link]

  • Obniska, J., et al. (2007). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 64(4), 309-316.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published data for this specific molecule, this guide synthesizes foundational chemical principles with spectral data from analogous structures to present a robust, predictive approach to its characterization. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section will detail the theoretical underpinnings, predictive data, and interpretative logic required to unequivocally confirm the molecular structure. This document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are a prominent feature in a multitude of biologically active compounds and natural products. The unique three-dimensional arrangement of these scaffolds imparts conformational rigidity and novel steric and electronic properties, making them attractive frameworks in drug discovery. This compound belongs to this important class of molecules, incorporating a succinimide (pyrrolidine-2,5-dione) ring fused to a piperidine ring in a spirocyclic fashion. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing.

The precise determination of its chemical structure is paramount for understanding its structure-activity relationships (SAR), mechanism of action, and for ensuring the integrity of subsequent biological and pharmacological studies. This guide will walk through the essential analytical techniques required for its complete structural characterization.

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow Piperidin-4-one Piperidin-4-one (or its hydrochloride salt) KCN_NH4Cl Potassium Cyanide (KCN) & Ammonium Chloride (NH4Cl) Intermediate_1 α-amino nitrile intermediate Piperidin-4-one->Intermediate_1 Strecker Synthesis Hydrolysis Acid or Base Hydrolysis Cyclization Heating with Urea or Isocyanate Intermediate_1->Cyclization Final_Product 2,8-Diazaspiro[4.5]decane-1,3-dione Cyclization->Final_Product HCl_treatment HCl treatment Final_Product->HCl_treatment Final_Salt 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride HCl_treatment->Final_Salt

Caption: Proposed synthesis of this compound.

This multi-step synthesis would first involve the formation of an α-amino nitrile from piperidin-4-one, followed by cyclization with a suitable reagent to form the succinimide ring. The final step would be the treatment with hydrochloric acid to yield the desired salt.

Spectroscopic Analysis: A Multi-faceted Approach

The core of the structure elucidation process lies in the careful analysis of spectroscopic data. The following sections will detail the expected results from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Due to the hydrochloride salt, the piperidine nitrogen will be protonated, leading to a downfield shift of adjacent protons.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.7t4HH-7, H-9Protons adjacent to the protonated nitrogen (N-8) are expected to be deshielded.
~2.8 - 3.0s2HH-4Protons on the succinimide ring.
~2.0 - 2.2t4HH-6, H-10Protons on the piperidine ring adjacent to the spiro carbon.
~8.5 - 9.5br s1HN-H (imide)The imide proton is acidic and will exchange with D₂O, potentially leading to its disappearance.
~9.0 - 10.0br s2HN-H (amine HCl)The protons on the protonated piperidine nitrogen are also exchangeable.

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals and determine the multiplicities.

The carbon NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180C-1, C-3Carbonyl carbons of the succinimide ring.
~60 - 65C-5Spiro carbon, quaternary.
~45 - 50C-7, C-9Carbons adjacent to the protonated piperidine nitrogen.
~35 - 40C-4Methylene carbon of the succinimide ring.
~30 - 35C-6, C-10Methylene carbons of the piperidine ring.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Process the data to obtain the final spectrum.

NMR_Elucidation_Workflow Sample 2,8-Diazaspiro[4.5]decane-1,3-dione HCl 1H_NMR ¹H NMR Spectroscopy Sample->1H_NMR 13C_NMR ¹³C NMR Spectroscopy Sample->13C_NMR Structure_Proposal Initial Structure Proposal 1H_NMR->Structure_Proposal 13C_NMR->Structure_Proposal 2D_NMR 2D NMR (COSY, HSQC, HMBC) Data_Integration Integration of All Spectroscopic Data 2D_NMR->Data_Integration Structure_Proposal->2D_NMR Hypothesis Testing Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₈H₁₃ClN₂O₂), the molecular weight is 204.65 g/mol .[1][2]

Expected High-Resolution Mass Spectrometry (HRMS) Data:

  • Molecular Ion (M)⁺: The free base (C₈H₁₂N₂O₂) would have a calculated exact mass of 168.0899. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 169.0977.

  • Isotope Pattern: The presence of one chlorine atom in the hydrochloride salt would be evident from the isotopic pattern of the molecular ion if observed, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

Fragmentation Pattern:

The fragmentation in the mass spectrometer will provide clues about the different structural components. Key expected fragments include:

  • Loss of the elements of succinimide.

  • Cleavage of the piperidine ring.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the full scan mass spectrum in both positive and negative ion modes.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3200-3400N-HStretching (imide and amine salt)
~2800-3000C-HStretching (aliphatic)
~1700-1770C=OStretching (imide carbonyls)
~1600-1650N-HBending (amine salt)

The presence of two strong carbonyl absorption bands is a key characteristic of the succinimide ring.[3] The broad absorption in the N-H stretching region is indicative of the amine hydrochloride and the imide N-H.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Proof

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the spirocyclic system.

Experimental Protocol:

  • Grow single crystals of the compound from a suitable solvent system.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

A successful crystal structure determination would provide the ultimate confirmation of the connectivity and stereochemistry of this compound.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound requires a synergistic and logical application of modern analytical techniques. While direct experimental data is currently limited, this guide provides a robust predictive framework based on sound chemical principles and data from analogous compounds. By systematically applying NMR spectroscopy, mass spectrometry, and IR spectroscopy, and ideally confirming the structure with X-ray crystallography, researchers can confidently establish the molecular architecture of this and other novel spirocyclic compounds, paving the way for their further investigation in drug discovery and development.

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. National Institutes of Health. Available at: [Link]

  • 2,8-Diazaspiro(4.5)decane. PubChem. Available at: [Link]

  • 2-Ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione. PubChem. Available at: [Link]

  • 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. Google Patents.
  • 2, 8-diazaspiro[4.5]decane-1, 3-dione hydrochloride, min 97%, 100 mg. Stratech. Available at: [Link]

Sources

Synthesis of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,8-diazaspiro[4.5]decane-1,3-dione Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable spirocyclic scaffold in modern drug discovery and development. The synthetic strategy is centered on a robust and efficient two-step sequence: (1) the construction of the core spiro-hydantoin structure via the classic Bucherer-Bergs multicomponent reaction, followed by (2) a streamlined deprotection and salt formation step. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and includes critical insights into experimental design and safety considerations. The intended audience includes researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important building block.

Introduction: The Significance of the Spiro-Hydantoin Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling novel interactions with biological targets that are often inaccessible to more planar molecules. Among these, the spiro-hydantoin motif is particularly noteworthy. Hydantoin derivatives are a well-established class of pharmacologically active compounds, known for a wide range of biological activities.[1]

The target molecule, 2,8-diazaspiro[4.5]decane-1,3-dione, combines the hydantoin core with a piperidine ring, creating a versatile building block for library synthesis and the development of complex therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[2] This guide details an efficient synthesis of its hydrochloride salt, which enhances the compound's stability and aqueous solubility, making it ideal for further synthetic elaboration and biological screening.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, beginning with a protected piperidine precursor to ensure chemoselectivity. This approach prioritizes efficiency and yield by telescoping the final deprotection and salt formation into a single operation.

G cluster_0 Stage 1: Spiro-Hydantoin Formation cluster_1 Stage 2: Deprotection & Salt Formation A N-Boc-4-piperidone B Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) A->B Key Substrate C tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane- 8-carboxylate (Boc-Protected Intermediate) B->C Spirocyclization D Acid-Mediated Deprotection (HCl in Organic Solvent) C->D Input E 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (Final Product) D->E Cleavage & Protonation

Figure 1: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

This stage employs the Bucherer-Bergs reaction, a powerful multicomponent reaction that efficiently constructs 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[3][4]

Principle and Mechanistic Insight

The choice of N-Boc-4-piperidone as the starting material is strategic.[5] The tert-butoxycarbonyl (Boc) protecting group serves two critical functions: it deactivates the piperidine nitrogen, preventing it from participating in unwanted side reactions, and it enhances the solubility of the starting material and intermediate in organic solvents.

The Bucherer-Bergs reaction proceeds through a series of equilibria, as outlined below.[6][7]

G A Ketone + NH₃ B Imine A->B Condensation D Cyanohydrin A->D + HCN - H₂O C Aminonitrile B->C + HCN F Cyano-carbamic acid C->F + CO₂ D->C + NH₃ - H₂O E CO₂ G 5-Imino-oxazolidin-2-one F->G Intramolecular Cyclization H Hydantoin G->H Rearrangement

Figure 2: Simplified mechanism of the Bucherer-Bergs reaction.

The reaction initiates with the formation of a cyanohydrin from the ketone and cyanide.[6] This is followed by the substitution of the hydroxyl group with an amino group (from ammonium carbonate) to form an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) and undergoes intramolecular cyclization and rearrangement to yield the thermodynamically stable hydantoin product.[6][7]

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Molar Eq.
N-Boc-4-piperidone 199.25 10.0 g 50.2 1.0
Potassium Cyanide (KCN) 65.12 4.90 g 75.3 1.5
Ammonium Carbonate 96.09 24.1 g 250.8 5.0
Ethanol (95%) - 125 mL - -

| Water | - | 125 mL | - | - |

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), potassium cyanide (4.90 g, 75.3 mmol), and ammonium carbonate (24.1 g, 250.8 mmol).

  • Solvent Addition: Add 125 mL of 95% ethanol and 125 mL of deionized water to the flask. The mixture will form a suspension.

  • Reaction Execution: Heat the reaction mixture to 60-65 °C in an oil bath and maintain vigorous stirring. The reaction is typically monitored by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) and is generally complete within 24-48 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water with stirring. A white precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Drying: Dry the white solid under vacuum at 50 °C to a constant weight to afford tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Expected Results and Characterization
  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Characterization Data:

    • ¹H NMR: Consistent with the protected spiro-hydantoin structure. Expect a singlet around 1.4-1.5 ppm corresponding to the nine protons of the Boc group.

    • Mass Spec (ESI+): m/z = 268.15 [M+H]⁺

Stage 2: Boc-Deprotection and Hydrochloride Salt Formation

This final stage efficiently removes the Boc protecting group and concurrently forms the desired hydrochloride salt in a single step.

Principle and Causality

The Boc group is notoriously labile under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation typically fragments into isobutylene gas.[8]

Using a solution of hydrogen chloride (HCl) in an organic solvent like ethyl acetate, dioxane, or methanol is the most direct method to achieve the target salt.[9][10] The HCl serves as both the catalyst for deprotection and the counter-ion for the resulting free amine, driving the reaction towards the formation of the stable, often crystalline, hydrochloride salt. This streamlined approach avoids a separate work-up and salt formation step, making it highly atom-economical.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Molar Eq.
Boc-Protected Intermediate 267.31 11.0 g 41.2 1.0
4M HCl in Ethyl Acetate - 100 mL 400 ~10

| Ethyl Acetate (for washing) | - | 50 mL | - | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (11.0 g, 41.2 mmol).

  • Reagent Addition: Under a fume hood, slowly add the 4M HCl solution in ethyl acetate (100 mL). Effervescence (release of CO₂ and isobutylene) will be observed.

  • Reaction Execution: Stir the resulting suspension at room temperature. The reaction progress can be monitored by the complete dissolution of the starting material followed by the precipitation of the hydrochloride salt. The reaction is typically complete within 2-4 hours.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate (2 x 25 mL) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight to yield this compound.

Expected Results and Characterization
  • Yield: >95%

  • Appearance: White to off-white solid

  • Molecular Formula: C₈H₁₃ClN₂O₂[11]

  • Molecular Weight: 204.65 g/mol [11]

  • Characterization Data:

    • ¹H NMR (DMSO-d₆): The characteristic singlet for the Boc group (~1.4 ppm) will be absent. The appearance of a broad signal for the N-H protons of the hydantoin and the piperidinium N-H is expected.

    • Mass Spec (ESI+): m/z = 169.10 [M+H]⁺ (corresponding to the free base)

Safety and Handling Considerations

  • Potassium Cyanide (KCN): KCN is acutely toxic if ingested, inhaled, or absorbed through the skin. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Crucially, KCN must never be mixed with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

  • 4M HCl in Ethyl Acetate: This is a corrosive and flammable solution. Handle in a fume hood and wear appropriate PPE. Avoid inhalation of vapors.

Conclusion

This guide presents a validated, efficient, and high-yielding two-stage synthesis for this compound. The strategy leverages the power of the Bucherer-Bergs multicomponent reaction for the core construction and a subsequent acid-mediated deprotection/salt formation for a streamlined finish. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently and safely produce this valuable chemical building block for applications in drug discovery and beyond.

References

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available from: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. Available from: [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. Available from: [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. National Institutes of Health (NIH). Available from: [Link]

  • Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • Deprotection of boc-protected compounds. Google Patents.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. National Institutes of Health (NIH). Available from: [Link]

  • Boc De-protection. Reddit. Available from: [Link]

Sources

A Whitepaper on the 2,8-Diazaspiro[4.5]decane-1,3-dione Scaffold: A Versatile Privileged Structure for Modulating Diverse Biological Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,8-diazaspiro[4.5]decane-1,3-dione core is a compelling example of a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique conformational constraint that allows for the precise orientation of appended pharmacophores, enabling high-affinity interactions with a wide array of biological targets. This technical guide diverges from the concept of a single mechanism of action for the base scaffold, as its hydrochloride salt is primarily a formulation choice to enhance solubility. Instead, we explore the remarkable versatility of this structural motif. We will dissect how specific substitutions on the 2,8-diazaspiro[4.5]decane-1,3-dione backbone give rise to distinct and potent pharmacological activities, ranging from kinase inhibition and receptor antagonism to targeted protein degradation. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing field-proven insights into the causality behind its diverse applications and the experimental frameworks used for their validation.

Introduction: The 2,8-Diazaspiro[4.5]decane-1,3-dione Scaffold

At its core, the 2,8-diazaspiro[4.5]decane-1,3-dione structure features a piperidine ring fused to a succinimide ring through a shared quaternary carbon, creating the characteristic spiro-junction. This arrangement imparts significant conformational rigidity, a highly desirable trait in rational drug design as it reduces the entropic penalty upon binding to a biological target.

The presence of two nitrogen atoms (at positions 2 and 8) and two carbonyl groups provides multiple points for chemical modification, allowing chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form, as specified in the topic, is a common pharmaceutical preparation for amine-containing molecules, designed to improve stability and aqueous solubility, and does not in itself confer a specific mechanism of action. The true pharmacological identity of these molecules is defined by the moieties attached to the core scaffold.

The Central Thesis: A Scaffold for Diverse Mechanisms

It is a fundamental principle in medicinal chemistry that a core structure can serve as a template for developing drugs with vastly different mechanisms. The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is a paradigm of this principle. Its utility is not in an intrinsic biological activity but in its ability to present specific functional groups to biological targets in a spatially precise manner. This guide will illuminate this versatility through several case studies, demonstrating how this single core can be engineered to inhibit enzymes, block receptors, or serve as a structural component in advanced therapeutic modalities.

Case Studies in Mechanism of Action

Case Study: Kinase Inhibition for Inflammatory Diseases

The Janus kinase (JAK) family and Receptor-Interacting Protein Kinase 1 (RIPK1) are critical nodes in inflammatory signaling pathways. Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been successfully developed as potent inhibitors of these kinases.

  • Dual TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[1] One lead compound, Compound 48 , demonstrated IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, with over 23-fold selectivity against the related JAK2 kinase.[1] This dual inhibition effectively blocks the downstream signaling of key inflammatory cytokines like IL-12, IL-23, and Type I interferons, which are dependent on the JAK-STAT pathway. The anti-inflammatory effect of Compound 48 was validated in acute ulcerative colitis models, where it suppressed the formation of pathogenic Th1, Th2, and Th17 cells.[1]

  • RIPK1 Inhibition: Necroptosis is a form of programmed cell death critically mediated by RIPK1, and its dysregulation is implicated in various inflammatory conditions. Through structural optimization of a virtual screening hit, researchers identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[2] The lead compound from this series, Compound 41 , exhibited a RIPK1 IC₅₀ of 92 nM and demonstrated a significant anti-necroptotic effect in cellular models.[2]

The diagram below illustrates the interruption of the JAK-STAT signaling pathway by a 2,8-diazaspiro[4.5]decane-based inhibitor.

JAK_STAT_Pathway Cytokine Inflammatory Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Protein TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates P_STAT Phosphorylated STAT (pSTAT) STAT->P_STAT Dimer pSTAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription Initiates Inhibitor 2,8-Diazaspiro-Decane Derivative (e.g., Cmpd 48) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: Inhibition of the JAK-STAT pathway by a 2,8-diazaspiro derivative.

Case Study: Glycoprotein IIb-IIIa Antagonism for Antiplatelet Therapy

The Glycoprotein IIb-IIIa (GPIIb-IIIa) receptor is crucial for platelet aggregation, the final common pathway in thrombus formation. The 2,8-diazaspiro[4.5]decane scaffold has been employed as a template to develop orally active GPIIb-IIIa antagonists.[3] By attaching the appropriate acidic and basic pharmacophores to this core, researchers created compounds with potent inhibitory activity.[3] The active form of one such compound, CT50728 , displayed potent inhibition of platelet aggregation with an IC₅₀ value of 53 nM and a 4 nM IC₅₀ in a solid-phase GPIIb-IIIa binding assay.[3] These antagonists function by competitively blocking the binding of fibrinogen to the GPIIb-IIIa receptor on activated platelets, thereby preventing the formation of platelet plugs and offering therapeutic potential in arterial occlusive disorders.[3]

Case Study: Application as a Linker in PROTACs

In a departure from acting as the primary pharmacophore, the 2,8-diazaspiro[4.5]decane structure has been ingeniously used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. A recently developed EZH2-targeting PROTAC, compound 5g , utilizes the 2,8-diazaspiro[4.5]decane moiety to connect an EZH2-binding ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] This rigid linker optimally positions the target protein (EZH2) and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of EZH2.[4] This strategy effectively suppresses both the catalytic and non-catalytic functions of EZH2, showing promise in treating cancers like acute myeloid leukemia (AML).[4]

Quantitative Data Summary

The table below summarizes the inhibitory potency of selected derivatives based on the 2,8-diazaspiro[4.5]decane scaffold against their respective targets.

Compound IDTarget(s)IC₅₀ Value(s)Therapeutic AreaReference
Compound 48 TYK2 / JAK16 nM / 37 nMInflammatory Disease[1]
Compound 41 RIPK192 nMInflammatory Disease[2]
CT50728 GPIIb-IIIa53 nM (PRP Aggregation)Thrombosis[3]

Experimental Protocol: Validation of GPIIb-IIIa Antagonism

To validate the mechanism of action for a 2,8-diazaspiro[4.5]decane-based GPIIb-IIIa antagonist, a light transmission aggregometry (LTA) assay is a gold-standard method. This protocol provides a self-validating system to confirm the compound's ability to inhibit platelet aggregation.

Objective: To determine the IC₅₀ of a test compound (e.g., CT50728) for the inhibition of ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

  • PRP Preparation:

    • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant).

    • Prepare platelet-poor plasma (PPP) by further centrifuging a portion of the blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to ~2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm PRP aliquots to 37°C for 10 minutes in a light transmission aggregometer.

    • Add varying concentrations of the 2,8-diazaspiro[4.5]decane test compound (or vehicle control) to the PRP aliquots and incubate for 5 minutes.

    • Initiate platelet aggregation by adding an agonist, such as Adenosine Diphosphate (ADP), at a final concentration of 10 µM.

    • Record the change in light transmission for 5-10 minutes. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

  • Data Analysis:

    • The maximum aggregation in the vehicle-treated sample is defined as 100%.

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a Light Transmission Aggregometry (LTA) experiment.

Conclusion and Future Outlook

The 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is far more than a simple chemical entity; it is a testament to the power of privileged structures in drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of highly potent and selective modulators of diverse biological targets, including kinases, receptors, and even the cellular protein degradation machinery. The case studies presented herein—from anti-inflammatory kinase inhibitors to anti-thrombotic receptor antagonists and innovative PROTAC linkers—underscore the remarkable adaptability of this core structure.

For drug development professionals, the key insight is that the mechanism of action is not inherent to the scaffold but is a direct consequence of rational, targeted chemical modification. As our understanding of disease biology deepens and novel targets emerge, the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold is poised to remain a valuable and enduring platform for the design of next-generation therapeutics. Future research will likely focus on further refining the pharmacokinetic profiles of these derivatives and exploring their application against an even broader range of challenging biological targets.

References

  • Title: Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker.
  • Title: Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists.
  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,8-diazaspiro[4.5]decane-1,3-dione Hydrochloride in the Absence of Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive approach to the spectroscopic characterization of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride. In the dynamic landscape of drug discovery and development, researchers often encounter novel chemical entities for which extensive experimental spectroscopic data is not yet publicly available. This document addresses this common challenge by presenting a robust, scientifically-grounded workflow for the in silico prediction and interpretation of key spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Challenge of Data Scarcity

This compound is a heterocyclic compound with potential applications in medicinal chemistry. As with many novel or specialized chemical structures, a comprehensive, publicly available database of its experimental spectroscopic data is limited. This guide, therefore, serves a dual purpose: to provide a predicted spectroscopic profile of the target molecule and to illustrate a valid and reliable workflow for characterizing data-scarce compounds.

Our approach is rooted in the principle of computational chemistry, which has become an indispensable tool in modern chemical research. By leveraging sophisticated prediction algorithms, we can generate a reliable spectroscopic dataset that can guide synthesis, aid in the identification of related compounds, and provide a basis for the interpretation of future experimental results.

Molecular Structure and the Influence of Hydrochloride Formation

The core structure of 2,8-diazaspiro[4.5]decane-1,3-dione features a spirocyclic system containing a piperidine ring and a succinimide (pyrrolidine-2,5-dione) ring. The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring. This protonation has a significant and predictable impact on the molecule's spectroscopic properties.

Key Structural Features:

  • Spiro Center: A quaternary carbon atom (C5) that is part of both rings.

  • Succinimide Moiety: Contains two carbonyl groups and an acidic N-H proton.

  • Piperidine Moiety: Contains a secondary amine which becomes a tertiary ammonium ion in the hydrochloride salt.

The formation of the hydrochloride salt introduces a positive charge on the nitrogen at position 8, which will deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra. In the IR spectrum, the N-H stretch of the secondary amine will be replaced by a broad and strong N-H⁺ stretch of the ammonium salt.

In Silico Spectroscopic Prediction: Methodology

In the absence of experimental data, we will employ computational methods to predict the ¹H NMR, ¹³C NMR, and IR spectra. For this guide, we will utilize a combination of freely available and widely recognized prediction tools.

NMR Spectra Prediction

Predicted ¹H and ¹³C NMR spectra were generated using online platforms that employ a combination of database-driven and incremental approaches. These tools compare the chemical environment of each atom in the target molecule to a large database of experimentally determined spectra.

Experimental Protocol: NMR Spectra Prediction

  • Structure Input: The chemical structures of both 2,8-diazaspiro[4.5]decane-1,3-dione and its hydrochloride salt were drawn using a chemical drawing software and saved in a standard format (e.g., MOL file).

  • Prediction Engine: The structures were submitted to a reputable online NMR prediction service such as or the tools provided by and .

  • Parameter Selection: The prediction was performed using standard parameters, with deuterated dimethyl sulfoxide (DMSO-d₆) selected as the solvent to mimic a common solvent for polar hydrochloride salts.

  • Data Analysis: The predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz were tabulated and analyzed.

IR Spectrum Prediction

The predicted IR spectrum was generated using a computational approach that calculates the vibrational frequencies of the molecule's bonds. Density Functional Theory (DFT) methods are often employed for this purpose.

Experimental Protocol: IR Spectrum Prediction

  • Molecular Geometry Optimization: The 3D structure of this compound was first optimized to its lowest energy conformation using a computational chemistry software package.

  • Vibrational Frequency Calculation: A frequency calculation was then performed on the optimized geometry using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Spectrum Generation: The calculated vibrational frequencies and their corresponding intensities were used to generate a predicted IR spectrum. Online tools are available that can perform these calculations.

  • Data Interpretation: The predicted absorption bands were assigned to the corresponding functional group vibrations.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is a powerful tool for elucidating the connectivity of a molecule. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1', H5' (succinimide)~2.8s4H
H6, H10 (piperidine)~3.2t4H
H7, H9 (piperidine)~2.0t4H
N2-H (succinimide)~11.2s1H
N8-H₂⁺ (piperidine)~9.5br s2H

Interpretation:

  • The protons on the succinimide ring (H1', H5') are expected to appear as a singlet due to their chemical equivalence.

  • The protons on the piperidine ring will show a downfield shift compared to the free base due to the protonation of the nitrogen. The protons adjacent to the nitrogen (H6, H10) will be the most deshielded.

  • The N-H proton of the succinimide is expected to be significantly downfield and appear as a broad singlet.

  • The two protons on the protonated nitrogen of the piperidine ring (N8-H₂⁺) are expected to be downfield and exchangeable, likely appearing as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C3 (carbonyl)~178
C4 (spiro)~65
C2', C4' (succinimide)~35
C6, C10 (piperidine)~45
C7, C9 (piperidine)~30

Interpretation:

  • The carbonyl carbons (C1, C3) are the most downfield, as expected.

  • The spiro carbon (C4) will have a unique chemical shift.

  • The carbons of the piperidine ring (C6, C10, C7, C9) will be deshielded compared to the free base due to the inductive effect of the N-H₂⁺ group.

Predicted IR Spectrum

The IR spectrum is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies are presented in Table 3.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H stretch (succinimide)
~3000-2850MediumC-H stretch (aliphatic)
~2700-2400Strong, BroadN-H⁺ stretch (ammonium salt)
~1770, ~1700StrongC=O stretch (succinimide, asymmetric and symmetric)
~1450MediumC-H bend (aliphatic)

Interpretation:

  • A key feature will be the very broad and strong absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in an ammonium salt.[1]

  • The two carbonyl groups of the succinimide will give rise to two strong absorption bands.

  • The N-H stretch of the succinimide will be a broad peak around 3200 cm⁻¹.

Mass Spectrometry

For mass spectrometry, we would expect the compound to be analyzed in its free base form after the loss of HCl.

  • Expected Molecular Ion (M⁺): The free base, 2,8-diazaspiro[4.5]decane-1,3-dione, has a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . We would expect to see a molecular ion peak [M]⁺ at m/z = 168 or a protonated molecular ion [M+H]⁺ at m/z = 169 in ESI-MS.

  • Fragmentation Pattern: Fragmentation would likely involve the loss of CO, and cleavage of the piperidine and succinimide rings.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the workflow for the in silico characterization and the structural assignments of the predicted NMR signals.

G cluster_0 In Silico Characterization Workflow A Define Target Molecule (2,8-diazaspiro[4.5]decane-1,3-dione HCl) B Draw Chemical Structure (SMILES or MOL file) A->B C Select Prediction Tools (NMR & IR) B->C D Generate Predicted Spectra C->D E Analyze and Interpret Data D->E F Compile Technical Guide E->F

Caption: Workflow for in silico spectroscopic characterization.

Caption: Predicted NMR chemical shift assignments.

Conclusion

This technical guide demonstrates a comprehensive workflow for the spectroscopic characterization of this compound using in silico prediction methods. In the absence of experimental data, this approach provides a reliable and scientifically sound basis for understanding the structural features of the molecule and for guiding future research. The principles and methodologies outlined here are broadly applicable to other novel chemical entities, empowering researchers to overcome the challenges of data scarcity in drug discovery and development.

References

  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link][1]

  • Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

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An In-depth Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS 2696-03-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS Number: 2696-03-9), a spirocyclic hydantoin derivative of significant interest in medicinal chemistry. The unique three-dimensional architecture of spirocyclic scaffolds offers distinct advantages in drug design, enabling enhanced target selectivity and potency.[1][2] This guide delves into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its emerging applications as a versatile building block in the development of novel therapeutics, including its role as a scaffold for kinase inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols are provided to facilitate its synthesis and characterization in a research setting.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by exploring molecules with greater three-dimensional complexity.[3] Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, defined spatial arrangement allows for precise positioning of functional groups to interact with biological targets, often leading to higher binding affinity and selectivity compared to their planar counterparts.[2][4]

The hydantoin moiety, a privileged scaffold in medicinal chemistry, is found in a range of clinically used drugs.[5] When incorporated into a spirocyclic system, such as in 2,8-diazaspiro[4.5]decane-1,3-dione, the resulting molecule combines the favorable properties of both structural motifs. This particular diazaspiro[4.5]decane framework has emerged as a valuable template in the design of inhibitors for various enzymes and as a core component in novel therapeutic modalities.[6][7][8] This guide serves as a detailed resource for researchers looking to leverage the potential of this intriguing molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

PropertyValueSource
CAS Number 2696-03-9[9][10]
Molecular Formula C₈H₁₃ClN₂O₂[9][10]
Molecular Weight 204.65 g/mol [9][10]
Purity ≥95% (typical)[9]
Topological Polar Surface Area (TPSA) 58.2 Ų[9]
logP -0.1755[9]
Hydrogen Bond Acceptors 3[9]
Hydrogen Bond Donors 2[9]
Rotatable Bonds 0[9]
Storage Room Temperature[9][10]
  • Structure: The core of the molecule is a spiro[4.5]decane ring system, where a pyrrolidine ring (containing the hydantoin) is fused to a piperidine ring at a quaternary carbon. The hydrochloride salt enhances its solubility in aqueous media.

G start N-Boc-4-piperidone bucherer_bergs Bucherer-Bergs Reaction (KCN, (NH4)2CO3) start->bucherer_bergs spiro_hydantoin tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate bucherer_bergs->spiro_hydantoin deprotection Acidic Deprotection (HCl) spiro_hydantoin->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification can be confirmed by the analytical methods outlined in the subsequent section.

Step 1: Synthesis of tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Reaction Setup: In a sealed pressure vessel, combine N-Boc-4-piperidone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.

    • Causality: The Bucherer-Bergs reaction is a multi-component reaction that efficiently constructs the hydantoin ring from a ketone, a cyanide source, and an ammonium source. [11]The use of a pressure vessel is necessary to contain the ammonia and carbon dioxide generated in situ and drive the reaction to completion. Ethanol/water is a common solvent system for this reaction, balancing the solubility of the organic starting material and inorganic reagents.

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, carefully vent the vessel. The product often precipitates from the reaction mixture. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in a suitable solvent such as dioxane, methanol, or ethyl acetate.

  • Deprotection: Add an excess of a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl) dropwise at 0 °C.

    • Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. The strong acid protonates the nitrogen, facilitating the removal of the Boc group as isobutylene and carbon dioxide. The hydrochloride salt of the deprotected amine precipitates, driving the reaction to completion.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation and Purification: The product, being a salt, will typically precipitate from the organic solvent. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dry under vacuum to yield the final product as a white to off-white solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the methylene protons of the piperidine and pyrrolidine rings, as well as exchangeable protons for the NH groups of the hydantoin and the piperidinium ion. The integration of these signals should be consistent with the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display characteristic peaks for the two carbonyl carbons of the hydantoin ring, the spiro carbon, and the methylene carbons of the heterocyclic rings.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A single major peak should be observed under appropriate chromatographic conditions. [12]

Applications in Drug Discovery

The rigid, three-dimensional nature of the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold makes it an attractive building block for the design of bioactive molecules targeting a variety of proteins.

Kinase Inhibitors

Kinases are a major class of drug targets, and the development of selective inhibitors is a key focus in oncology and immunology. Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have shown significant promise as potent kinase inhibitors.

  • RIPK1 Inhibitors: Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. [6]* TYK2/JAK1 Inhibitors: The Janus kinase (JAK) family plays a crucial role in cytokine signaling pathways that drive inflammation. 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1, showing promise for the treatment of inflammatory bowel disease. [7][13]

G cluster_cytokine Cytokine Signaling cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK TYK2/JAK1 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Transcription Inhibitor 2,8-Diazaspiro[4.5]decane Derivative Inhibitor->JAK

Caption: Mechanism of action of 2,8-diazaspiro[4.5]decane derivatives as TYK2/JAK1 inhibitors.

Building Block for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [14]A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The 2,8-diazaspiro[4.5]decane scaffold is increasingly being used as a rigid linker in the design of PROTACs. [1][2]

  • Advantages of Rigid Linkers: The linker plays a critical role in the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. Rigid linkers, such as the diazaspiro[4.5]decane system, can pre-organize the two ligands, reducing the entropic penalty of forming the ternary complex and potentially leading to improved potency and selectivity. [15][]The defined geometry of this scaffold allows for more rational design of PROTACs compared to flexible alkyl or PEG linkers.

G Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC Linker 2,8-Diazaspiro[4.5]decane Scaffold Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Caption: Role of the 2,8-diazaspiro[4.5]decane scaffold as a linker in a PROTAC molecule.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only. A full Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container at room temperature.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its rigid, three-dimensional structure provides a robust platform for the design of potent and selective modulators of various biological targets, with notable successes in the field of kinase inhibition. Furthermore, its emergence as a rigid linker in PROTAC technology opens up new avenues for the development of novel therapeutic modalities. The synthetic protocols and analytical guidance provided in this document are intended to empower researchers to explore the full potential of this promising chemical scaffold.

References

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2021). PubMed Central (PMC). Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved from [Link]

  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Spiro Hydantoin Aldose Reductase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Two Methods for Spirothiohydantoin Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. (2015). PubMed. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Retrieved from [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. (2018). PubMed. Retrieved from [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. (2021). ChemRxiv. Retrieved from [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009). PubMed. Retrieved from [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PubMed Central (PMC). Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. Retrieved from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2021). IRIS. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. (n.d.). Google Patents.
  • A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. (2024). PubMed. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). ResearchGate. Retrieved from [Link]

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A Comprehensive Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride (CAS: 2696-03-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed examination of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. With its rigid spirocyclic core, this compound serves as a valuable scaffold in the design and synthesis of novel therapeutics, particularly in the burgeoning field of protein degradation. This guide synthesizes available data on its physicochemical properties, provides validated protocols for its synthesis and characterization, and discusses its applications for researchers, chemists, and drug development professionals.

Introduction and Nomenclature

The 2,8-diazaspiro[4.5]decane-1,3-dione moiety belongs to the spiro-hydantoin class of compounds. Spirocyclic systems are of immense interest in drug discovery because their three-dimensional and conformationally restricted nature allows for precise orientation of functional groups, often leading to enhanced binding affinity and selectivity for biological targets. This particular hydrochloride salt is recognized as a key intermediate, especially as a building block for PROTACs (Proteolysis-targeting chimeras) and other targeted protein degraders.[1] Its structure combines a piperidine ring and a succinimide ring sharing a single carbon atom, a feature that imparts unique structural and chemical properties.

Table 1: Compound Identification

IdentifierValue
CAS Number 2696-03-9[1][2]
Molecular Formula C₈H₁₃ClN₂O₂[2]
Molecular Weight 204.65 g/mol [1][2]
IUPAC Name This compound
SMILES O=C(C12CCNCC1)NC(C2)=O.Cl[2]
Synonyms None commonly cited[2]

graph "chemical_structure" {
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node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C1 [label="C", pos="-1,0.6!", fontcolor="#202124"]; C2 [label="C", pos="1,0.6!", fontcolor="#202124"]; C_spiro [label="C", pos="0,0!", fontcolor="#202124"]; C3 [label="C", pos="-0.8,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.8,-0.8!", fontcolor="#202124"]; N2 [label="N", pos="0,-2.2!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-1.6!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-1.6!", fontcolor="#202124"]; O1 [label="O", pos="-1.8,0.9!", fontcolor="#EA4335"]; O2 [label="O", pos="1.8,0.9!", fontcolor="#EA4335"]; H1 [label="H", pos="0,1.8!", fontcolor="#202124"]; H_N2 [label="H₂⁺", pos="0,-2.8!", fontcolor="#4285F4"]; Cl_ion [label="Cl⁻", pos="2.5,-2.5!", fontcolor="#34A853"];

// Draw bonds N1 -- C1; N1 -- C2; C1 -- C_spiro; C2 -- C_spiro; C1 -- O1 [style=double]; C2 -- O2 [style=double]; N1 -- H1; C_spiro -- C3; C_spiro -- C4; C3 -- C5; C4 -- C6; C5 -- N2; C6 -- N2; N2 -- H_N2 [style=dotted]; }

Caption: Chemical structure of this compound.

Physicochemical and Computational Properties

Understanding the core properties of this molecule is fundamental for its application in synthesis and formulation. The hydrochloride salt form generally confers higher aqueous solubility and stability compared to the free base, which is advantageous for both synthetic manipulations and potential biological assays.

Table 2: Physicochemical and Computed Data Summary

PropertyValueSource
Purity ≥95% to ≥97%[1][2]
Storage Condition Room Temperature[1][2]
Topological Polar Surface Area (TPSA) 58.2 Ų[2]
LogP (Computed) -0.1755[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Solubility Profile

While explicit solubility data is not widely published, a qualitative assessment can be made based on the structure. As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. For organic synthesis, it is likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), especially with gentle heating. Its solubility in non-polar solvents like hexanes or diethyl ether is predicted to be very low.

Experimental Insight: When working with this reagent, it is recommended to start solubility tests with DMSO for reaction media and methanol or water for workup and purification procedures. The presence of both a hydrogen-bond-donating succinimide N-H group and a protonated piperidine nitrogen enhances its interaction with polar solvents.

Stability

The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][2] The spirocyclic core is chemically robust under standard laboratory conditions. However, the succinimide ring can be susceptible to hydrolysis under strongly basic conditions (e.g., concentrated NaOH), which would lead to ring-opening. The hydrochloride salt is stable and not overtly hygroscopic, simplifying handling and weighing.

Synthesis and Purification

The synthesis of the 2,8-diazaspiro[4.5]decane core typically involves the construction of the spirocycle from a suitable piperidine precursor.[3] The following protocol is a representative method based on established chemical principles for forming such scaffolds.

Synthetic Rationale

The chosen strategy involves a multi-step sequence starting from a commercially available, N-protected 4-piperidone. A Knoevenagel condensation with a malonic acid derivative, followed by cyclization and deprotection, yields the target dione structure. This approach provides a reliable and scalable route to the desired product.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate

  • To a solution of N-Boc-4-piperidone (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 8-(tert-butyl) 2,8-diazaspiro[4.5]decane-1,3-dione

  • Dissolve the product from Step 1 in ethanol and add an excess of aqueous ammonia.

  • Heat the mixture in a sealed vessel at 80-100 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting solid is the N-Boc protected spiro-dione.

Step 3: Synthesis of this compound

  • Suspend the N-Boc protected product from Step 2 in 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (3-5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework. For this molecule, ¹H NMR will show distinct signals for the piperidine and succinimide protons, while ¹³C NMR will confirm the presence of the two carbonyl carbons and the unique spiro-carbon.

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Expect broad multiplets for the piperidine ring protons, typically in the range of 2.5-3.5 ppm. The protonation of the piperidine nitrogen will influence their chemical shift.

    • A singlet corresponding to the succinimide N-H proton will be visible (likely > 8 ppm in DMSO-d₆), which will exchange with D₂O.

    • Protons on the succinimide ring will appear as a singlet or AB quartet around 2.5-3.0 ppm.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Two distinct carbonyl signals are expected in the 170-180 ppm region.[4]

    • The spiro-carbon signal will be a quaternary peak, typically around 60-70 ppm.

    • Signals for the piperidine and succinimide methylene carbons will appear in the aliphatic region (30-50 ppm).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is ideal for identifying key functional groups. The two carbonyl groups of the succinimide ring are the most prominent features.

  • Expected Absorptions:

    • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

    • C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.

    • C=O Stretch: Two strong, characteristic absorption bands for the amide/imide carbonyls, typically between 1700 cm⁻¹ and 1770 cm⁻¹.[4]

Mass Spectrometry (MS)

Rationale: MS confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound.

  • Expected Ion: In positive ion mode (ESI+), the spectrum should show a prominent peak for the free base at m/z = 169.09 [M+H]⁺, corresponding to the molecular formula C₈H₁₂N₂O₂.

Applications in Drug Discovery and Chemical Biology

The primary utility of 2,8-diazaspiro[4.5]decane-1,3-dione HCl is as a versatile building block. Its bifunctional nature (a secondary amine in the piperidine ring and an imide in the succinimide ring) allows for selective chemical modifications at different positions.

Protein Degradation

This compound is explicitly marketed as a Protein Degrader Building Block .[1] In the context of PROTACs, the piperidine nitrogen can be functionalized to attach a linker, which is then connected to a protein-of-interest (POI) ligand. The succinimide portion can mimic the binding motif of ligands for E3 ubiquitin ligases like Cereblon (CRBN), making it a potential component of the E3 ligase handle itself.

Sources

An In-Depth Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and its emerging applications as a versatile scaffold in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.

Core Molecular Attributes and Physicochemical Properties

This compound is a spirocyclic compound featuring a piperidine ring fused to a succinimide ring. This structural motif imparts a three-dimensional architecture that is increasingly sought after in drug design to enhance target specificity and improve pharmacokinetic profiles. The hydrochloride salt form generally improves the compound's solubility and stability for research and development purposes.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below. These values are critical for experimental design, including reaction setup, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₈H₁₃ClN₂O₂[1][2]
Molecular Weight 204.65 g/mol [1][2]
CAS Number 2696-03-9[1][2]
Typical Purity ≥95% to ≥97%[1][2]
Storage Conditions Room Temperature[1][2]
Topological Polar Surface Area (TPSA) 58.2 Ų[1]
logP -0.1755[1]

The molecular structure, with its defined stereochemistry and functional groups, is the foundation of its utility. The succinimide moiety presents two carbonyl groups and an acidic N-H group, offering sites for chemical modification. The piperidine ring's nitrogen atom provides a basic handle for further derivatization.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of the 2,8-diazaspiro[4.5]decane core is a well-established process in organic chemistry, typically starting from a protected piperidine derivative. Understanding the synthetic pathway is crucial for researchers planning to generate derivatives or scale up production.

General Synthetic Approach

A common strategy involves the reaction of an N-protected 4-piperidone with a source of cyanide and carbonate, followed by hydrolysis and cyclization to form the spiro-hydantoin (succinimide) ring system.[3] The protecting group on the piperidine nitrogen is then removed to yield the desired product.

Experimental Protocol: Representative Synthesis

The following protocol outlines a representative synthesis of a related compound, 2,8-diazaspiro[4.5]decan-1-one hydrochloride, which illustrates the deprotection step crucial for obtaining the final hydrochloride salt.

  • Precursor: Start with tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This precursor contains the core spirocyclic structure with a Boc-protecting group on the piperidine nitrogen.

  • Deprotection: Dissolve the precursor (e.g., 92 g, 0.36 mol) in a suitable solvent like dichloromethane (CH₂Cl₂) (1 L).

  • Acidification: Slowly add a 4 M solution of hydrochloric acid (HCl) (500 mL) to the reaction mixture.

  • Reaction: Stir the mixture for approximately 8 hours at room temperature to facilitate the removal of the Boc group.

  • Isolation: Concentrate the mixture under vacuum to remove the solvent and excess HCl. The resulting solid is the 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[4]

This deprotection step is a key transformation, converting the protected intermediate into the reactive hydrochloride salt, ready for subsequent derivatization at the now-free piperidine nitrogen.

synthesis_workflow start N-Boc-4-Piperidone reagents KCN / (NH₄)₂CO₃ (Bucherer-Bergs Reaction) start->reagents intermediate Boc-protected Spiro-hydantoin reagents->intermediate deprotection 4M HCl in Dioxane or CH₂Cl₂ (Deprotection) intermediate->deprotection product 2,8-Diazaspiro[4.5]decane- 1,3-dione Hydrochloride deprotection->product

Sources

An In-Depth Technical Guide to the Aqueous Solubility Profiling of 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for determining the aqueous solubility of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of data. Instead, it establishes a robust, scientifically-grounded methodology for solubility profiling, rooted in international regulatory standards. We will explore the theoretical underpinnings, provide a detailed experimental protocol, and discuss the critical interpretation of the resulting data, empowering research teams to generate reliable and decision-enabling solubility profiles for this important chemical scaffold.

Introduction: The Critical Role of Solubility in Drug Discovery

The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in modern medicinal chemistry, serving as the core for compounds targeting a range of therapeutic areas, from inflammatory diseases to neurological disorders.[1][2] Derivatives have been identified as potent inhibitors of kinases like TYK2/JAK1 and as selective agonists for opioid receptors.[1][2] For any such compound to be a viable oral drug candidate, its aqueous solubility is a paramount physicochemical parameter. Poor solubility is a leading cause of inadequate and variable bioavailability, often requiring higher doses that can lead to toxicity and ultimately causing the failure of promising new chemical entities.[3]

This guide specifically addresses the hydrochloride salt of 2,8-Diazaspiro[4.5]decane-1,3-dione. As a salt of a likely weak base, its solubility is expected to be intrinsically linked to the pH of its environment. Understanding this pH-dependent profile is not merely an academic exercise; it is a foundational requirement for predicting a drug's behavior in the gastrointestinal tract and is a core component of the Biopharmaceutics Classification System (BCS), which informs regulatory decisions.[4][5]

The objective of this whitepaper is to provide an authoritative, step-by-step methodology for determining the equilibrium solubility of this compound across a physiologically relevant pH range, ensuring the data generated is accurate, reproducible, and fit for purpose in a drug development context.

Part 1: Physicochemical Foundation

Before embarking on experimental work, a thorough understanding of the test article is essential. The properties of this compound dictate the experimental design and data interpretation.

PropertyValueSource
CAS Number 2696-03-9[6][7]
Molecular Formula C₈H₁₃ClN₂O₂[6][7]
Molecular Weight 204.65 g/mol [6][7]
Structure This compound-
Predicted LogP -0.1755[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]

Expert Insights: The structure contains a basic nitrogen atom within the piperidine ring, which is protonated to form the hydrochloride salt. This fundamental chemical characteristic means its aqueous solubility will be governed by the pH of the medium. At low pH (e.g., in the stomach), the compound will exist predominantly in its protonated, ionized form, which is expected to be highly soluble. As the pH increases towards the pKa of the conjugate acid (the protonated amine), the equilibrium will shift towards the neutral, less soluble free base form. This transition is critical and is the primary focus of our experimental investigation. The presence of the chloride counter-ion also introduces the possibility of the "common-ion effect," which can suppress solubility in media with high chloride concentrations, such as hydrochloric acid-based buffers.[8]

Part 2: The Regulatory & Theoretical Framework for Solubility Studies

The "why" behind our experimental choices is grounded in the need to predict in vivo performance. Regulatory bodies like the World Health Organization (WHO) and the International Council for Harmonisation (ICH) have established guidelines for solubility determination to support BCS-based biowaivers.[4][5][9] These guidelines provide a robust and harmonized framework.

Key Concepts:

  • Equilibrium Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the rate of dissolution equals the rate of precipitation. The shake-flask method is the gold-standard technique for determining equilibrium solubility.[5][10]

  • Biopharmaceutics Classification System (BCS): The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4]

  • Definition of "High Solubility": According to WHO and ICH guidelines, a drug substance is considered highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37 ± 1 °C.[3][4][5][9] The 250 mL volume is derived from typical bioequivalence studies where a drug is administered with a glass of water.[3]

Our experimental protocol is therefore designed not just to measure a number, but to generate a pH-solubility profile that can be used to classify the compound according to these globally accepted standards.

Part 3: Experimental Protocol for pH-Dependent Solubility Determination

This section details a comprehensive, step-by-step protocol for determining the solubility of this compound using the equilibrium shake-flask method.

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Reporting prep_media 1. Prepare Buffer Media (pH 1.2, 4.5, 6.8) pre_warm 2. Pre-warm Media to 37 °C prep_media->pre_warm prep_compound 3. Weigh Compound pre_warm->prep_compound add_excess 4. Add Excess Compound to Media prep_compound->add_excess shake 5. Shake at 37 °C (e.g., 100 RPM, 48-72h) add_excess->shake check_solid 6. Visually Confirm Undissolved Solid shake->check_solid ph_check 9. Measure Final pH of Saturated Solution shake->ph_check sampling 7. Withdraw Aliquot & Separate Solid (Filter/Centrifuge) check_solid->sampling quantify 8. Quantify Concentration (e.g., HPLC-UV) sampling->quantify calculate 10. Calculate Solubility (mg/mL) quantify->calculate plot 11. Plot pH-Solubility Profile calculate->plot classify 12. Classify per BCS (if dose is known) plot->classify

Caption: Workflow for pH-dependent equilibrium solubility determination.

Methodology: The Equilibrium Shake-Flask Technique

1. Materials and Reagents:

  • This compound (Purity ≥95%)[6]

  • Potassium chloride (KCl)

  • Hydrochloric acid (HCl), 0.1 N standard solution

  • Sodium acetate trihydrate

  • Glacial acetic acid

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade acetonitrile and methanol

  • Calibrated pH meter

  • Orbital shaking incubator or water bath

  • Analytical balance

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

2. Preparation of Buffer Media:

  • pH 1.2 Medium (Simulated Gastric Fluid, without enzymes): Prepare 0.1 N HCl. Alternatively, dissolve 2.0 g of sodium chloride in 7.0 mL of HCl and add water to make 1000 mL. Verify pH.

  • pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate in approximately 800 mL of water. Add 14.0 mL of 2 N acetic acid. Adjust pH to 4.5 using acetic acid or NaOH and dilute to 1000 mL.

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes): Dissolve 6.8 g of KH₂PO₄ in 250 mL of water. Add 77 mL of 0.2 N NaOH. Adjust pH to 6.8 using NaOH or phosphoric acid and dilute to 1000 mL.

Trustworthiness Check: All buffer pH values must be verified with a calibrated pH meter at 37 ± 1 °C before use.

3. Solubility Experiment (to be performed in triplicate for each pH):

  • Add a sufficient amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of a specific buffer. The amount should be in excess of what is expected to dissolve to ensure a saturated solution.

    • Expert Insight: A preliminary test with a small amount of solvent can help estimate the required excess. Aim for a visible amount of undissolved solid at the end of the experiment.[10]

  • Seal the vials securely and place them in an orbital shaker set to 37 ± 1 °C and a consistent agitation speed (e.g., 100 RPM).

  • Allow the samples to equilibrate for a predetermined time.

    • Expert Insight: The time to reach equilibrium must be established. A common practice is to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).[10] For a stable hydrochloride salt, 48 hours is often sufficient.

  • After equilibration, visually confirm the presence of excess solid material in each vial.

  • Promptly withdraw an aliquot from the clear supernatant. To avoid temperature-induced precipitation, this step should be performed quickly. Separate the solid phase immediately using either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) and carefully sample the supernatant.

    • Filtration: Use a syringe fitted with a chemically compatible, low-binding filter (e.g., PVDF). Discard the first portion of the filtrate to saturate any binding sites on the filter.

  • Immediately dilute the clarified supernatant with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the validated range of the analytical method.

  • Trustworthiness Check: After sampling, measure the pH of the remaining saturated solution.[4][10] A significant deviation from the starting pH indicates that the buffer capacity was exceeded, which would invalidate the result for that data point.

4. Analytical Quantification (Example using HPLC-UV):

  • Method Development: Develop a reverse-phase HPLC method capable of accurately quantifying 2,8-Diazaspiro[4.5]decane-1,3-dione. A C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a typical starting point. Select a UV detection wavelength at an absorbance maximum.

  • Validation: The method must be validated for linearity, accuracy, and precision according to standard laboratory procedures. Prepare a calibration curve from stock solutions of known concentration.

  • Sample Analysis: Analyze the diluted samples from the solubility experiment and determine the concentration using the calibration curve.

  • Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. Report the final solubility in mg/mL.

Part 4: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for analysis and decision-making.

Table for Reporting Solubility Data:

Buffer pH (Initial)Buffer pH (Final)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.
1.2
4.5
6.8
Mandatory Visualization: Interpreting the pH-Solubility Profile

G cluster_ph pH Scale cluster_species Dominant Chemical Species cluster_solubility Resulting Solubility low_ph Low pH (e.g., pH 1.2) pka_ph pH ≈ pKa ionized Ionized Form (Protonated Amine, R-NH₂⁺Cl⁻) low_ph->ionized Governs high_ph High pH (e.g., pH 6.8) equilibrium Equilibrium (R-NH₂⁺Cl⁻ ⇌ R-NH + H⁺ + Cl⁻) pka_ph->equilibrium Governs neutral Neutral Form (Free Base, R-NH) high_ph->neutral Governs high_sol High Solubility ionized->high_sol Leads to mid_sol Decreasing Solubility equilibrium->mid_sol Leads to low_sol Low Solubility (Precipitation of Free Base) neutral->low_sol Leads to

Caption: Relationship between pH, chemical species, and solubility.

Interpretation and Next Steps:

The lowest measured solubility value across the pH 1.2–6.8 range is the critical value for BCS classification.[4] To classify the compound, this value is used in the following calculation:

  • Dose:Solubility Volume (DSV) = [Highest Single Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

If the DSV is ≤ 250 mL, the compound is classified as highly soluble .[9] If the highest therapeutic dose is not yet known, the data still provides a crucial solubility range and identifies the pH of minimum solubility, which is vital information for formulation development. For example, if solubility is significantly lower at pH 6.8, this may pose challenges for absorption in the lower intestine and could guide formulation strategies such as the use of solubility enhancers.

Conclusion

This guide provides a comprehensive, authoritative framework for the experimental determination of the aqueous solubility of this compound. By adhering to a protocol grounded in international regulatory standards, researchers can generate high-quality, reliable data that is essential for modern drug discovery and development. The provided methodology, which emphasizes the "why" behind experimental choices and incorporates self-validating checks, ensures that the resulting pH-solubility profile is not just a set of numbers, but a powerful tool for predicting bioavailability, guiding formulation strategies, and making critical decisions on the path to developing new medicines.

References

  • University of Colorado Denver. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations: Fifty-third report. Retrieved from [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 380. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Florida State College at Jacksonville. (n.d.). Procedure - CHM1020L Online Manual. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Aldon Corporation. (n.d.). 2, 8-diazaspiro[4.5]decane-1, 3-dione hydrochloride, min 97%, 100 mg. Retrieved from [Link]

  • Lindenberg, M., et al. (2004). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 40(3). Retrieved from [Link]

  • Streng, W. H., & Yu, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(3), 628-36. Retrieved from [Link]

  • Castilla López, Ò. (2017). Solubility determination of salts. Universitat de Barcelona. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-OXA-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Meqbil, Y. Z., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther, 381(1), 65-75. Retrieved from [Link]

  • Argyropoulos, D., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1291. Retrieved from [Link]

Sources

The Emergence of 2,8-Diazaspiro[4.5]decanes: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. Among the myriad of molecular architectures, spirocyclic systems—characterized by two rings sharing a single carbon atom—have garnered significant attention. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise and complex interactions with biological targets. The 2,8-diazaspiro[4.5]decane core, a unique heterocyclic scaffold, has emerged as a particularly "privileged" structure. Its conformational rigidity, coupled with the strategic placement of two nitrogen atoms, provides a versatile platform for the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and application of novel 2,8-diazaspiro[4.5]decanes, offering insights into their potential to address unmet medical needs across various disease areas.

The strategic advantage of the 2,8-diazaspiro[4.5]decane scaffold lies in its favorable physicochemical properties. The spirocyclic nature imparts a higher fraction of sp³-hybridized carbons, which often correlates with improved solubility, metabolic stability, and reduced off-target toxicity. The two nitrogen atoms serve as key points for chemical modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic parameters. This inherent modularity has enabled the development of 2,8-diazaspiro[4.5]decane derivatives targeting a wide array of biological targets, from kinases and G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Synthetic Strategies for the Construction of the 2,8-Diazaspiro[4.5]decane Core

The efficient synthesis of the 2,8-diazaspiro[4.5]decane core is a critical step in the exploration of its therapeutic potential. Several synthetic routes have been developed, each with its own advantages and limitations. A common and effective strategy involves a multi-step sequence starting from readily available materials.

One established method involves the Michael addition of a protected piperidone derivative to an α,β-unsaturated ester, followed by reductive amination and cyclization to form the spirocyclic lactam. Subsequent reduction of the lactam and deprotection of the nitrogen atoms yields the core 2,8-diazaspiro[4.5]decane scaffold. This approach allows for the introduction of substituents at various positions of the pyrrolidine ring, providing a versatile platform for generating diverse libraries of compounds.[1]

A representative synthetic workflow is depicted below:

G cluster_0 Core Synthesis Start N-Protected-4-piperidone Step1 Michael Addition with α,β-unsaturated ester Start->Step1 Intermediate1 Diester Intermediate Step1->Intermediate1 Step2 Reductive Amination & Cyclization Intermediate1->Step2 Intermediate2 Spiro-lactam Step2->Intermediate2 Step3 Lactam Reduction Intermediate2->Step3 Intermediate3 Protected 2,8-diazaspiro[4.5]decane Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End 2,8-Diazaspiro[4.5]decane Core Step4->End

Caption: Generalized synthetic route to the 2,8-diazaspiro[4.5]decane core.

Alternative approaches, such as domino reactions involving palladium catalysis, have also been reported, offering a more convergent and efficient synthesis of functionalized 2,8-diazaspiro[4.5]decanes.[2] The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis.

Case Studies: Therapeutic Applications of Novel 2,8-Diazaspiro[4.5]decanes

The versatility of the 2,8-diazaspiro[4.5]decane scaffold is best illustrated by the diverse range of biological targets it has been successfully used to modulate. The following case studies highlight some of the most promising applications of this privileged core in drug discovery.

Dual TYK2/JAK1 Inhibition for Inflammatory Diseases

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are central to the pathogenesis of many inflammatory and autoimmune diseases. Selective inhibition of these kinases is a clinically validated therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[3]

One standout compound from this series, compound 48 , demonstrated excellent potency against TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively, and showed over 23-fold selectivity against JAK2.[3] This selectivity profile is desirable as it may mitigate some of the side effects associated with less selective JAK inhibitors. Furthermore, compound 48 exhibited excellent metabolic stability and potent anti-inflammatory effects in a preclinical model of ulcerative colitis, surpassing the efficacy of the established JAK inhibitor tofacitinib.[3]

cluster_pathway TYK2/JAK1 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decane Inhibitor (e.g., Compound 48) Inhibitor->TYK2 Inhibitor->JAK1

Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decane derivatives.

Table 1: In Vitro Potency of a Lead 2,8-Diazaspiro[4.5]decane-based TYK2/JAK1 Inhibitor

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)
48 637>140>23-fold

Data sourced from[3]

CCR4 Antagonism for Inflammatory and Allergic Conditions

Chemokine receptors are a class of GPCRs that mediate the migration of immune cells. The C-C chemokine receptor 4 (CCR4) is predominantly expressed on Th2 lymphocytes and is implicated in the pathogenesis of allergic diseases such as asthma. A series of potent 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been developed as CCR4 antagonists.[4]

The lead compound, (R)-N-(2,4-dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, demonstrated high affinity in a radioligand binding assay (pKi of 8.8) and potent functional antagonism in a GTPγS binding assay (pIC₅₀ of 8.1).[4] It also showed high activity in a human whole blood actin polymerization assay (pA₂ = 6.7), a physiologically relevant measure of chemokine receptor function.[4] A particularly interesting finding was that these antagonists could induce the internalization of about 60% of the cell surface CCR4 receptors, a property not commonly observed with small molecule chemokine receptor antagonists.[4]

Table 2: Biological Activity of a Lead 2,8-Diazaspiro[4.5]decane-based CCR4 Antagonist

AssayParameterValue
Radioligand BindingpKi8.8
GTPγS Functional AssaypIC₅₀8.1
Human Whole Blood Actin PolymerizationpA₂6.7

Data sourced from[4]

Glycoprotein IIb-IIIa Antagonism for Antiplatelet Therapy

The glycoprotein IIb-IIIa (GPIIb-IIIa) receptor is a key player in platelet aggregation and thrombus formation. Antagonists of this receptor are used as antiplatelet agents in the treatment of cardiovascular diseases. Researchers have utilized the 2,8-diazaspiro[4.5]decane scaffold to develop orally active GPIIb-IIIa antagonists with improved pharmaceutical properties.[5]

One such compound, a double prodrug designated as 22 (CT51464) , exhibited an excellent pharmacokinetic profile across multiple species, with good oral bioavailability in dogs (73%) and cynomolgus monkeys (33%), and a long plasma half-life.[5] This compound was also stable in human liver microsomes and showed low protein binding, suggesting a favorable profile for chronic oral administration.[5]

Table 3: Pharmacokinetic Properties of a Lead 2,8-Diazaspiro[4.5]decane-based GPIIb-IIIa Antagonist Prodrug (22)

SpeciesOral Bioavailability (F%)Plasma Half-life (t₁/₂β, h)
Rat221.81
Dog738.97
Cynomolgus Monkey3314.2

Data sourced from[5]

Application as a Rigid Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The properties of the linker are crucial for the efficacy of the PROTAC.

The 2,8-diazaspiro[4.5]decane scaffold has been successfully employed as a rigid linker in the design of a novel EZH2-targeting PROTAC.[6] The resulting compound, 5g , effectively degraded EZH2 and its associated PRC2 complex subunits in various cancer cell lines. It also exhibited acceptable predicted ADMET properties and an oral bioavailability of 8.91% in preclinical studies, highlighting the potential of this scaffold in the development of orally bioavailable PROTACs.[6]

Pharmacological Evaluation: Key Experimental Protocols

The characterization of novel 2,8-diazaspiro[4.5]decane derivatives requires a suite of robust pharmacological assays. Below are detailed protocols for some of the key in vitro assays used to evaluate the compounds discussed in the case studies.

Protocol 1: In Vitro TYK2/JAK1 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against TYK2 and JAK1 kinases.

Objective: To measure the IC₅₀ value of a test compound against a specific recombinant JAK enzyme.

Materials:

  • Recombinant human TYK2 or JAK1 enzyme

  • Kinase-specific peptide substrate (e.g., 5FAM-KKSRGDYMTMQID)

  • High-purity ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)

  • Test compound serially diluted in DMSO

  • Stop solution (e.g., 20 mM EDTA in assay buffer)

  • 384-well assay plates

  • Microplate reader capable of detecting the fluorescently labeled substrate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x solution of the kinase and fluorescently labeled peptide substrate in kinase assay buffer. Add 5 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be close to the Kₘ for the enzyme. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Add 10 µL of stop solution to each well.

  • Detection: Read the plate on a microplate reader to quantify the amount of phosphorylated and unphosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Kinase Assay Workflow Start Prepare Compound Dilutions Step1 Dispense Compound to Plate Start->Step1 Step2 Add Kinase/Substrate Mix Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Add ATP to Initiate Reaction Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add Stop Solution Step5->Step6 Step7 Read Plate Step6->Step7 End Calculate IC50 Step7->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol 2: [³⁵S]GTPγS Binding Assay for GPCR Antagonists

This protocol describes a method to determine the functional inhibitory potency of a test compound at a GPCR.

Objective: To measure the IC₅₀ or Kᵢ of an antagonist on agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the target GPCR (e.g., CCR4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA)

  • [³⁵S]GTPγS (radiolabeled)

  • Unlabeled GTPγS

  • GDP

  • A known agonist for the target receptor

  • Test compound (antagonist) serially diluted

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the agonist at a fixed concentration (e.g., its EC₈₀). Include control wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Reaction Initiation: Add a solution containing [³⁵S]GTPγS and GDP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a vacuum manifold.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding for each condition and plot the percent inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC₅₀ value.

Future Perspectives and Conclusion

The 2,8-diazaspiro[4.5]decane scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique three-dimensional structure, combined with its synthetic tractability, has enabled the development of a wide range of potent and selective modulators of challenging biological targets. The case studies presented herein represent just a fraction of the potential applications of this versatile core.

Future research in this area is likely to focus on several key aspects. The exploration of novel synthetic methodologies to access even more diverse and complex derivatives will continue to be a priority. The application of the 2,8-diazaspiro[4.5]decane scaffold in emerging therapeutic modalities, such as targeted protein degradation and covalent inhibition, is a particularly exciting avenue for future investigation. Furthermore, a deeper understanding of the structure-activity and structure-property relationships will guide the rational design of next-generation drug candidates with optimized efficacy and safety profiles.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M₁ Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 1995. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed, 1995. [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 2003. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link]

  • 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 2016. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate, 2015. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2014. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI, 2020. [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. European Journal of Medicinal Chemistry, 2023. [Link]

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Methodological & Application

The 2,8-Diazaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of contemporary drug design, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a perpetual endeavor. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a compelling structural motif, offering a unique three-dimensional topology that departs from the traditionally "flat" chemical space of many drug candidates. This spirocyclic system, characterized by two nitrogen-containing rings sharing a single carbon atom, provides a rigid yet versatile framework. Its inherent structural rigidity can pre-organize appended pharmacophoric elements into a conformationally defined orientation, potentially leading to increased potency and selectivity for biological targets. Furthermore, the introduction of sp³-rich centers often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical determinants of a drug's pharmacokinetic profile.

This technical guide provides an in-depth exploration of the 2,8-diazaspiro[4.5]decane scaffold in drug design, offering detailed application notes on its therapeutic relevance and step-by-step protocols for its synthesis and biological evaluation.

Synthetic Strategies: Constructing the 2,8-Diazaspiro[4.5]decane Core

The synthesis of the 2,8-diazaspiro[4.5]decane core, particularly the versatile 2,8-diazaspiro[4.5]decan-1-one intermediate, is a critical first step in the development of novel therapeutics based on this scaffold. Several synthetic routes have been developed, often leveraging Michael addition reactions. The following protocol outlines a general and efficient method for the preparation of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives[1].

Protocol 1: Synthesis of 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one Derivatives

This protocol is based on the Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by subsequent cyclization.

Materials:

  • Ethyl isonipecotate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Substituted nitroalkene

  • Raney Nickel (Ra-Ni)

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen:

    • To a solution of ethyl isonipecotate in a 1:1 mixture of dioxane and water at 0°C, add triethylamine followed by di-tert-butyl dicarbonate.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate) and purify the resulting N-Boc protected ethyl isonipecotate.

  • Michael Addition:

    • Generate the enolate of the N-Boc protected ethyl isonipecotate by treating it with a suitable base (e.g., lithium diisopropylamide, LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78°C).

    • Add the desired substituted nitroalkene to the enolate solution and allow the reaction to proceed until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Reductive Cyclization:

    • Dissolve the product from the Michael addition in ethanol.

    • Add a catalytic amount of Raney Nickel.

    • Subject the mixture to hydrogenation (H₂ gas, typically at elevated pressure, e.g., 60 bar) at a slightly elevated temperature (e.g., 55°C). This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam ring of the 2,8-diazaspiro[4.5]decan-1-one.

  • Deprotection (Optional):

    • If the N-Boc protecting group is to be removed, treat the product from the reductive cyclization with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or dioxane).

    • Stir at room temperature until deprotection is complete.

    • The final product can be isolated as the hydrochloride salt.

Causality Behind Experimental Choices:

  • The use of the Boc protecting group for the piperidine nitrogen is crucial to prevent side reactions and to direct the enolization to the desired position.

  • The Michael addition is a reliable method for forming the key carbon-carbon bond.

  • Raney Nickel is an effective catalyst for the reduction of the nitro group to an amine, which is essential for the subsequent cyclization to form the lactam.

Applications in Drug Design: Targeting Diverse Disease Areas

The 2,8-diazaspiro[4.5]decane scaffold has been successfully employed as a template for the design of potent and selective modulators of various biological targets, leading to the discovery of promising clinical candidates for a range of diseases.

Glycoprotein IIb/IIIa Antagonists for Antiplatelet Therapy

The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor is a key player in platelet aggregation, and its inhibition is a validated strategy for the treatment and prevention of thrombotic events. Researchers have utilized the 2,8-diazaspiro[4.5]decane scaffold to develop orally active GPIIb/IIIa antagonists.[2] The rigid spirocyclic core allows for the precise positioning of the necessary acidic and basic pharmacophores to effectively block the receptor.

GPIIb_IIIa_Pathway

CompoundTargetAssayIC₅₀ (nM)Oral Bioavailability (F%)Half-life (t½, h)Reference
23 (CT50728) GPIIb/IIIaPlatelet Aggregation (PRP, citrate)53--[2]
GPIIb/IIIaPlatelet Aggregation (PRP, PPACK)110--[2]
GPIIb/IIIaSolid-phase binding (ELISA)4--[2]
22 (CT51464) Prodrug of 23--22 (rat), 73 (dog), 33 (cyno)1.81 (rat), 8.97 (dog), 14.2 (cyno)[2]
RIPK1 Kinase Inhibitors for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death that is implicated in various inflammatory diseases. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a promising starting point for the development of potent RIPK1 inhibitors.[3] Through structural optimization, derivatives with significant anti-necroptotic effects have been discovered.

RIPK1_Pathway

CompoundTargetAssayIC₅₀ (nM)Cellular EffectReference
41 RIPK1Kinase Activity92Significant anti-necroptotic effect in U937 cells[3]
Dual TYK2/JAK1 Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in autoimmune and inflammatory diseases. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully utilized to develop potent and selective dual inhibitors of TYK2 and JAK1.[4]

JAK_STAT_Pathway

CompoundTargetIC₅₀ (nM)Selectivity (vs. JAK2)In Vivo EfficacyReference
48 TYK26>23-foldMore potent anti-inflammatory efficacy than tofacitinib in an acute ulcerative colitis model[4]
JAK137

Experimental Protocols for Biological Evaluation

Protocol 2: Platelet Aggregation Assay

This protocol describes a general method for assessing the inhibitory effect of 2,8-diazaspiro[4.5]decane derivatives on platelet aggregation in platelet-rich plasma (PRP)[5][6][7].

Materials:

  • Freshly drawn human venous blood

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Platelet aggregation agonist (e.g., adenosine diphosphate, ADP)

  • Test compound (2,8-diazaspiro[4.5]decane derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Platelet-poor plasma (PPP) as a blank

  • Aggregometer

Step-by-Step Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human venous blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at a low speed (e.g., 1000 rpm for 10 minutes) at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 3000 rpm for 15 minutes) to pellet the platelets and other blood cells.

    • Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Add the test compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time.

    • Place the cuvette containing the PRP in the aggregometer and establish a baseline.

    • Add the platelet aggregation agonist (e.g., ADP) to initiate aggregation.

    • Record the change in light transmittance over time (typically 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Protocol 3: RIPK1 Kinase Activity Assay

This protocol outlines a method for measuring the kinase activity of RIPK1 and assessing the inhibitory potential of test compounds using a commercially available assay kit that detects ADP formation[8][9][10][11].

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, 0.05 mM DTT, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 20 mM MgCl₂)

  • ATP

  • Test compound

  • Transcreener® ADP² Assay Kit (or similar)

  • Microplate reader

Step-by-Step Methodology:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a 384-well plate, add the RIPK1 enzyme to each well (except for the negative control).

    • Add the test compound dilutions to the appropriate wells and incubate for a short period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for RIPK1.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection mix from the assay kit (containing ADP antibody and a fluorescent tracer).

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization, fluorescence intensity, or TR-FRET on a compatible microplate reader.

    • Convert the raw data to ADP concentration using a standard curve.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Generalized Workflow for Lead Discovery and Optimization

The discovery and development of drug candidates based on the 2,8-diazaspiro[4.5]decane scaffold typically follow a structured workflow.

Drug_Discovery_Workflow

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold represents a valuable asset in the medicinal chemist's toolbox. Its inherent three-dimensionality and synthetic tractability have enabled the development of novel drug candidates with improved pharmacological properties across multiple therapeutic areas. The protocols and application notes provided herein offer a comprehensive guide for researchers seeking to leverage this privileged scaffold in their drug discovery programs. As our understanding of the chemical space and its interplay with biological systems continues to evolve, we can anticipate that the 2,8-diazaspiro[4.5]decane core will continue to feature prominently in the design of the next generation of innovative medicines.

References

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  • BellBrook Labs. (2022). Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP² Kinase Assay. ResearchGate. [Link]

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  • BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved from [Link]

  • Coller, B. S., Anderson, K., & Webert, K. (1998). Rapid and Simple Platelet Function Assay to Assess Glycoprotein IIb/IIIa Receptor Blockade. Circulation, 97(24), 2442-2449. [Link]

  • BPS Bioscience. (n.d.). RIPK1 Kinase (Mouse) Assay Kit. Retrieved from [Link]

  • Mansurova, J., Karazhanova, L., & Zhunuspekova, A. (2021). Testing platelet aggregation activity. protocols.io. [Link]

  • Moslin, R., Gardner, L., Santella, J., Kieras, E., Cameron, M., Clugston, S., ... & Weinstein, D. S. (2019). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Journal of Medicinal Chemistry, 62(24), 11181-11197. [Link]

  • Li, X., Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Yu, K. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

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Application Notes and Protocols: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Selective TYK2/JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Key Cytokine Pathways with Precision

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—represents a critical control node in cytokine signaling.[1][2][3] These intracellular tyrosine kinases are essential for transducing signals from a wide range of cytokines and growth factors that govern immune responses, hematopoiesis, and inflammation.[3][4] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes, driving cellular responses.

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[2][6][7] Specifically, TYK2 and JAK1 are pivotal in mediating the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[8][9][10][11] This has made the simultaneous inhibition of TYK2 and JAK1 a highly attractive therapeutic strategy, as it can block multiple pathogenic pathways at once.

Recent advancements in medicinal chemistry have led to the discovery of a novel class of potent and selective dual inhibitors: 2,8-diazaspiro[4.5]decan-1-one derivatives .[12][13][14] Systematic structural exploration has identified lead compounds, such as the one designated "compound 48" in foundational research, which demonstrates excellent potency against TYK2 and JAK1, with significant selectivity over JAK2 and JAK3.[12][13][15] This selectivity is crucial for mitigating potential side effects associated with the inhibition of JAK2 (implicated in hematopoiesis) and JAK3 (involved in broader immune functions).[8][16][17][18]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 2,8-diazaspiro[4.5]decan-1-one derivatives as dual TYK2/JAK1 inhibitors.

Mechanism of Action: Interruption of the JAK-STAT Signaling Cascade

The therapeutic efficacy of 2,8-diazaspiro[4.5]decan-1-one derivatives stems from their ability to competitively inhibit the ATP-binding site of the TYK2 and JAK1 kinase domains. This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascades initiated by cytokines like IL-12, IL-23, and Type I IFNs.

The diagram below illustrates the canonical JAK-STAT pathway and the specific points of intervention by these dual inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & JAK Association JAK1 JAK1 Receptor->JAK1 TYK2->TYK2 TYK2->JAK1 STAT STAT TYK2->STAT 4. STAT Phosphorylation JAK1->JAK1 JAK1->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor 2,8-diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 INHIBITION Inhibitor->JAK1 INHIBITION Gene Gene Transcription (Inflammatory Response) DNA->Gene 7. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway. This diagram illustrates the mechanism of action for 2,8-diazaspiro[4.5]decan-1-one derivatives as dual TYK2/JAK1 inhibitors.

Application 1: Biochemical Profiling for Potency and Selectivity

Rationale: The foundational step in characterizing any kinase inhibitor is to determine its potency (typically as a half-maximal inhibitory concentration, IC50) and its selectivity against other related kinases. For a TYK2/JAK1 inhibitor, it is imperative to profile it against the entire JAK family (JAK1, JAK2, JAK3, TYK2) to establish a selectivity window. A high degree of selectivity against JAK2 and JAK3 is desirable to avoid off-target effects.

Methodology: A variety of in vitro kinase assay formats can be employed, including microfluidic assays or homogeneous fluorescence polarization (FP) assays.[10][19][20] FP-based assays are robust and suitable for high-throughput screening. They measure the displacement of a fluorescently labeled probe from the kinase's ATP-binding site by the inhibitor.

Data Presentation: Results should be summarized to clearly show potency and selectivity.

Kinase TargetIC50 (nM) for Compound 48[12][13]
TYK2 6
JAK1 37
JAK2>850
JAK3>1000

Table 1: Sample Biochemical Selectivity Profile. Data for a representative 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48) shows potent inhibition of TYK2 and JAK1 with excellent selectivity (>23-fold) against JAK2.[12][13]

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available screening kits, such as those from BPS Bioscience.[19][20]

Materials:

  • Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes

  • Fluorescently labeled probe/tracer specific for the kinase

  • Assay buffer

  • Test compound (2,8-diazaspiro[4.5]decan-1-one derivative) serially diluted in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents: Thaw all components on ice. Prepare a master mix containing the assay buffer and the specific JAK enzyme. Prepare a separate solution of the fluorescent probe in assay buffer.

  • Compound Plating: Add 1 µL of the serially diluted test compound to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of the enzyme master mix to each well. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Probe Addition: Add 10 µL of the fluorescent probe solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: Convert the millipolarization (mP) units to IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Application 2: Cell-Based Functional Assays

Rationale: While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane and inhibit the target in a physiological context. The most direct functional readout is the inhibition of cytokine-induced STAT phosphorylation.[5][21][22]

Methodology: A common approach is to use human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Jurkat cells).[22] The cells are pre-treated with the inhibitor and then stimulated with a cytokine known to signal through the target kinases (e.g., IL-12 for TYK2/JAK2, IFN-α for TYK2/JAK1). The level of phosphorylated STAT (pSTAT) is then quantified using methods like flow cytometry, cell-based ELISA, or Western blotting.

Cell_Assay_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_processing 3. Cell Processing cluster_analysis 4. Data Acquisition A Isolate PBMCs or Culture Cell Line B Pre-incubate cells with serial dilutions of inhibitor A->B C Stimulate with Cytokine (e.g., IFN-α, IL-12) B->C D Fix & Permeabilize Cells C->D E Stain with fluorescently labeled anti-pSTAT antibody D->E F Analyze via Flow Cytometry E->F G Calculate Cellular IC50 F->G

Figure 2: Workflow for a Cellular pSTAT Inhibition Assay. This diagram outlines the key steps for assessing the functional inhibition of JAK-STAT signaling.

Protocol 2: Cellular pSTAT Inhibition Assay via Flow Cytometry

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 media supplemented with 10% FBS

  • Test inhibitor and appropriate vehicle control (DMSO)

  • Recombinant human cytokine (e.g., IFN-α for JAK1/TYK2, IL-12 for JAK2/TYK2)

  • Fixation and permeabilization buffers

  • Fluorescently conjugated antibodies (e.g., anti-pSTAT1, anti-pSTAT4) and cell surface markers (e.g., anti-CD4)

  • Flow cytometer

Procedure:

  • Cell Plating: Plate 2x10^5 PBMCs per well in a 96-well U-bottom plate.

  • Inhibitor Pre-treatment: Add serially diluted inhibitor to the wells. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to a pre-determined final concentration (e.g., 10 ng/mL IFN-α). Incubate for 15-30 minutes at 37°C.

  • Fixation: Immediately stop the reaction by adding a fixation buffer. Incubate for 10 minutes at room temperature.

  • Permeabilization: Wash the cells and then add a permeabilization buffer. Incubate for 30 minutes.

  • Intracellular Staining: Add the fluorescently conjugated anti-pSTAT antibody to the permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Acquisition: Wash the cells twice and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest. Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.

Application 3: In Vivo Models of Inflammatory Disease

Rationale: To establish preclinical proof-of-concept, the inhibitor must demonstrate efficacy in a relevant animal model of human disease. For a TYK2/JAK1 inhibitor targeting IBD, a dextran sodium sulfate (DSS)-induced colitis model in mice is a standard and appropriate choice.[12] Efficacy in such models validates the therapeutic hypothesis that inhibiting these pathways can ameliorate disease pathology.

Methodology Overview:

  • Model Induction: Acute colitis is induced in mice by administering DSS in their drinking water for 5-7 days.

  • Treatment: The test compound is administered orally once or twice daily, starting before or concurrently with DSS induction. A vehicle control group and a positive control group (e.g., tofacitinib) are included.[12]

  • Efficacy Readouts:

    • Clinical: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

    • Histological: Microscopic examination of colon tissue sections to score for inflammation and tissue damage.

    • Biomarker Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in colon tissue homogenates.

Expected Outcome: An effective TYK2/JAK1 inhibitor like the 2,8-diazaspiro[4.5]decan-1-one derivatives is expected to significantly reduce the DAI, prevent colon shortening, lower histological damage scores, and decrease the expression of inflammatory mediators compared to the vehicle-treated group.[12][13]

Pharmacokinetics and Drug-like Properties

A crucial aspect of drug development is understanding a compound's pharmacokinetic (PK) profile.[23][24][25] For oral inhibitors, this includes assessing absorption, distribution, metabolism, and excretion (ADME). Initial in vitro ADME assays are performed to evaluate properties like metabolic stability in liver microsomes. The lead 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, was noted for its excellent metabolic stability, which is a highly favorable characteristic for an orally administered drug.[12][13] Subsequent in vivo PK studies in animals are necessary to determine key parameters like half-life, bioavailability, and exposure levels required for efficacy.[26]

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a highly promising new chemical class for the development of dual TYK2/JAK1 inhibitors. Their high potency and selectivity offer the potential for a potent anti-inflammatory effect with an improved safety profile over less selective pan-JAK inhibitors. The protocols and applications detailed in this guide provide a robust framework for researchers to characterize these compounds, from initial biochemical screening and cellular validation to preclinical efficacy testing in relevant disease models. This systematic approach is essential for advancing these promising molecules through the drug discovery pipeline for the potential treatment of a wide range of immune-mediated inflammatory diseases.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Zhang, L., et al. (2010). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 15(3), 305-313. [Link]

  • Piscitelli, D., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1737-1750. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Soth, M. (2018). A Dual Inhibition, a Better Solution: Development of a JAK1/TYK2 inhibitor. Journal of Medicinal Chemistry, 61(19), 8561-8563. [Link]

  • Behrens, F., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 80(11), 1368-1380. [Link]

  • Elmariah, S. B., et al. (2021). TYK 2 inhibitors for the treatment of dermatologic conditions: the evolution of JAK inhibitors. Journal of Investigative Dermatology, 141(8), 1899-1906. [Link]

  • Vath, C. (2025). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. RhAPP. [Link]

  • Piscitelli, D., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. PubMed Central. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Figshare. [Link]

  • Jacobs, A. (2022). New TYK2 inhibitors: a growing race to top Bristol Myers. BioPharma Dive. [Link]

  • Jakhar, D., et al. (2022). JAK-STAT inhibitors in Immune mediated diseases: An Overview. Indian Dermatology Online Journal, 13(4), 445-450. [Link]

  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Al-Haddad, M., et al. (2025). 3D Bioprinting Strategies in Autoimmune Disease Models. MDPI. [Link]

  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Various Authors. (n.d.). Comparison of JAK1 selectivity profile. ResearchGate. [Link]

  • O'Shea, J. J., et al. (2013). Janus kinase Inhibitors in autoimmune diseases. Annals of the Rheumatic Diseases, 72(Suppl 2), ii111-ii115. [Link]

  • Mang-de la Rosa, M., et al. (2016). Therapeutic Efficacy of Suppressing the JAK/STAT Pathway in Multiple Models of Experimental Autoimmune Encephalomyelitis. The Journal of Immunology, 196(3), 1085-1096. [Link]

  • BellBrook Labs. (2022). TYK2 Inhibition Finally Comes of Age. BellBrook Labs Blog. [Link]

  • Fensome, A., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. ACS Omega, 5(23), 13677-13685. [Link]

  • Assay Genie. (2024). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Assay Genie Blog. [Link]

  • Li, Y., et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. [Link]

  • Gadina, M., et al. (2022). Editorial: JAK inhibition in autoimmune and inflammatory diseases. Frontiers in Immunology, 13, 1113524. [Link]

  • BPS Bioscience. (n.d.). JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line. Retrieved from [Link]

  • DelveInsight. (2025). TYK2 Inhibitors Market to Drive Enormous Growth by 2034 Due to Strong Pipeline and Expanding Indications. PR Newswire. [Link]

  • Various Authors. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. [Link]

  • Chandrashekara, S. (2024). Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis. Expert Opinion on Drug Metabolism & Toxicology, 20(8), 741-748. [Link]

  • Asfour, H., et al. (2022). Pharmacology of inhibitors of Janus kinases – Part 1: Pharmacokinetics. Journal der Deutschen Dermatologischen Gesellschaft, 20(11), 1443-1452. [Link]

  • Chaparro, M., et al. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(Supplement_2), S706-S716. [Link]

  • Kim, H., et al. (2017). Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs). ACR Meeting Abstracts. [Link]

  • Asfour, H., et al. (2022). Pharmacology of inhibitors of Janus kinases - Part 1: Pharmacokinetics. Journal der Deutschen Dermatologischen Gesellschaft, 20(11), 1443-1452. [Link]

  • Li, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 67, 128741. [Link]

  • Armstrong, A. W., et al. (2024). Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis. American Journal of Clinical Dermatology, 25(Suppl 1), 1-10. [Link]

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Synthesis of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones as Antihypertensive Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hypertension remains a principal risk factor for a spectrum of cardiovascular diseases, including stroke, myocardial infarction, and heart failure. While numerous therapeutic options exist, the need for novel antihypertensive agents with improved efficacy and side-effect profiles persists. Spirocyclic scaffolds represent a structurally intriguing and privileged framework in medicinal chemistry, offering three-dimensional diversity that can lead to enhanced target specificity and optimized physicochemical properties. A well-known example of a spiro-based drug is Spironolactone, a potassium-sparing diuretic used in hypertension management.[1][2]

This guide focuses on a distinct and promising class of compounds: 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones . Foundational research has identified this scaffold as a potent source of antihypertensive agents, primarily acting through the modulation of α-adrenergic receptors.[3][4] Unlike diuretics, these agents directly influence vascular tone by antagonizing the effects of norepinephrine and epinephrine, key mediators in the sympathetic nervous system's control of blood pressure.

This document provides a comprehensive overview of the design rationale, detailed synthetic protocols, and methodologies for the pharmacological evaluation of these novel spirocyclic compounds. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cardiovascular therapeutics.

Part I: Medicinal Chemistry Rationale & Design Strategy

The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core

The spirocyclic core provides a rigid and well-defined three-dimensional structure. The embedded lactam (in the oxazolidinone ring) and the piperidine ring create a unique topology. The key to modulating the pharmacological activity of this scaffold lies in the strategic substitution at the piperidine nitrogen (N8). This position serves as a versatile anchor point for introducing various pharmacophoric elements designed to interact with specific biological targets.

Strategy of N8-Substitution and Bioisosterism

The primary design strategy involves attaching side chains to the N8 position that mimic known ligands for adrenergic receptors. This is a classic application of bioisosterism , a cornerstone of medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[5][6][7]

The foundational study on this series explored several N8-substituents, each chosen for its potential to interact with α-adrenergic receptors.[3] Key examples include:

  • 2-(3-Indolyl)ethyl: This moiety is present in various biogenic amines and is known to interact with aminergic receptors.

  • 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl: This side chain is a well-established pharmacophore found in potent α-adrenergic blockers.

  • 3-(2-Methoxyphenoxy)-2-hydroxypropyl: This group is characteristic of many β-adrenergic blockers, and its inclusion was intended to explore the potential for mixed α/β-adrenergic activity.

The following diagram illustrates the general design strategy, highlighting the constant core scaffold and the variable pharmacophoric arm.

SAR_Strategy cluster_core Core Scaffold (Constant) cluster_variable Pharmacophore (Variable @ N8) cluster_target Biological Target & Outcome Core 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Indole Indolylethyl Group (α1-Skewed Antagonism) Core->Indole N8-Alkylation Benzodioxane Benzodioxane Group (α2-Skewed Antagonism) Core->Benzodioxane N8-Alkylation Phenoxy Phenoxypropanolamine Group (Mixed α/β Activity Explored) Core->Phenoxy N8-Alkylation Target α-Adrenergic Receptors (α1 and α2) Indole->Target Binding & Modulation Benzodioxane->Target Binding & Modulation Phenoxy->Target Binding & Modulation Outcome Antihypertensive Activity Target->Outcome Leads to

Caption: Structure-Activity Relationship (SAR) design strategy.

Part II: General Synthetic Schemes

The synthesis of the target compounds is achieved through a convergent approach. First, the spirocyclic core is constructed. This core is then alkylated at the N8 position with a variety of functionalized side chains.

The diagram below outlines the general synthetic workflow.

Synthesis_Workflow Start Starting Materials (e.g., N-Boc-4-piperidone, Amino Acids) Intermediate1 Synthesis of Spirocyclic Core (1-Oxa-3,8-diazaspiro[4.5]decan-2-one) Start->Intermediate1 Deprotection Deprotection of N8 (if protected) Intermediate1->Deprotection Intermediate2 Free Spirocyclic Amine Deprotection->Intermediate2 FinalStep N8-Alkylation Intermediate2->FinalStep SideChain Synthesis of N8-Substituent Halide/Epoxide (R-X) SideChain->FinalStep FinalProduct Final Product (8-Substituted Analogue) FinalStep->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification

Caption: General workflow for the synthesis of target compounds.

Part III: Detailed Experimental Protocols (Synthesis)

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and fume hoods, must be strictly followed.

Protocol 1: Synthesis of the N-Boc-1-Oxa-3,8-diazaspiro[4.5]decan-2-one Core

This protocol describes a representative synthesis of the protected spirocyclic core, which serves as the common intermediate for all target compounds.

Rationale: The reaction proceeds via the formation of an amino ester from an amino acid, followed by a cyclization reaction with N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group is used to protect the piperidine nitrogen, preventing it from interfering in the initial steps and allowing for controlled deprotection later.

Materials:

  • Glycine methyl ester hydrochloride

  • N-Boc-4-piperidone

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, Dean-Stark trap)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Free Amino Ester: In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous methanol. Cool the suspension in an ice bath.

  • Add sodium methoxide (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir for 30 minutes to generate the free amino ester.

  • Condensation: To the same flask, add N-Boc-4-piperidone (1.0 eq) and a catalytic amount of p-TsOH (0.05 eq).

  • Replace the solvent with anhydrous toluene. Equip the flask with a Dean-Stark trap and a condenser.

  • Cyclization: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Protocol 2: N8-Deprotection and Alkylation

A. N8-Deprotection

Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA), yielding the free secondary amine (the spirocyclic core) as a salt.

Procedure:

  • Dissolve the N-Boc protected core (1.0 eq) from Protocol 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting TFA salt of the spiro-amine can often be used directly in the next step after neutralization.

B. N8-Alkylation with 2-(1,4-Benzodioxan-2-yl)oxirane

Rationale: This step introduces the key pharmacophore. The free amine from the spiro-core acts as a nucleophile, opening the epoxide ring to form the desired 8-substituted product. This reaction creates a hydroxyl group, which can be important for receptor binding.

Procedure:

  • Suspend the spiro-amine TFA salt (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) to neutralize the salt and free the amine.

  • Add 2-(1,4-benzodioxan-2-yl)oxirane (1.1 eq).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Work-up and Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer and concentrate. Purify the final product via column chromatography to yield the target compound.[3]

Part IV: Protocols for Pharmacological Evaluation

Once synthesized and characterized, the compounds must be evaluated for their antihypertensive potential. This involves a tiered approach, starting with in vitro target engagement and progressing to in vivo efficacy models.

Pharmacology_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesized Compound Binding α1/α2 Adrenergic Receptor Binding Assay Compound->Binding Test Binding_Detail Determine IC50/Ki (Affinity for Target) Binding->Binding_Detail SHR_Model Administration to Spontaneously Hypertensive Rats (SHR) Binding_Detail->SHR_Model Proceed with Active Compounds BP_Measure Blood Pressure Monitoring (e.g., Tail-Cuff Method) SHR_Model->BP_Measure Efficacy Determine Antihypertensive Efficacy (% Reduction in BP) BP_Measure->Efficacy SAR Structure-Activity Relationship (SAR) Analysis Efficacy->SAR Correlate with Structure

Caption: Workflow for pharmacological evaluation of synthesized compounds.

Protocol 3: In Vitro α-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of the synthesized compounds for α1- and α2-adrenergic receptors.

Rationale: A competitive radioligand binding assay is a standard method to quantify the interaction between a test compound and a receptor. The test compound's ability to displace a known high-affinity radioligand is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) can be calculated.

Materials:

  • Membrane preparations from cells expressing human α1- or α2-adrenergic receptors.

  • Radioligand: [³H]Prazosin (for α1) or [³H]Yohimbine (for α2).

  • Non-specific binding control: Phentolamine.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Synthesized test compounds dissolved in DMSO.

  • 96-well plates, scintillation vials, liquid scintillation counter, glass fiber filters.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate membrane preparation, and the radioligand at a concentration near its Kd.

  • Add varying concentrations of the test compound. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a saturating concentration of phentolamine.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the blood pressure-lowering effect of lead compounds in a genetically hypertensive animal model.[3][8]

Rationale: The SHR model is a widely accepted preclinical model for essential hypertension. Evaluating compounds in these animals provides crucial information on their efficacy in vivo, which incorporates factors like absorption, distribution, metabolism, and excretion (ADME).

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), age-matched.

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography).

  • Oral gavage needles.

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • Test compounds formulated as a suspension or solution in the vehicle.

Procedure:

  • Acclimatization: Acclimatize the rats to the restraining and tail-cuff procedure for several days before the study to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

  • Dosing: Randomize the animals into groups (e.g., vehicle control, positive control, test compound groups). Administer the test compound or vehicle via oral gavage at a defined dose (e.g., 50 mg/kg).[9]

  • Post-Dose Monitoring: Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: For each group, calculate the mean change in SBP from baseline at each time point. Compare the results from the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in SBP indicates antihypertensive activity.

Part V: Data Presentation & Interpretation

The data generated from the synthetic and pharmacological studies should be systematically organized to elucidate structure-activity relationships (SAR).

Table 1: Representative SAR Data for 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

(Data presented here is illustrative and based on findings reported in the literature[3])

Compound IDN8-Substituent (R)α1 Antagonism (pA₂)α2 Antagonism (pA₂)Antihypertensive Activity in SHR
1 2-(3-Indolyl)ethylHighModerateActive
2 3-PhenylpropylModerateLowModerately Active
3 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethylModerateHighActive
4 3-(o-Methoxyphenoxy)-2-hydroxypropylLowLowWeakly Active

Interpretation: The data reveals clear SAR trends.

  • The presence of an aromatic/heteroaromatic system attached via a short alkyl chain at N8 is crucial for activity.

  • The indole-ethyl substituent in Compound 1 confers potent activity, with a preference for α1-adrenergic receptors.[3]

  • The benzodioxane moiety in Compound 3 also leads to high potency but skews the selectivity towards α2-adrenergic receptors.[3]

  • The phenoxypropanolamine side chain (Compound 4 ), typically associated with β-blockers, resulted in weaker α-blocking activity, suggesting that the initial hypothesis of mixed activity was not realized within this specific scaffold.[3]

These findings underscore the importance of the N8-substituent in directing both the potency and the receptor selectivity profile of these spirocyclic agents.

Conclusion & Future Directions

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a validated platform for the development of novel antihypertensive agents acting as α-adrenergic antagonists. The synthetic routes are robust, allowing for extensive diversification at the N8-position to probe structure-activity relationships and optimize the pharmacological profile.

Future work in this area could focus on:

  • Lead Optimization: Fine-tuning the lead structures (e.g., Compounds 1 and 3) to improve potency, selectivity, and pharmacokinetic properties. This could involve exploring bioisosteric replacements for the indole or benzodioxane rings.[10][11]

  • Pharmacokinetic Profiling: Undertaking detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies for the most promising candidates.

  • Exploration of Other Therapeutic Areas: Given the prevalence of adrenergic receptors throughout the body, analogues could be screened for other potential applications, such as in benign prostatic hyperplasia or glaucoma.

This guide provides the foundational protocols and scientific rationale to empower researchers to synthesize and evaluate this promising class of compounds, contributing to the ongoing search for innovative cardiovascular medicines.

References

  • Clark, R. D., et al. (1981). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 24(11), 1379-1386. [Link]

  • Wermuth, C. G. (2004). Bioisosterism in medicinal chemistry. Drug Discovery Today, 9(17), 745-746. [Link]

  • Clark, R. D., et al. (1983). 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents. Journal of Medicinal Chemistry, 26(10), 1505-1510. [Link]

  • PubMed National Center for Biotechnology Information. (n.d.). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. [Link]

  • Pugh, D., et al. (2011). Spironolactone management of resistant hypertension. The Annals of Pharmacotherapy, 45(1), 88-96. [Link]

  • Clark, R. D., et al. (1983). Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. Journal of Medicinal Chemistry, 26(5), 657-661. [Link]

  • Hale, J. J., et al. (1989). Indole-phenol Bioisosterism. Synthesis and Antihypertensive Activity of a Pyrrolo Analogue of Labetalol. Journal of Medicinal Chemistry, 32(1), 115-121. [Link]

  • Patsnap. (2024). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • DurableHealth. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Figshare. (2012). Effects of treatment by spironolactone (Spiro) or Provinols™ (Prov) on blood pressure, carotid diameter and organ weights in aldosterone-salt (Aldo-salt) treated rats. [Link]

  • Sica, D. A. (2005). Spironolactone and resistant hypertension. Hypertension, 45(5), 647-648. [https://www.ahajournals.org/doi/full/10.1161/01.HYP.0000163078.2 resistente.8e]([Link] resistente.8e)

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Application Notes & Protocols: Investigating 2,8-Diazaspiro[4.5]decane Derivatives for the Treatment of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. While existing therapies have advanced patient care, significant unmet needs remain, including primary non-response, secondary loss of efficacy, and adverse side effects. This document provides a detailed guide for researchers on the investigation of a promising class of small molecules, 2,8-diazaspiro[4.5]decane derivatives, as targeted therapeutics for IBD. We focus specifically on their role as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the inflammatory signaling cascades central to IBD pathogenesis. These notes offer field-proven insights and detailed protocols for in vitro and in vivo evaluation.

Introduction: The Therapeutic Rationale

The pathogenesis of IBD is driven by a complex interplay of genetic, environmental, and immunological factors, culminating in excessive production of pro-inflammatory cytokines.[1][2] Many of these cytokines, including Interleukin-6 (IL-6), IL-12, and IL-23, transmit their signals through the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[3][4] This makes the JAK family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—a critical therapeutic target.

While first-generation pan-JAK inhibitors like tofacitinib have demonstrated efficacy in Ulcerative Colitis, their broad-spectrum inhibition can lead to side effects associated with blocking JAK2 (implicated in hematopoiesis) and JAK3 (involved in lymphopoiesis).[5][6][7] This has spurred the development of second-generation, selective JAK inhibitors. The 2,8-diazaspiro[4.5]decane scaffold has emerged as a structurally novel and highly adaptable framework for designing such inhibitors.[8][9]

Recent research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives that exhibit potent and selective dual inhibition of TYK2 and JAK1.[10][11] This specific targeting is highly desirable for IBD treatment, as TYK2 and JAK1 are crucial for signaling downstream of key IBD-related cytokines like IL-12 and IL-23, while sparing JAK2 may mitigate certain hematological adverse events.[4][10]

Mechanism of Action: Selective TYK2/JAK1 Inhibition

The JAK-STAT pathway is a cornerstone of inflammatory signaling in IBD. When a cytokine binds to its receptor on an immune cell, it brings associated JAKs into close proximity, causing them to phosphorylate and activate each other. These activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated, dimerize, and translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][5]

2,8-diazaspiro[4.5]decane derivatives function by competitively binding to the ATP-binding site of TYK2 and JAK1, preventing their phosphorylation and subsequent activation of the downstream signaling cascade. This targeted intervention effectively dampens the inflammatory response mediated by cytokines that rely on these specific JAKs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT Phosphorylates TYK2->STAT pSTAT p-STAT (Dimerization) STAT->pSTAT Phosphorylation Transcription Gene Transcription (Pro-inflammatory Mediators) pSTAT->Transcription Translocates & Initiates Compound 2,8-Diazaspiro[4.5]decane Derivative Compound->JAK1 INHIBITS Compound->TYK2 INHIBITS

Caption: TYK2/JAK1 Signaling Pathway Inhibition.

Lead Compound Spotlight: Compound 48

A prime example from recent literature is a novel 2,8-diazaspiro[4.5]decan-1-one derivative, referred to as Compound 48 .[10] This compound demonstrates high potency for TYK2 and JAK1 with significant selectivity over JAK2, making it an excellent candidate for IBD therapeutic development.

Table 1: Kinase Selectivity Profile of Compound 48

Kinase Target IC₅₀ (nM) Selectivity vs. JAK2
TYK2 6 > 23-fold
JAK1 37 > 23-fold
JAK2 > 860 -

(Data synthesized from J. Med. Chem. 2022, 65, 4, 3151–3172)[10][11]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of novel 2,8-diazaspiro[4.5]decane derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against target kinases (TYK2, JAK1, JAK2).

Causality: This initial screen is fundamental to confirm that the compound directly inhibits the intended kinase targets and to quantify its potency and selectivity. A high degree of selectivity against JAK2 is a key design objective for mitigating potential side effects.

Methodology: A luminescent kinase assay, such as ADP-Glo™ (Promega), is a robust method. It measures the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher kinase inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction Setup:

    • To each well, add 2.5 µL of 2x kinase/biotinylated substrate solution in kinase buffer.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of 2.5x ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular Assay for STAT Phosphorylation

Objective: To validate the compound's mechanism of action in a relevant cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.

Causality: Moving from a purified enzyme system to a cellular environment confirms that the compound can penetrate the cell membrane and engage its target in the complex intracellular milieu. This assay directly links target engagement (JAK inhibition) to a functional downstream biological event (STAT phosphorylation).

Workflow:

Cellular_Assay_Workflow A 1. Seed Cells (e.g., PBMCs, Cell Line) B 2. Starve Cells (Reduce basal signaling) A->B C 3. Pre-treat with Test Compound B->C D 4. Stimulate with Cytokine (e.g., IFN-α for TYK2/JAK1) C->D E 5. Lyse Cells D->E F 6. Measure p-STAT (Western Blot / ELISA) E->F G 7. Data Analysis (Quantify Inhibition) F->G

Caption: Cellular Assay Workflow for p-STAT Inhibition.

Step-by-Step Protocol:

  • Cell Culture: Plate appropriate cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate and allow them to rest overnight.

  • Compound Treatment: Pre-incubate cells with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a relevant cytokine. For a TYK2/JAK1-dependent pathway, IFN-α is an excellent choice.[11] An IL-6 stimulation can also be used to assess effects on pathways involving JAK1, JAK2, and TYK2.[11] Incubate for 15-30 minutes.

  • Cell Lysis: Aspirate the media and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Detection:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT (as a loading control).

    • ELISA: Use a sandwich ELISA kit specific for the target p-STAT protein for higher throughput analysis.

  • Data Analysis: Quantify the band intensity (Western Blot) or absorbance (ELISA). Normalize the p-STAT signal to the total STAT signal. Calculate the percentage inhibition of STAT phosphorylation at each compound concentration relative to the cytokine-stimulated control.

Protocol 3: In Vivo Efficacy in a DSS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of the test compound in a chemically-induced murine model of acute ulcerative colitis.

Causality: An in vivo model is essential to assess the compound's overall therapeutic potential, integrating its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and safety) in a complex biological system that mimics aspects of human IBD. The Dextran Sulfate Sodium (DSS) model is widely used and reliably produces acute colitis characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration.[12]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days. A control group receives regular drinking water.

  • Compound Administration:

    • Begin daily oral gavage of the test compound (e.g., 20 mg/kg), a vehicle control, or a positive control (e.g., tofacitinib, 20 mg/kg) on Day 0, concurrent with DSS administration.

    • The choice of vehicle (e.g., 0.5% methylcellulose) is critical for compound solubility and stability.

  • Daily Monitoring: Record individual body weight, stool consistency, and the presence of blood in the stool daily.

  • Disease Activity Index (DAI) Calculation: Calculate the DAI score daily based on a standardized scoring system for weight loss, stool consistency, and rectal bleeding.

  • Termination and Tissue Collection: On Day 8 (or as determined by humane endpoints), euthanize the mice.

    • Measure the entire length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (fix in 10% neutral buffered formalin) and for cytokine measurement (snap-freeze in liquid nitrogen).

  • Endpoint Analysis:

    • Histology: Embed fixed colon sections in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and tissue damage.

    • Cytokine Levels: Homogenize frozen colon tissue and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or qPCR.[11]

Table 2: Representative Data from DSS-Induced Colitis Model

Treatment Group (20 mg/kg) Final DAI Score (Mean ± SEM) Colon Length (cm, Mean ± SEM) Colonic TNF-α (pg/mg tissue, Mean ± SEM)
Healthy Control 0.1 ± 0.1 8.5 ± 0.3 50 ± 10
DSS + Vehicle 3.5 ± 0.4 5.2 ± 0.2 450 ± 50
DSS + Test Compound 1.2 ± 0.3* 7.8 ± 0.4* 120 ± 25*
DSS + Tofacitinib 1.8 ± 0.2* 7.1 ± 0.3* 180 ± 30*

*Expected significant improvement compared to DSS + Vehicle group.

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decane scaffold represents a highly promising platform for the development of next-generation IBD therapeutics. Derivatives that function as selective dual TYK2/JAK1 inhibitors offer a compelling mechanism of action, targeting key inflammatory pathways while potentially improving the safety profile over less selective agents. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds, from initial in vitro validation to preclinical in vivo efficacy.

Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to select candidates for further development. Additionally, exploring the efficacy of lead compounds in other IBD models, such as the TNBS-induced model which mimics features of Crohn's Disease, will be crucial for defining their full therapeutic potential.

References

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • ResearchGate. (n.d.). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • ACS Publications. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • Stanton, R. W., et al. (2003). Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. Journal of Medicinal Chemistry, 46(16), 3437–3450. [Link]

  • Sharifi, M., et al. (2022). In vitro models and ex vivo systems used in inflammatory bowel disease. Gut Pathogens, 14(1), 22. [Link]

  • Sivagnanam, M., et al. (2021). A Gut-Ex-Vivo System to Study Gut Inflammation Associated to Inflammatory Bowel Disease (IBD). International Journal of Molecular Sciences, 22(13), 7064. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336–1347. [Link]

  • ResearchGate. (n.d.). Scope of 2,8-diazaspiro[4.5]decadiene derivatives. [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. [Link]

  • Sands, B. E. (2017). Understanding the mechanisms of action of new agents: Implications for efficacy and safety. Imedex. [Link]

  • Herfarth, H. (2020). Leveraging JAK Inhibitors in Ulcerative Colitis: Strategies for the IBD Management Team. NACCME. [Link]

  • De Clercq, K., et al. (2018). New treatment options for inflammatory bowel diseases. Journal of Gastroenterology, 53(5), 585–590. [Link]

  • Dragoni, G., et al. (2023). Inflammatory Bowel Disease: Understanding Therapeutic Effects of Distinct Molecular Inhibitors as the Key to Current and Future Advanced Therapeutic Strategies. International Journal of Molecular Sciences, 24(23), 16990. [Link]

  • Singh, U. P., et al. (2016). Chemokines and Chemokine Receptors as Therapeutic Targets in Inflammatory Bowel Disease; Pitfalls and Promise. Current Drug Targets, 17(11), 1251–1259. [Link]

  • Cohen, B. L., & Sachar, D. B. (2020). A Practical Approach to JAK Inhibitors for Inflammatory Bowel Disease in 2020. Practical Gastroenterology, 44(5), 36-44. [Link]

  • Perera, L. P., & Liyanage, P. (2020). CCR6–CCL20 Axis in IBD: What Have We Learnt in the Last 20 Years? International Journal of Molecular Sciences, 21(18), 6853. [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • Chaparro, M., et al. (2022). JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases. Frontiers in Medicine, 9, 991208. [Link]

  • Sarra, M., et al. (2014). CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease. Expert Opinion on Investigational Drugs, 23(5), 593–601. [Link]

  • IRIS AperTO. (2021). Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. [Link]

  • Zois, C. D., et al. (2023). JAK inhibitors in the management of extra-intestinal manifestations in inflammatory bowel disease. World Journal of Gastroenterology, 29(42), 5725–5738. [Link]

  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(18), 2621–2630. [Link]

  • Liu, X., et al. (2022). Disturbances of the Gut Microbiota and Microbiota-Derived Metabolites in Inflammatory Bowel Disease. Nutrients, 14(5), 1045. [Link]

  • Neurath, M. F. (2017). Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More. Digestive Diseases, 35(Suppl. 1), 87–94. [Link]

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Application Notes and Protocols for the Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a member of the spirohydantoin family of heterocyclic compounds. Spirohydantoins are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide outlines a straightforward and efficient three-step synthesis, offering in-depth explanations of the experimental choices and procedures to ensure reproducibility and high yields. The protocol is designed for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Spirohydantoins

Hydantoins, or imidazolidine-2,4-diones, are a class of compounds first isolated in 1861.[1][2] While the core hydantoin structure is not biologically active itself, its derivatives, particularly those with substitutions at the 5-position, exhibit a wide range of therapeutic properties, including anticonvulsant, antiarrhythmic, and anticancer activities.[1] The spirocyclic fusion of a carbocyclic ring to the C5 position of the hydantoin core creates a rigid three-dimensional structure, which can enhance binding to biological targets and improve pharmacological profiles.

The target molecule, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, is an N-1 monosubstituted spirohydantoin. Direct alkylation of the hydantoin ring typically occurs at the more reactive N-3 position due to the influence of the two adjacent carbonyl groups.[1] Therefore, the synthesis of N-1 substituted derivatives requires a more nuanced approach, as detailed in this protocol. This method provides a cost-effective and efficient pathway to obtaining these valuable scaffolds for further investigation in drug development programs.[1][3][4]

Overview of the Synthetic Strategy

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is achieved through a three-step process starting from 4-phenylcyclohexanone. The overall yield for this synthetic route is approximately 60%.[1][3][4]

The key stages of the synthesis are:

  • Bucherer-Bergs Reaction: Formation of the spirohydantoin core from 4-phenylcyclohexanone.

  • Protection of the N-3 Position: Introduction of a protecting group at the more reactive N-3 nitrogen.

  • Methylation and Deprotection: Methylation of the N-1 position followed by the removal of the protecting group to yield the final product.

Below is a graphical representation of the synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-3 Protection cluster_2 Step 3: N-1 Methylation & Deprotection A 4-Phenylcyclohexanone B 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione A->B KCN, (NH4)2CO3 EtOH/H2O, 60-70°C C Intermediate from Step 1 D N-3 Protected Intermediate C->D Protecting Agent Base, Solvent E Intermediate from Step 2 F 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione E->F 1. NaH, DMF 2. MeI 3. Deprotection (HCl)

Caption: Synthetic workflow for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-PhenylcyclohexanoneReagentCommercially Available
Potassium Cyanide (KCN)ACSCommercially Available
Ammonium Carbonate ((NH₄)₂CO₃)ACSCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Sodium Hydride (NaH), 60% in mineral oilReagentCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Methyl Iodide (MeI)ReagentCommercially Available
Hydrochloric Acid (HCl), 10% solutionACSCommercially Available
Chloroform (CHCl₃)ACSCommercially Available
Sodium Sulfate (Na₂SO₄), anhydrousACSCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
n-PentaneACSCommercially Available

Safety Precautions:

  • Potassium Cyanide (KCN) is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Sodium Hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., Argon).

  • Methyl Iodide (MeI) is a carcinogen and should be handled with appropriate personal protective equipment in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This step utilizes the Bucherer-Bergs reaction, a classic multicomponent reaction for the synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[5][6][7]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylcyclohexanone in a mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture at 60-70 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and then dissolve it in a saturated aqueous solution of NaOH.

  • Extract the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Acidify the aqueous layer again to precipitate the pure spirohydantoin, which is then filtered and can be recrystallized from an ethanol/water mixture.

Step 2 & 3: N-1 Methylation of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

The direct methylation of the spirohydantoin formed in Step 1 would predominantly occur at the N-3 position. The published protocol for the synthesis of the title compound utilizes a method that appears to achieve N-1 methylation directly, followed by a hydrolysis step. This suggests a one-pot protection-methylation-deprotection or a direct N-1 alkylation under specific conditions.

Procedure: [1]

  • In a flame-dried, three-necked round-bottom flask under an Argon atmosphere, suspend the spirohydantoin intermediate (2.9 g, 11.3 mmol) in 40 mL of dry DMF.

  • Cool the stirred solution in an ice bath.

  • Add sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) portion-wise. The addition of NaH deprotonates the hydantoin, forming the more nucleophilic anion.

  • After the addition is complete, allow the reaction to stir at 45 °C for 4 days.

  • Following the stirring period, treat the mixture with a 10% HCl solution (96 mL) and continue stirring for another 24 hours at 45 °C. This step likely facilitates the hydrolysis of any protecting group or intermediate formed in situ.

  • Pour the reaction mixture into 400 mL of an ice-water mixture.

  • Extract the aqueous mixture with chloroform (4 x 200 mL).

  • Combine the organic extracts and wash sequentially with water (3 x 250 mL) and brine (2 x 250 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Treat the resulting solid with diethyl ether and n-pentane to precipitate the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, as a pale yellow crystalline solid.

Characterization and Expected Results

The final product can be characterized using standard analytical techniques.

ParameterExpected Value
Yield 79% (for the final step)
Overall Yield 60%
Appearance Pale yellow crystalline solid
Melting Point 211–214 °C
¹H NMR (600 MHz, DMSO-d₆) δ 1.70-1.75 (m, 4H), 1.93 (td, 2H), 2.18 (qd, 2H), 2.57 (tt, 1H), 2.73 (s, 3H, CH₃), 7.19 (m, 1H), 7.24 (m, 2H), 7.30 (t, 2H), 10.73 (s, 1H, N₃-H) ppm
HRMS (m/z) Calculated for C₁₅H₁₈N₂O₂ [M-H]⁺: 257.1285, Found: 257.1287

The presence of the singlet at 2.73 ppm in the ¹H NMR spectrum confirms the presence of the methyl group, and the singlet at 10.73 ppm corresponds to the N-H proton at the 3-position.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side product formation.Ensure the reaction temperature is maintained. The use of acetamide or DMF as a solvent has been reported to improve yields in difficult Bucherer-Bergs reactions.[5]
Difficulty in precipitating the product Product is too soluble in the solvent system.Cool the solution in an ice bath for a longer period. If precipitation is still problematic, try adding a small amount of a non-polar co-solvent.
Incomplete methylation in Step 3 Inactive sodium hydride or insufficient reaction time.Use fresh, high-quality sodium hydride. Ensure the reaction is carried out under strictly anhydrous conditions. Increase the reaction time if necessary, monitoring by TLC.
Presence of N-3 methylated product Reaction conditions favoring N-3 alkylation.The described protocol is optimized for N-1 substitution. Adhere strictly to the reaction conditions, particularly the temperature and reaction time.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1][3] This N-1 monosubstituted spirohydantoin is a valuable scaffold for medicinal chemistry research. By following the outlined procedures and safety precautions, researchers can successfully synthesize this compound in good yield for further biological evaluation.

References

  • Giannakopoulou, E.; Pardali, V.; Katsori, A.-M.; Katsanou, E.-S.; Katsaros, S.; Giannopoulos, E.; Zoidis, G. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021, M1228. [Link]

  • Kalník, M.; Gabko, P.; Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26, 3963. [Link]

  • Giannakopoulou, E.; Pardali, V.; Katsori, A.-M.; Katsanou, E.-S.; Katsaros, S.; Giannopoulos, E.; Zoidis, G. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ProQuest2021 . [Link]

  • Giannakopoulou, E.; Pardali, V.; Katsori, A.-M.; Katsanou, E.-S.; Katsaros, S.; Giannopoulos, E.; Zoidis, G. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Semantic Scholar2021 . [Link]

  • Giannakopoulou, E.; Pardali, V.; Katsori, A.-M.; Katsanou, E.-S.; Katsaros, S.; Giannopoulos, E.; Zoidis, G. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate2021 . [Link]

  • Poupaert, J. H.; Vandervorst, D.; Portoghese, P. S.; Dumont, P. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal of medicinal chemistry1976 , 19, 11, 1358-61. [Link]

  • Kalník, M.; Gabko, P.; Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar2021 . [Link]

  • Monteiro, J. L.; Pieber, B.; Corrêa, A. G.; Kappe, C. O. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett2016 , 27, 80-82. [Link]

  • Name Reactions. Bucherer-Bergs Reaction. [Link]

Sources

Application Notes and Protocols for the Use of 2,8-Diazaspiro Compounds as Alpha-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the utilization of 2,8-diazaspiro compounds as alpha-adrenergic blockers. Moving beyond a conventional template, this guide offers an in-depth exploration of the topic, grounded in established scientific principles and experimental validation. We will delve into the foundational pharmacology of alpha-adrenergic receptors, the unique chemical attributes of 2,8-diazaspiro scaffolds, and present detailed, field-proven protocols for their synthesis, in vitro characterization, and in vivo evaluation. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the methodologies. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: The Therapeutic Landscape of Alpha-Adrenergic Blockade

Alpha-adrenergic receptors (α-ARs), a class of G protein-coupled receptors (GPCRs), are pivotal in regulating physiological processes mediated by the catecholamines epinephrine and norepinephrine.[1] These receptors are broadly classified into two main types, α1 and α2, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[1] Their widespread distribution throughout the central and peripheral nervous systems makes them critical targets for therapeutic intervention in a range of pathologies.

Alpha-1 adrenergic receptors, primarily coupled to Gq proteins, mediate smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.[1] Consequently, α1-AR antagonists are established therapeutic agents for hypertension and benign prostatic hyperplasia (BPH).[2] Alpha-2 adrenergic receptors, on the other hand, are typically coupled to Gi proteins and their activation inhibits the release of norepinephrine from presynaptic nerve terminals, thereby reducing sympathetic outflow.[1] Antagonists of α2-ARs can therefore lead to an increase in norepinephrine release.

The development of subtype-selective α-AR antagonists is an area of intense research, aiming to provide more targeted therapies with improved side-effect profiles.[3] In this context, the unique structural features of 2,8-diazaspiro compounds have emerged as a promising scaffold for the design of novel alpha-adrenergic blockers.

The 2,8-Diazaspiro Scaffold: A Privileged Structure for Adrenergic Antagonism

Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid three-dimensional framework that can facilitate high-affinity and selective interactions with biological targets. The 2,8-diazaspiro[4.5]decane core, in particular, has been explored for a variety of medicinal chemistry applications. Recent studies have highlighted the potential of derivatives of this scaffold as potent alpha-adrenergic antagonists.[4]

A notable example is a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have demonstrated antihypertensive activity.[4] Within this series, specific compounds have been identified as α1- and α2-adrenoceptor antagonists, validating the therapeutic potential of this chemical class in cardiovascular medicine.[4]

Synthesis of 2,8-Diazaspiro Compounds: A Representative Protocol

The synthesis of 2,8-diazaspiro compounds can be achieved through various synthetic routes. Below is a representative protocol for the synthesis of an 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one, based on established methodologies.[5]

Workflow for the Synthesis of a Representative 2,8-Diazaspiro Compound

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Alkylation A Hydroxyurea C Michael Adduct A->C Base B α,β-Unsaturated Ester B->C D Cyclized Intermediate C->D Acid/Heat E 1-Oxa-2,8-diazaspiro[4.5]decan-3-one D->E Deprotection (if necessary) G 8-Substituted Product E->G Base F Alkylating Agent (e.g., R-X) F->G

Caption: Synthetic workflow for an 8-substituted 1-oxa-2,8-diazaspiro[4.5]decan-3-one.

Detailed Protocol:

Materials:

  • Hydroxyurea

  • Appropriate α,β-unsaturated ester (e.g., ethyl acrylate)

  • Base (e.g., sodium methoxide)

  • Solvent (e.g., methanol)

  • Acid for cyclization (e.g., hydrochloric acid)

  • Alkylating agent (e.g., an appropriate alkyl halide)

  • Base for alkylation (e.g., potassium carbonate)

  • Solvent for alkylation (e.g., dimethylformamide - DMF)

Procedure:

  • Michael Addition:

    • Dissolve hydroxyurea in a suitable solvent such as methanol.

    • Add a catalytic amount of a base like sodium methoxide.

    • To this solution, add the α,β-unsaturated ester dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure to obtain the crude Michael adduct.

  • Cyclization:

    • Treat the crude Michael adduct with an acid, such as hydrochloric acid, and heat the mixture to induce cyclization.

    • After cooling, the cyclized product may precipitate and can be collected by filtration.

    • Purify the product by recrystallization or column chromatography.

  • N-Alkylation:

    • Dissolve the cyclized intermediate in a polar aprotic solvent like DMF.

    • Add a base, such as potassium carbonate, to the solution.

    • Introduce the desired alkylating agent to the reaction mixture.

    • Heat the reaction and monitor its progress by TLC.

    • Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the final 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one by column chromatography.

In Vitro Characterization of 2,8-Diazaspiro Compounds

The pharmacological profile of newly synthesized 2,8-diazaspiro compounds can be determined through a series of in vitro assays to assess their binding affinity and functional activity at alpha-adrenergic receptors.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6]

Workflow for Radioligand Binding Assay

A Prepare Cell Membranes (expressing α-AR subtypes) B Incubate Membranes with: - Radioligand (e.g., [3H]prazosin for α1) - Varying concentrations of test compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (Calculate IC50 and Ki) D->E A Acclimatize SHR Rats B Measure Baseline Blood Pressure A->B C Administer Test Compound (e.g., oral gavage) B->C D Monitor Blood Pressure over Time C->D E Data Analysis (Compare to vehicle control) D->E

Sources

Unlocking a New Frontier in Pain and Neurological Disorder Therapeutics: Application Notes and Protocols for 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Delta Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chemical Scaffold for a Validated Target

The delta opioid receptor (DOR), a G-protein coupled receptor (GPCR), has long been a focal point of research for the development of novel analgesics and therapeutics for a range of neurological and psychiatric disorders.[1][2] Selective activation of DOR offers the promise of potent pain relief with a potentially improved side-effect profile compared to traditional mu-opioid receptor (MOR) agonists like morphine.[1] However, the clinical translation of DOR agonists has been hampered by issues such as seizure induction and the development of tolerance, often associated with a single, prevalent chemotype.[1][2][3]

Recent breakthroughs have led to the identification of a novel chemical class, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives , as potent and selective DOR agonists.[1][2][3] This guide provides an in-depth exploration of this promising new chemotype, from its mechanism of action to detailed protocols for its synthesis and pharmacological evaluation. These notes are intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of therapeutics targeting the delta opioid receptor.

Mechanism of Action: G-Protein Biased Signaling

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives exert their effects by binding to and activating the delta opioid receptor. As a member of the opioid receptor family, DOR primarily couples to inhibitory G-proteins (Gi/o).[4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate downstream effector systems.

A key signaling pathway affected by DOR activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can influence a variety of cellular processes, including neuronal excitability. Notably, some of the newly identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been shown to be slightly biased towards G-protein signaling with low efficacy in recruiting β-arrestin.[1] This signaling profile is of significant interest, as β-arrestin recruitment has been implicated in some of the undesirable side effects of opioid agonists.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Recruitment G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Agonist 1,3,8-Triazaspiro[4.5] decane-2,4-dione Derivative Agonist->DOR Binding & Activation G_alpha_GTP->AC Inhibition ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream Modulation Screening_Cascade Start Compound Library of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Binding_Assay Primary Screen: Radioligand Binding Assay (DOR Affinity - Ki) Start->Binding_Assay Functional_Assay_1 Secondary Screen: GTPγS Binding Assay (DOR Agonist Efficacy - EC50, Emax) Binding_Assay->Functional_Assay_1 High Affinity Hits Functional_Assay_2 Functional Assay: cAMP Accumulation Assay (Confirmation of Gi/o Coupling) Functional_Assay_1->Functional_Assay_2 Potent Agonists Selectivity_Screen Selectivity Profiling: Binding Assays for MOR & KOR Functional_Assay_2->Selectivity_Screen In_Vivo_Model In Vivo Efficacy: Inflammatory Pain Model (e.g., CFA-induced hyperalgesia) Selectivity_Screen->In_Vivo_Model Selective Agonists Lead_Candidate Lead Candidate Identification In_Vivo_Model->Lead_Candidate Efficacious & Selective Compounds

Figure 2: Experimental Workflow for Screening and Lead Identification.
Protocol 2: Radioligand Binding Assay for Delta Opioid Receptor

This assay determines the binding affinity (Ki) of the test compounds for the DOR. It is a competitive binding assay using a radiolabeled DOR-selective ligand.

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human delta opioid receptor.

  • Radioligand: [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin), a selective DOR agonist. [6]* Non-specific binding control: Naltrindole, a DOR antagonist.

  • Test compounds: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [³H]DPDPE, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of naltrindole.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: [³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the ability of a compound to activate G-proteins coupled to the DOR. [7]Agonist binding promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. [7][8] Materials:

  • Cell membranes from DOR-expressing cells (e.g., CHO-K1).

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GTPγS (unlabeled) for non-specific binding determination.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • For basal binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Initiate the reaction by adding the cell membrane preparation.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through filter plates.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Plot the specific binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 4: cAMP Accumulation Assay

This assay confirms the Gi/o coupling of the DOR by measuring the inhibition of adenylyl cyclase activity.

Materials:

  • HEK293 or CHO-K1 cells expressing the DOR. [5]* Forskolin (an adenylyl cyclase activator). [9]* Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the DOR-expressing cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with the test compounds at various concentrations for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for the time specified by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Generate dose-response curves to determine the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol 5: In Vivo Model of Inflammatory Pain - Complete Freund's Adjuvant (CFA)

This model is used to assess the anti-allodynic and anti-hyperalgesic effects of the test compounds in a setting of persistent inflammatory pain. [3][10] Materials:

  • C57BL/6 mice. [1]* Complete Freund's Adjuvant (CFA). [11][12]* Test compounds formulated for administration (e.g., intraperitoneal injection).

  • Von Frey filaments for assessing mechanical allodynia.

  • Radiant heat source (e.g., Hargreaves apparatus) for assessing thermal hyperalgesia.

Procedure:

  • Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of the mice. [11]2. Allow several days for the inflammation and pain-like behaviors to develop.

  • Establish a baseline measurement of mechanical withdrawal threshold using von Frey filaments and thermal withdrawal latency using the Hargreaves test.

  • Administer the test compound or vehicle to the mice.

  • At various time points post-administration, re-assess the mechanical and thermal withdrawal thresholds.

  • Compare the withdrawal thresholds in the compound-treated group to the vehicle-treated group to determine the analgesic efficacy.

Data Presentation: Pharmacological Profile of Lead Compounds

The following table summarizes the in vitro pharmacological data for representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives from the literature. [1]

Compound DOR Binding Affinity (Ki, nM) DOR Functional Potency (cAMP EC50, nM) MOR Binding Affinity (Ki, nM) Selectivity (MOR Ki / DOR Ki)
Compound 1 180 230 1730 9.6
Compound 2 430 480 >10,000 >23

| Compound 3 | 680 | 1100 | >10,000 | >15 |

Data adapted from Meqbil et al., 2024. [1]

Conclusion and Future Directions

The emergence of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represents a significant advancement in the pursuit of safe and effective DOR-targeted therapies. Their novel chemical scaffold and promising pharmacological profile, including G-protein bias and in vivo efficacy in a model of inflammatory pain, warrant further investigation. [1]Future research should focus on extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, comprehensive preclinical evaluation in various pain models and assessment of their potential for side effects will be critical for advancing this new class of compounds towards clinical development. These application notes and protocols provide a robust framework for researchers to explore the full therapeutic potential of this exciting new area of medicinal chemistry and pharmacology.

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. bioRxiv. [Link]

  • Tzortzini, M., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(4), M1153. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1649. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Jiang, Q., et al. (1996). Autoradiographic comparison of [3H]DPDPE and [3H]DSLET binding: evidence for distinct delta 1 and delta 2 opioid receptor populations in rat brain. Brain Research, 719(1-2), 85-95. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789. [Link]

  • Toma, W., et al. (2021). Behavioral outcomes of complete Freund's adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis. Pain Reports, 6(1), e885. [Link]

  • Xu, H., et al. (2006). DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS. The Journal of pharmacology and experimental therapeutics, 318(2), 689–700. [Link]

  • Wang, D., et al. (2020). Luteoloside Exerts Analgesic Effect in a Complete Freund's Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation. Frontiers in Pharmacology, 11, 1032. [Link]

  • Clayton, J. (n.d.). Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging. Agilent. [Link]

  • Clark, M. J., et al. (2021). Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling, 61(7), 3566-3580. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). δ receptor. Retrieved from [Link]

  • Härmä, H., et al. (2015). The principle of the delta opioid receptor – ligand binding assay performed using the QRET technology. RSC Advances, 5(10), 7380-7386. [Link]

  • NIH Office of Animal Care and Use. (n.d.). Guidelines for the Use of Adjuvants in Research: Special Emphasis on Freund's Adjuvant. [Link]

  • Chong, L. W., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Werry, T. D., et al. (2005). Receptor-stimulated cAMP accumulation. A, HEK293- 2 AR, HEK293-2/3 AR, and HEK293-3 AR cells were stimulated for 45 min at 37 °C with increasing concentrations of ISO in the absence (filled symbols) or presence (open symbols) of the 2 AR selective inverse agonist ICI118551 (10 nM). Molecular Pharmacology, 67(3), 894-903. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Development of 1,4,8-triazaspiro[4.5]decan-2-one Derivatives as Potent Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP)

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the development and evaluation of a novel class of mitochondrial permeability transition pore (mPTP) inhibitors: the 1,4,8-triazaspiro[4.5]decan-2-one derivatives. This guide is structured to provide not only the "how" but also the "why," grounding experimental protocols in established scientific principles to ensure both technical accuracy and practical utility in a drug discovery setting.

Introduction: The Mitochondrial Permeability Transition Pore as a Therapeutic Target

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and reactive oxygen species (ROS).[1][2] Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[1][3] Consequently, the mPTP has emerged as a critical therapeutic target for a range of pathologies characterized by excessive cell death, including ischemia-reperfusion injury, neurodegenerative diseases, and certain muscular dystrophies.[1][3][4]

The 1,4,8-triazaspiro[4.5]decan-2-one scaffold represents a promising new chemotype for the development of potent and selective mPTP inhibitors. These compounds have been designed as simplified analogues of natural products known to interact with components of the mPTP, specifically the F1/FO-ATP synthase.[5][6] This guide will detail the synthesis, in vitro characterization, and cell-based evaluation of these novel inhibitors.

Synthetic Pathway for 1,4,8-triazaspiro[4.5]decan-2-one Derivatives

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives can be achieved through a multi-step solid-phase synthesis protocol. This approach allows for the efficient generation of a library of analogues with diverse substitutions, facilitating structure-activity relationship (SAR) studies. A general synthetic scheme is outlined below.[6]

General Synthetic Protocol

The synthesis commences with the protection of a suitable amino acid, followed by coupling to a solid support. Subsequent steps involve deprotection, coupling with a second amino acid, and a key spirocyclization reaction with N-benzyl-4-piperidone. Final cleavage from the resin and purification yields the target compounds.

Step-by-Step Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Deprotect the resin using a solution of 40% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (HOBt) in DMF.

  • Second Amino Acid Coupling:

    • Remove the Fmoc protecting group from the first amino acid with 40% piperidine in DMF.

    • Couple the second Fmoc-protected amino acid using DIC and HOBt in DMF.

  • Spirocyclization:

    • Deprotect the N-terminal Fmoc group.

    • Add N-benzyl-4-piperidone and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene and heat to promote the intramolecular cyclization, forming the spirocyclic core.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triethylsilane (TFA/H₂O/Et₃SiH), to cleave the product from the solid support and remove any remaining protecting groups.

  • Purification:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the target compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide Resin AA1 Couple Fmoc-AA1 Resin->AA1 DIC, HOBt Deprotect1 Fmoc Deprotection AA1->Deprotect1 Piperidine AA2 Couple Fmoc-AA2 Deprotect1->AA2 DIC, HOBt Deprotect2 Fmoc Deprotection AA2->Deprotect2 Piperidine Spiro Spirocyclization with N-benzyl-4-piperidone Deprotect2->Spiro p-TsOH, Toluene Cleave Cleavage from Resin Spiro->Cleave TFA Cocktail Purify RP-HPLC Purification Cleave->Purify Final Final Compound Purify->Final

Caption: Solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

In Vitro Evaluation of mPTP Inhibition

The primary in vitro assay to determine the potency of the synthesized compounds as mPTP inhibitors is the calcium retention capacity (CRC) assay. This assay measures the ability of isolated mitochondria to sequester Ca²⁺ before the induction of mPTP opening.

Calcium Retention Capacity (CRC) Assay Protocol

This protocol is adapted from established methods for assessing mPTP opening in isolated mitochondria.[7][8]

Materials:

  • Isolated mitochondria (from liver, heart, or other tissues of interest)

  • Assay Buffer: 125 mM KCl, 10 mM Tris-MOPS, 2 mM K₂HPO₄, 1 mM EGTA, pH 7.4

  • Substrates: 5 mM glutamate, 2.5 mM malate

  • Calcium Green-5N or similar fluorescent Ca²⁺ indicator

  • CaCl₂ solution (standardized)

  • Test compounds (dissolved in DMSO)

  • Positive control: Cyclosporin A (CsA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine mitochondrial protein concentration using a Bradford or BCA assay.

  • In a 96-well plate, add 200 µL of assay buffer per well.

  • Add the test compounds at various concentrations (typically from a 1000x stock in DMSO). Include a vehicle control (DMSO) and a positive control (CsA).

  • Add isolated mitochondria to each well to a final concentration of 0.5 mg/mL.

  • Add Calcium Green-5N to a final concentration of 1 µM.

  • Add glutamate and malate to energize the mitochondria.

  • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence (Excitation: ~506 nm, Emission: ~531 nm).

  • Initiate the assay by adding a bolus of CaCl₂ (e.g., 10 µM). Subsequent pulses of CaCl₂ can be added at fixed intervals (e.g., every 60 seconds).

  • Monitor the fluorescence over time. An increase in fluorescence indicates Ca²⁺ release from the mitochondria due to mPTP opening.

  • The calcium retention capacity is calculated as the total amount of Ca²⁺ taken up by the mitochondria before the large-scale release of Ca²⁺ is observed.

Data Presentation and Interpretation

The results of the CRC assay can be presented in a tabular format, comparing the potency of different derivatives.

CompoundR Group (at C3)CRC (nmol Ca²⁺/mg protein)Fold Increase vs. Vehicle
Vehicle (DMSO)-120 ± 151.0
14a Isopropyl250 ± 202.1
14b Benzyl310 ± 252.6
14e 4-Fluorobenzyl450 ± 303.8
Cyclosporin A (1 µM)-520 ± 404.3

Data are hypothetical and for illustrative purposes only.

A higher CRC value indicates a greater inhibition of mPTP opening. The data can be used to establish SAR, for instance, by observing how different R groups at the 3-position of the spirocyclic core influence inhibitory activity.[9]

mPTP-Mediated Cell Death Signaling Pathway

mPTP_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Ca2+_overload Ca²⁺ Overload mPTP mPTP Opening Ca2+_overload->mPTP ROS Oxidative Stress (ROS) ROS->mPTP MMP ΔΨm Collapse mPTP->MMP Swelling Mitochondrial Swelling MMP->Swelling CytoC Cytochrome c Release Swelling->CytoC Apoptosis Apoptosis CytoC->Apoptosis Activates Caspases Inhibitor 1,4,8-triazaspiro[4.5]decan-2-one Derivatives Inhibitor->mPTP Inhibition

Caption: Signaling pathway of mPTP-mediated apoptosis and the inhibitory action of the novel compounds.

Cell-Based Assays for Cytoprotection

To translate the in vitro findings into a more physiologically relevant context, cell-based assays are crucial. A common model is to induce cell death via oxidative stress or calcium overload and assess the protective effects of the mPTP inhibitors.

Hypoxia/Reoxygenation (H/R) Assay Protocol

This protocol simulates ischemia-reperfusion injury in a cell culture model.[10]

Materials:

  • Cardiomyocytes (e.g., H9c2 cell line or primary cells)

  • Cell culture medium (e.g., DMEM)

  • Hypoxia chamber or incubator with O₂ and CO₂ control

  • Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)

  • Test compounds

  • Positive control (e.g., a known cardioprotective agent)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Hypoxia Phase: Replace the medium with a glucose-free, serum-free medium and place the cells in a hypoxic environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration sufficient to induce cell stress (e.g., 4-6 hours).

  • Reoxygenation Phase: Return the cells to a normoxic incubator (21% O₂, 5% CO₂) and replace the medium with complete growth medium (containing glucose and serum). Allow the cells to recover for a defined period (e.g., 12-24 hours).

  • Assess cell viability using a chosen method. For example, with an MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Calculate the percentage of cell viability relative to the normoxic control group.

Expected Results and Interpretation

The cytoprotective effect of the compounds can be quantified and compared.

TreatmentConcentration (µM)Cell Viability (%)
Normoxia Control-100 ± 5
H/R Vehicle-45 ± 8
Compound 14e 165 ± 6
Compound 14e 1085 ± 7
Positive Control1080 ± 5

Data are hypothetical and for illustrative purposes only.

A significant increase in cell viability in the presence of the test compounds indicates a protective effect against hypoxia/reoxygenation-induced cell death, likely mediated by mPTP inhibition.

Conclusion and Future Directions

The 1,4,8-triazaspiro[4.5]decan-2-one derivatives represent a novel and promising class of mPTP inhibitors. The protocols outlined in these application notes provide a robust framework for their synthesis and evaluation. Structure-activity relationship studies, guided by the described assays, can lead to the identification of lead candidates with enhanced potency and favorable pharmacokinetic properties. Further investigations should focus on in vivo efficacy in animal models of ischemia-reperfusion injury and neurodegenerative diseases, as well as detailed mechanistic studies to further elucidate their interaction with the mPTP complex.

References

  • Wikipedia. (n.d.). Mitochondrial permeability transition pore. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Reddy, P. H., & Yin, X. (2015). Mitochondrial permeability transition pore is a potential drug target for neurodegeneration. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(9), 1149-1157. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of mPTP in Parkinson's disease. Retrieved from [Link]

  • Reddy, P. H., & Yin, X. (2015). Mitochondrial permeability transition pore is a potential drug target for neurodegeneration. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(9), 1149-1157. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS UNIFE. Retrieved from [Link]

  • Synapse. (2024, June 25). What are Mitochondrial permeability transition pore inhibitors and how do they work? Retrieved from [Link]

  • MDPI. (2021). Mitochondrial Permeability Transition, Cell Death and Neurodegeneration. Retrieved from [Link]

  • Semantic Scholar. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PubMed. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Maslov, L. N., & Oeltgen, P. R. (2020). Pharmacology of mitochondrial permeability transition pore inhibitors. Drug development research, 81(1), 18-32. Retrieved from [Link]

  • ResearchGate. (2018). Different strategies of inhibition of mPTP opening for cardioprotective approaches. Retrieved from [Link]

  • Javadov, S., & Kuznetsov, A. V. (2013). Regulation and pharmacology of the mitochondrial permeability transition pore. Cardiovascular research, 97(3), 423-432. Retrieved from [Link]

  • Gvozdjáková, A., Kucharská, J., & Mojto, V. (2023). The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. International Journal of Molecular Sciences, 24(9), 7935. Retrieved from [Link]

  • Korge, P., & Weiss, J. N. (2024). Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. Circulation Research, 134(10), e109-e123. Retrieved from [Link]

  • Korge, P., & Weiss, J. N. (2024). Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. Circulation Research, 134(10), e109-e123. Retrieved from [Link]

  • Teixeira, J., Deus, C. M., Borges, F., & Oliveira, P. J. (2019). Discovery of a new mitochondria permeability transition pore (mPTP) inhibitor based on gallic acid. Scientific reports, 9(1), 1-12. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 2-Azaspiro[4.5]decane-1,3-dione Derivatives in Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Anticonvulsant Drug Discovery

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current therapeutic options. This underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. Among the promising new scaffolds, 2-azaspiro[4.5]decane-1,3-dione derivatives have emerged as a compelling class of compounds. Their unique spirocyclic structure, incorporating a succinimide or hydantoin-like moiety, presents a key pharmacophore known for anticonvulsant activity. This guide provides an in-depth exploration of the preclinical evaluation of these derivatives, offering detailed protocols for assessing their anticonvulsant properties and neurotoxicity, and shedding light on their potential mechanism of action.

Scientific Rationale: The Spiro-Advantage in Modulating Neuronal Excitability

The core structure of 2-azaspiro[4.5]decane-1,3-dione is a strategic design that leverages established principles of anticonvulsant chemistry. The succinimide ring is a well-known pharmacophore present in established antiepileptic drugs. The spirocyclic nature of the decane ring system introduces conformational rigidity, which can lead to more specific interactions with biological targets and potentially reduce off-target effects.

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the imide nitrogen of the 2-azaspiro[4.5]decane-1,3-dione core significantly influence anticonvulsant activity.[1][2] Aromatic and benzyl substitutions, in particular, have been shown to be crucial for efficacy. The nature and position of substituents on these aromatic rings can further modulate the activity, highlighting the importance of fine-tuning the molecular architecture to optimize therapeutic potential.[3]

Preclinical Evaluation Workflow: From Efficacy to Safety

The preclinical assessment of novel anticonvulsant candidates follows a standardized yet adaptable workflow. The primary goal is to identify compounds that can suppress seizures in well-validated animal models while exhibiting a favorable safety margin. The most widely used primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. Following the initial efficacy screening, a neurotoxicity assessment, commonly using the rotarod test, is crucial to determine the therapeutic index of the candidate compounds.

G cluster_0 Preclinical Screening Pipeline Compound Synthesis Compound Synthesis MES Test MES Test Compound Synthesis->MES Test Efficacy vs. Tonic-Clonic Seizures scPTZ Test scPTZ Test Compound Synthesis->scPTZ Test Efficacy vs. Absence Seizures Rotarod Test Rotarod Test MES Test->Rotarod Test scPTZ Test->Rotarod Test Data Analysis Data Analysis Rotarod Test->Data Analysis Neurotoxicity Assessment Lead Optimization Lead Optimization Data Analysis->Lead Optimization Determine Therapeutic Index

Caption: Preclinical screening workflow for anticonvulsant candidates.

Quantitative Data Summary: Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticonvulsant efficacy and neurotoxicity of representative 2-azaspiro[4.5]decane-1,3-dione derivatives from various studies. The median effective dose (ED50) in the MES and scPTZ tests indicates the dose required to protect 50% of the animals from seizures. The median toxic dose (TD50) from the rotarod test represents the dose at which 50% of the animals exhibit motor impairment. A higher therapeutic index (TI = TD50/ED50) signifies a better safety profile.

Compound IDN-SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Therapeutic Index (MES)Reference
1 N-(2-methoxyphenyl)>300100>300-[3]
2 N-(4-chlorophenyl-amino)100>300>300>3[3]
3 N-benzyl (unsubstituted)Active at 300Active at 300>300-[1]
4 N-(2-fluorobenzyl)Active at 100>300>300-[3]
5 N-(3-trifluoromethylbenzyl)Active at 100>300>300-[3]
6 N-(3-methylphenyl)-amino>300100>300-[2]
7 N-[3-{4-(3-chlorophenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo205Not Reported>300>1.46[4]
8 N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo23Not Reported>300>13[4]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "Active at" indicates the dose at which anticonvulsant effects were observed, but an ED50 was not reported.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a cornerstone for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures. The test involves inducing a maximal seizure via corneal electrical stimulation and observing the abolition of the tonic hindlimb extension as the endpoint of protection.

Materials and Equipment:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 3-4 days prior to the experiment with free access to food and water.

  • Drug Administration:

    • Divide animals into groups (n=6-8 per group).

    • Administer the test compound, vehicle (negative control), or a standard anticonvulsant (positive control) via the desired route (e.g., intraperitoneal or oral).

    • The volume of administration should be consistent across all groups (e.g., 10 mL/kg for mice).

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies (typically 30-60 minutes for intraperitoneal administration).

  • Induction of Seizure:

    • Gently restrain the animal.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation: Immediately after stimulation, observe the animal for the characteristic phases of seizure, paying close attention to the presence or absence of tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating that the compound has conferred protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value using probit analysis for dose-response studies.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is highly predictive of anticonvulsant efficacy against absence seizures. It involves inducing clonic seizures with a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Materials and Equipment:

  • Male albino mice (18-25 g)

  • Pentylenetetrazole (PTZ)

  • 0.9% saline solution

  • Test compounds and vehicle

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Drug Administration:

    • Divide animals into groups (n=6-8 per group).

    • Administer the test compound, vehicle, or a standard anticonvulsant intraperitoneally or orally.

  • Pre-treatment Time: Allow for the appropriate pre-treatment time for the compound to reach its peak effect (typically 30-60 minutes).

  • Induction of Seizure:

    • Administer PTZ subcutaneously in the loose skin on the back of the neck at a dose known to induce clonic seizures in at least 95% of control animals (e.g., 85 mg/kg for mice).

  • Observation: Immediately place the animal in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes. A clonic seizure is defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value for dose-response studies.

Protocol 3: Rotarod Neurotoxicity Test

The rotarod test is a widely used method to assess motor coordination and identify potential neurological deficits or sedative effects of a test compound.

Materials and Equipment:

  • Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice)

  • Male albino mice (20-25 g)

  • Test compounds and vehicle

  • Stopwatch

Procedure:

  • Training:

    • Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials. This ensures that the animals can perform the task.

    • Only include animals that successfully remain on the rod for the full duration of the training session in the experiment.

  • Drug Administration:

    • On the test day, divide the trained animals into groups (n=8-10 per group).

    • Administer the test compound or vehicle.

  • Testing:

    • At the time of peak effect of the compound, place the mice on the rotarod, which is rotating at a constant speed (e.g., 10-15 rpm).

    • Record the time each animal is able to remain on the rotating rod, up to a pre-determined cut-off time (e.g., 180 seconds).

  • Endpoint: An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.

  • Data Analysis: Compare the mean time on the rod for the treated groups with the vehicle control group. A significant decrease in the time spent on the rod indicates motor impairment. Determine the TD50 value, the dose at which 50% of the animals fail the test, for dose-response studies.

Proposed Mechanism of Action: Targeting the GABAergic System

The anticonvulsant activity of 2-azaspiro[4.5]decane-1,3-dione derivatives is believed to be primarily mediated through the enhancement of GABAergic neurotransmission, the main inhibitory system in the central nervous system. Several studies have suggested that these compounds may interact with the GABA-A receptor complex or inhibit the reuptake of GABA from the synaptic cleft.[5][6]

An in-vitro study on N-substituted 2-azaspiro[4.5]decane-1,3-dione derivatives demonstrated their influence on GABA-A receptors.[6] This suggests that these compounds may act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This hyperpolarization makes it more difficult for neurons to fire, thereby reducing neuronal excitability and suppressing seizure activity.

Another potential mechanism is the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synapse, these compounds would increase the concentration of GABA available to bind to postsynaptic GABA-A receptors, thereby augmenting inhibitory neurotransmission.[5]

G cluster_0 Proposed GABAergic Mechanism of Action Derivative 2-Azaspiro[4.5]decane- 1,3-dione Derivative GABA_A_Receptor GABA-A Receptor Derivative->GABA_A_Receptor Positive Allosteric Modulation GABA_Transporter GABA Transporter (GAT) Derivative->GABA_Transporter Inhibition Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Enhances Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect GABA_Reuptake Inhibition of GABA Reuptake GABA_Transporter->GABA_Reuptake Increased_GABA Increased Synaptic GABA Concentration GABA_Reuptake->Increased_GABA Increased_GABA->GABA_A_Receptor Increased Activation

Caption: Proposed mechanism of action for 2-azaspiro[4.5]decane-1,3-dione derivatives.

Conclusion and Future Directions

The 2-azaspiro[4.5]decane-1,3-dione scaffold represents a promising avenue for the development of novel anticonvulsant therapies. The established preclinical models and protocols detailed in this guide provide a robust framework for the systematic evaluation of these derivatives. The favorable anticonvulsant activity and neurotoxicity profiles observed for several analogs underscore their therapeutic potential.

Future research should focus on elucidating the precise molecular interactions with the GABA-A receptor subunits to enable rational drug design for improved potency and selectivity. Further investigation into their effects on GABA transporters and other potential targets will provide a more comprehensive understanding of their mechanism of action. Ultimately, the continued exploration of this chemical class holds the promise of delivering safer and more effective treatments for patients with epilepsy.

References

  • Kamiński, K., et al. (2012). Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. Bioorganic & Medicinal Chemistry, 20(15), 4748-4755. [Link]

  • Obniska, J., & Kamiński, K. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Bioorganic & Medicinal Chemistry, 14(15), 5085-5093. [Link]

  • Fleischhacker, W., et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. [Link]

  • Obniska, J., et al. (2007). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 42(6), 802-809. [Link]

  • Obniska, J., et al. (2009). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Bioorganic & Medicinal Chemistry, 17(18), 6698-6706. [Link]

  • Obniska, J., & Kamiński, K. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 573-580. [Link]

  • Obniska, J., & Kamiński, K. (2004). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 61(2), 101-107. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,8-Diazaspiro[4.5]decane-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,8-diazaspiro[4.5]decane-1,3-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable scaffold. The unique spirocyclic hydantoin structure is a privileged motif in medicinal chemistry, but its synthesis can present challenges, including low yields, difficult purifications, and stubborn deprotection steps.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic route for higher yields and purity.

Section 1: The Synthetic Pathway Demystified

The most common and reliable route to 2,8-diazaspiro[4.5]decane-1,3-dione is a two-stage process. First, an N-protected piperidone undergoes a multicomponent reaction to form the spirohydantoin core. This is followed by the removal of the protecting group to yield the target compound. The N-benzyl group is a frequent choice for protection due to its general stability and the variety of methods available for its removal.

The overall workflow is summarized below:

G cluster_0 Stage 1: Spirohydantoin Formation cluster_1 Stage 2: Deprotection A N-Benzyl-4-piperidone B Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃, aq. EtOH) A->B Reagents C 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione B->C Product D Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) C->D Process E 2,8-Diazaspiro[4.5]decane-1,3-dione (Final Product) D->E Yields

Caption: General two-stage synthetic workflow.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during synthesis.

Q1: My initial Bucherer-Bergs reaction yield is low. What are the most common causes and how can I fix them?

Low yield in the Bucherer-Bergs reaction, the core of the spirohydantoin synthesis, is a frequent problem.[1] The cause is typically multifactorial, stemming from suboptimal reaction conditions. This is a multi-component reaction, and its success hinges on the delicate equilibrium between several intermediate steps.[2]

Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Causality: The reaction relies on potassium cyanide (or sodium cyanide) and ammonium carbonate.[3] Ammonium carbonate can degrade over time, releasing ammonia and carbon dioxide. Old or improperly stored cyanide salts may be hydrated or oxidized.

    • Solution: Always use fresh, high-purity, and dry reagents. Consider using a slight excess (1.5-2.0 equivalents) of both potassium cyanide and ammonium carbonate to drive the equilibrium toward product formation.[1][4]

  • Optimize Temperature and Reaction Time:

    • Causality: The Bucherer-Bergs reaction is often slow.[5] Insufficient time or temperature will result in incomplete conversion. Conversely, excessively high temperatures can promote polymerization and the formation of tarry byproducts.[6]

    • Solution: Maintain a reaction temperature between 60-70°C.[5] Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). These reactions can require extended periods, sometimes from 24 to 48 hours, to reach completion.[1][5] Do not terminate the reaction until the starting piperidone is fully consumed.

  • Ensure Proper pH Control:

    • Causality: The reaction mechanism involves both nucleophilic attack by cyanide and the presence of free ammonia. This requires a slightly basic environment.[4]

    • Solution: Ammonium carbonate serves as an excellent in-situ buffer, typically maintaining the pH between 8 and 9.[4] There is usually no need to add an external base. Using a 50-60% aqueous ethanol solution is a well-established solvent system that effectively dissolves both the organic starting material and the inorganic salts.[5][6]

Q2: The N-benzyl deprotection step is inefficient or fails completely. What are the best methods?

The N-benzyl group is robust, and its removal can be challenging. Standard high-pressure catalytic hydrogenation can be effective but often requires specialized equipment and poses safety risks.[7][8]

Recommended Method: Catalytic Transfer Hydrogenation (CTH)

  • Causality: CTH offers a highly efficient and safer alternative to high-pressure hydrogenation. It utilizes a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ on the surface of a palladium catalyst (Pd/C).[8] This method avoids the need for pressurized hydrogen gas.

  • Advantages: The reaction is often very rapid, with deprotection completed in as little as 10-60 minutes at reflux temperature.[8] It is a high-yielding procedure that typically results in a cleaner product profile, simplifying purification.

  • Protocol: A detailed, optimized protocol for CTH is provided in Section 3.

Alternative Methods:

  • Oxidative Deprotection: Laccase/TEMPO systems can selectively remove N-benzyl groups in an aqueous medium using oxygen as a mild oxidant, which can be useful for sensitive substrates.[9][10]

  • Birch Reduction: While effective, this method uses dissolving metals in liquid ammonia and is reserved for cases where other methods fail due to its harsh conditions.[7]

Q3: How do I effectively purify my final product? It streaks on my TLC plate and is difficult to isolate.

The basic nitrogen atoms in the piperidine ring of 2,8-diazaspiro[4.5]decane-1,3-dione cause strong interactions with the acidic silica gel used in standard chromatography, leading to poor separation and streaking.[1]

G cluster_0 Troubleshooting Purification cluster_1 Chromatography cluster_2 Crystallization start Crude Product Purification Issue? silica Streaking on Silica? start:f1->silica oily Product is an Oil? start:f1->oily rp_hplc Poor RP-HPLC Separation? silica->rp_hplc sol_silica Add 0.5-1% Triethylamine or NH₄OH to Eluent silica->sol_silica Solution sol_hplc Optimize Gradient with 0.1% TFA in Mobile Phase rp_hplc->sol_hplc Solution sol_oily Convert to a Salt (e.g., Hydrochloride) to Induce Crystallization oily->sol_oily Solution

Caption: Decision tree for purification issues.

Purification Solutions:

  • Modified Column Chromatography: To neutralize the acidic sites on the silica gel, add a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase. This will significantly improve peak shape and separation.[1]

  • Reverse-Phase HPLC: For high-purity samples, reverse-phase HPLC is an excellent choice. Use a mobile phase of water and acetonitrile (or methanol) containing 0.1% trifluoroacetic acid (TFA). The TFA protonates the basic nitrogens, resulting in sharp, symmetrical peaks.[1]

  • Crystallization via Salt Formation: If the free base product is oily or difficult to crystallize, convert it to a salt. Dissolve the crude product in a suitable solvent (like methanol or isopropanol) and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and dried.[1]

Q4: What are the best practices for handling and storing reagents and the final product?
  • Reagents: Potassium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood, following all institutional safety protocols. Avoid any contact with acids, which will liberate deadly hydrogen cyanide gas. Ammonium carbonate should be stored in a tightly sealed container to prevent degradation.

  • Product: As an amine-containing compound, 2,8-diazaspiro[4.5]decane-1,3-dione can be hygroscopic and sensitive to atmospheric CO₂. For long-term stability, store it in a cool, dry place, preferably in a desiccator or under an inert atmosphere like argon or nitrogen.[1]

Section 3: Optimized Experimental Protocols

These protocols incorporate the troubleshooting advice discussed above to provide a robust pathway to the target molecule.

Protocol 1: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-benzyl-4-piperidone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to 65°C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% triethylamine) until the starting piperidone spot is no longer visible. This may take 24-48 hours.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture with 2M HCl to a pH of ~6-7. This will precipitate the hydantoin product.

  • Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The product is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.[4]

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation (CTH)
  • Setup: To a stirred suspension of 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~10-20% by weight of the starting material) in dry methanol, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen or argon atmosphere.[8]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: The reaction is typically very fast. Monitor by TLC for the disappearance of the starting material (usually within 1 hour).[8]

  • Workup: After completion, filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional hot methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude 2,8-diazaspiro[4.5]decane-1,3-dione.

  • Purification: The crude product can be purified using the chromatography or crystallization methods described in Q3.

Section 4: Summary of Key Optimization Parameters

For ease of reference, the key parameters for the yield-critical Bucherer-Bergs reaction are summarized below.

ParameterRecommended ConditionRationale & Citation
Starting Ketone N-Benzyl-4-piperidoneProvides a stable intermediate for subsequent deprotection.[11][12]
Reagent Ratio 1 : 1.5 : 2.0 (Ketone : KCN : (NH₄)₂CO₃)Excess cyanide and carbonate drive the reaction equilibrium.[1][4]
Solvent 50-60% Aqueous EthanolEffectively dissolves both organic and inorganic components.[5][6]
Temperature 60-70°CBalances reaction rate against thermal degradation of reactants.[1][5]
pH ~8-9 (buffered by (NH₄)₂CO₃)Optimal for cyanohydrin formation and subsequent cyclization steps.[4]
Reaction Time 24-48 hours (Monitor by TLC)Ensures complete consumption of the limiting starting material.[5]
References
  • Gotor-Fernández, V., et al. (2012). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.

  • Wikipedia. (n.d.). Bucherer–Bergs reaction.

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Google Patents. (2020). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
  • Šmit, B. M. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

  • ResearchGate. (2022). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.

  • Royal Society of Chemistry. (2012). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.

  • Synblock. (n.d.). 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one.

  • Semantic Scholar. (2019). Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1.

  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry.
  • ResearchGate. (2003). Synthesis of an 8-Benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one Library on SynPhase TMLanterns.

  • Google Patents. (1994). CN1085895A - 8-azaspiro[11][13] decane-7, the preparation method of 9-dione compounds.

  • ResearchGate. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

  • MDPI. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

  • ResearchGate. (2021). Synthesis of 8-oxa-2-azaspiro[4.5]decane.

  • IRIS AperTO. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

  • BenchChem. (n.d.). Challenges in working with triazaspiro[4.5]decane compounds.

  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups.

Sources

Technical Support Center: Purification of 2,8-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2,8-diazaspiro[4.5]decane derivatives. This unique spirocyclic scaffold is a cornerstone in modern medicinal chemistry, appearing in novel kinase inhibitors and other promising therapeutic agents.[1][2] However, its distinct physicochemical properties, particularly the presence of two basic nitrogen atoms within a rigid three-dimensional structure, present specific challenges during purification.

This guide is designed to provide practical, experience-driven advice in a direct question-and-answer format. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: I have a crude reaction mixture containing my 2,8-diazaspiro[4.5]decane derivative. What should be my first purification step?

Your initial approach should almost always be an acid-base liquid-liquid extraction . The two nitrogen atoms on the spirocyclic core are basic and can be protonated by an acid to form water-soluble ammonium salts. This allows for a clean separation from non-basic organic impurities.

The general principle involves dissolving your crude mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate) and extracting with an aqueous acid solution (e.g., 1M HCl).[3] Your basic diazaspirene derivative will move into the aqueous layer as its salt, while neutral and acidic impurities remain in the organic layer. Subsequently, you can basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your compound, causing it to precipitate or allowing it to be re-extracted into a fresh organic solvent.[3][4] This is often the most efficient way to remove the bulk of impurities before proceeding to chromatography or crystallization.

Q2: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots?

This is a classic issue when dealing with basic compounds like amines on acidic silica gel. The streaking, or tailing, is caused by strong, often irreversible, interactions between the basic nitrogen lone pairs and the acidic silanol (Si-OH) groups on the silica surface.

To resolve this, you must neutralize these interactions. The most common solution is to add a small amount of a volatile base to your mobile phase.

  • Recommended Additives: Start by adding 0.5-1% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol).

  • Mechanism: These basic additives will preferentially bind to the acidic sites on the silica gel, effectively "masking" them. This allows your basic compound to travel up the plate based on its polarity rather than being held back by strong ionic interactions, resulting in sharper, more defined spots.

Q3: I'm struggling to separate my desired N-monoprotected derivative from the starting diamine and the N,N'-diprotected byproduct. What's the best strategy?

This is a common challenge in syntheses involving selective protection (e.g., Boc-protection) of the diamine.[5] The polarity differences can be subtle.

  • Acid-Base Extraction (Initial Cleanup): This may not provide sharp separation between the mono- and di-protected species but can help remove other non-basic impurities.

  • Flash Column Chromatography (The Workhorse): This is the most reliable method. Given the basic nature of all three compounds (diamine, mono-, and di-protected), using a base-deactivated silica gel or adding a basic modifier to your eluent is crucial.

    • Eluent System: A gradient elution is often most effective. Start with a low-polarity system (e.g., 98:2 DCM/MeOH + 1% Et₃N) and gradually increase the polarity by increasing the methanol concentration. The diprotected compound (least polar) will elute first, followed by your desired mono-protected product, and finally the highly polar unprotected diamine will elute last or remain on the baseline.

    • Pro-Tip: If separation is still difficult, consider reverse-phase chromatography where the elution order is typically reversed.

Troubleshooting Guide by Purification Method

Acid-Base Extraction

Problem: An intractable emulsion has formed at the interface of my organic and aqueous layers.

  • Causality: Emulsions are common when dealing with complex mixtures containing amphiphilic molecules or fine particulates. Agitating the separatory funnel too vigorously is a frequent cause.

  • Solutions:

    • Patience: Let the funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a small volume of saturated aqueous NaCl solution (brine).[6] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components in it and helping to break up the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a low speed is a highly effective method for separating the layers.

Problem: My product recovery is very low after back-extraction.

  • Causality: This usually points to one of two issues: incomplete extraction into the acid, or incomplete precipitation/back-extraction after basification. The pKa of your specific derivative is a critical factor.

  • Troubleshooting Steps:

    • Check pH: When basifying the aqueous layer to recover your product, use pH paper or a meter to ensure you have reached a sufficiently high pH (typically >10) to fully deprotonate the diammonium salt.[7]

    • Multiple Extractions: A fundamental principle of extraction is that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[4] Always perform at least 2-3 extractions at each stage (acid extraction and final product back-extraction).

    • Salt Saturation: Before back-extracting your deprotonated product into an organic solvent, saturate the aqueous layer with NaCl. This "salting out" effect decreases the solubility of your organic amine in the aqueous phase, driving more of it into the organic layer.

    • Solvent Choice: Ensure the organic solvent used for back-extraction (e.g., DCM, EtOAc) has high solubility for your target compound.

Workflow: Acid-Base Purification of a 2,8-Diazaspiro[4.5]decane Derivative

G start Crude Reaction Mixture (Derivative + Neutral/Acidic Impurities) dissolve Dissolve in Organic Solvent (e.g., DCM, EtOAc) start->dissolve extract Extract with 1M HCl (aq) (Perform 3x) dissolve->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral & Acidic Impurities separate->org_layer Top or Bottom? Check Densities aq_layer Aqueous Layer: Protonated Derivative (Salt) separate->aq_layer basify Adjust to pH > 10 (e.g., with 3M NaOH) aq_layer->basify extract_back Extract with DCM (3x) basify->extract_back separate_final Separate Layers extract_back->separate_final aq_waste Aqueous Waste separate_final->aq_waste org_final Organic Layer: Contains Purified Derivative separate_final->org_final dry Dry (Na2SO4), Filter, & Concentrate org_final->dry product Purified Product dry->product

Caption: Workflow for purifying basic 2,8-diazaspiro[4.5]decane derivatives.

Column Chromatography

Problem: My compound elutes as a broad band with significant tailing, even with a base-modified eluent.

  • Causality: While adding a base like Et₃N helps, severe tailing can indicate that the silica is still too "active" or that your compound is overloading the column.

  • Solutions:

    • Increase Base Concentration: Cautiously increase the concentration of Et₃N or NH₄OH in your eluent up to 2%.

    • Use Deactivated Silica: Purchase commercially available silica gel that has been pre-treated or "end-capped" to reduce the number of acidic silanol groups.

    • "Flush" the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your starting eluent containing the basic additive. This ensures the entire stationary phase is equilibrated and deactivated before the sample is introduced.

    • Reduce Sample Load: You may be loading too much material. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel. For difficult separations, reduce this to <1%.

Problem: I am not getting any elution of my highly polar derivative, even in 20% Methanol/DCM.

  • Causality: Your compound is too polar for normal-phase chromatography and is irreversibly binding to the silica gel. This is common for unprotected diamines or derivatives with additional polar functional groups (e.g., alcohols, carboxylic acids).

  • Solutions:

    • Switch to Reverse-Phase (RP) Chromatography: This is the ideal solution. In RP chromatography (e.g., using a C18-functionalized silica stationary phase), the elution order is inverted. Non-polar compounds are retained more strongly, and your highly polar amine will elute earlier. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to ensure the amines are protonated and well-behaved.

    • Highly Polar Normal-Phase Systems: If RP is not an option, you may need a more aggressive polar mobile phase. A common system for very polar amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2). The high concentration of both a polar solvent and a base can be effective.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Compound Polarity Stationary Phase Recommended Eluent System (v/v) Key Considerations
Low to Medium Polarity (e.g., di-Boc protected) Silica Gel Hexanes/Ethyl Acetate (Gradient) + 0.5% Et₃N The Et₃N is a precaution; may not be needed if both nitrogens are protected.
Medium Polarity (e.g., mono-protected, alkylated) Silica Gel Dichloromethane/Methanol (99:1 to 90:10) + 1% Et₃N This is the most common system for this class of compounds.
High Polarity (e.g., unprotected diamine, di-HCl salt) Silica Gel DCM/MeOH/NH₄OH (80:18:2) Use only when RP is unavailable. Column resolution may be poor.

| High Polarity | C18 Reverse Phase | Water/Acetonitrile (Gradient) + 0.1% Formic Acid | The acid modifier ensures amines are protonated and give sharp peaks. |

Advanced Topics

Q4: My final product is a thick, non-crystalline oil. How can I induce crystallization?

  • Causality: The rigid, non-planar structure of spirocycles can sometimes inhibit efficient packing into a crystal lattice.[8] The presence of minor impurities can also prevent crystallization.

  • Expert Strategies:

    • High Purity is Key: First, ensure your product is >98% pure by LC-MS or NMR. If not, re-purify via chromatography.

    • Solvent Screening: In parallel, test the solubility of your oil in a range of solvents (e.g., hexanes, ethyl acetate, acetone, isopropanol, acetonitrile). Look for a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. This is the ideal single-solvent recrystallization system.

    • Anti-Solvent Precipitation: If a single solvent doesn't work, try an anti-solvent method. Dissolve your oil in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM or Methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexanes or diethyl ether) dropwise until persistent cloudiness appears. Let it stand, or gently warm to redissolve and then cool slowly.

    • Salt Formation: Converting the basic free-amine to a salt (e.g., hydrochloride, tartrate) can dramatically improve its crystallinity. Dissolve the purified oil in a solvent like ether or ethyl acetate and add a stoichiometric amount of an acid solution (e.g., HCl in ether). The salt will often precipitate as a well-defined crystalline solid.[9]

Decision Tree: Selecting a Purification Strategy

G start Crude Product Analysis is_basic Is target compound basic? start->is_basic yes_basic YES (2,8-diazaspiro derivative) is_basic->yes_basic no_basic NO is_basic->no_basic extraction Perform Acid-Base Extraction yes_basic->extraction other_methods Use other methods (e.g., Distillation, Sublimation) no_basic->other_methods post_extraction Product after Extraction extraction->post_extraction purity_check Purity > 95%? post_extraction->purity_check yes_pure YES purity_check->yes_pure no_pure NO purity_check->no_pure is_solid Is it a solid? yes_pure->is_solid chromatography Perform Flash Chromatography no_pure->chromatography crystallize Attempt Recrystallization or Salt Formation is_solid->crystallize YES is_solid->chromatography NO (Oil) final_product Final Purified Product crystallize->final_product chromatography->final_product

Caption: Decision tree for choosing a purification method for spirocyclic diamines.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wellesley College. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Azolearn. (2020). Acid-Base Extraction Part-1. YouTube. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from [Link]

  • ResearchGate. (2015). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - (PDF). Retrieved from [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • Google Patents. (2024). CN117425654A - 2, 8-diazaspiro [4.5] decane compounds.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Retrieved from [Link]

Sources

Technical Support Center: 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solution stability of this compound. While specific public stability data for this molecule is limited, this guide synthesizes established principles of organic and medicinal chemistry to provide robust, actionable advice.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability in solution?

A1: The stability of this molecule is primarily governed by two key structural features:

  • The Succinimide Ring: The 1,3-dione component forms a succinimide ring. Imide functional groups, particularly in a cyclic system, are susceptible to hydrolysis, which involves the opening of the ring.[4][5] This reaction is the most probable degradation pathway in aqueous solutions.

  • The Amine Hydrochloride Salt: The molecule is provided as a hydrochloride salt, indicating that the secondary amine in the piperidine ring is protonated. This salt form generally enhances water solubility and stability by preventing the free amine from participating in undesired reactions.[6][7] The stability of the salt is dependent on the pH of the solution.

Q2: What is the most likely degradation pathway for this compound in aqueous media?

A2: The predominant degradation pathway is the hydrolysis of the succinimide ring. This reaction involves a nucleophilic attack of water or a hydroxide ion on one of the carbonyl carbons of the imide, leading to ring-opening and the formation of a succinamic acid derivative (a dicarboxylic acid monoamide).[4] This process is significantly influenced by pH, with the rate of hydrolysis increasing substantially under neutral to alkaline conditions.[4][8]

Q3: What are the general recommendations for preparing and storing stock solutions of this compound?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Choice: For long-term storage, use a dry, aprotic organic solvent such as DMSO or DMF. For immediate use in aqueous experiments, prepare fresh solutions.

  • pH Control: If preparing an aqueous stock, use a slightly acidic buffer (e.g., pH 4-5) to maintain the protonation of the amine and minimize the rate of imide hydrolysis.[9]

  • Temperature: Store all solutions at low temperatures. For long-term storage, -20°C or -80°C is recommended. For short-term (days), 2-8°C is acceptable.

  • Protection from Light: While no specific photostability data is available, it is good practice to protect solutions from light by using amber vials or wrapping containers in foil.

Q4: How can I monitor the stability of my compound during an experiment?

A4: The most effective method for monitoring the stability is High-Performance Liquid Chromatography (HPLC), preferably coupled with Mass Spectrometry (LC-MS).

  • HPLC: Use a reverse-phase HPLC method to separate the parent compound from any potential degradants. Stability is assessed by monitoring the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

  • LC-MS: This technique is invaluable for identifying degradation products. The primary hydrolysis product would have a molecular weight that is 18.01 g/mol (the mass of water) higher than the free base of the parent compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Scenario 1: My compound's concentration is decreasing in my pH 7.4 physiological buffer.

  • Question: I've prepared a solution of this compound in a phosphate buffer at pH 7.4 for a cell-based assay. My HPLC analysis shows the peak for my compound is shrinking over a few hours. What's happening and how can I fix it?

  • Answer: You are likely observing base-catalyzed hydrolysis of the succinimide ring. The rate of this hydrolysis is significantly faster at neutral to alkaline pH compared to acidic conditions.[4][8] Additionally, some buffer species, like phosphate, can act as nucleophiles and directly catalyze the hydrolysis, further accelerating degradation.[10][11]

  • Troubleshooting Workflow:

    Caption: Workflow for investigating pH-dependent degradation.

  • Recommended Protocol: pH-Dependent Stability Study

    • Buffer Preparation: Prepare three non-nucleophilic buffers, such as 50 mM sodium acetate (pH 5.0), 50 mM HEPES (pH 7.4), and 50 mM sodium borate (pH 9.0).

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in each buffer.

    • Incubation: Aliquot the solutions into separate vials and incubate them at your typical experimental temperature (e.g., 37°C).

    • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot, quench any further degradation by adding an equal volume of acetonitrile or by freezing, and analyze by a validated HPLC method.

    • Data Analysis: Plot the percentage of the initial peak area remaining versus time for each pH. This will clearly demonstrate the pH-dependence of the degradation.

Scenario 2: A new, more polar peak is appearing in my chromatogram.

  • Question: During my experiment, a new peak is growing in my HPLC chromatogram. It has a shorter retention time than my parent compound. What is it?

  • Answer: This new, more polar peak is almost certainly the succinamic acid derivative formed from the hydrolysis of the succinimide ring. The addition of a carboxylic acid and an amide group makes the molecule more polar, causing it to elute earlier on a reverse-phase HPLC column.

  • Proposed Degradation Pathway:

    G cluster_0 Succinimide Ring Hydrolysis cluster_1 Analytical Confirmation A 2,8-Diazaspiro[4.5]decane-1,3-dione (Parent Compound) B Succinamic Acid Derivative (Hydrolysis Product) MW = Parent + 18.01 A->B + H2O (pH ≥ 7) C Inject sample into LC-MS B->C D Confirm mass of new peak

    Caption: Hydrolysis pathway and analytical confirmation.

  • Verification Protocol: LC-MS Identification

    • Prepare a Stressed Sample: Intentionally degrade a sample of your compound by dissolving it in a buffer at pH 9 or 10 and incubating at 40-50°C for several hours. This is a common technique in forced degradation studies.[12][13][14]

    • LC-MS Analysis: Analyze both a fresh (t=0) sample and the stressed sample by LC-MS.

    • Mass Verification: Extract the mass spectrum for the new, early-eluting peak. The observed molecular ion should correspond to the mass of the parent compound's free base plus the mass of water (18.01 Da). This provides definitive evidence of hydrolysis.

Summary of Stability Influencing Factors

FactorConditionExpected Impact on StabilityRecommendation
pH Acidic (pH < 6)High Stability Optimal for aqueous solutions. Use buffers like acetate or citrate.[9]
Neutral (pH 7-7.5)Moderate Instability Hydrolysis occurs. Prepare solutions fresh and use within hours.[15]
Alkaline (pH > 8)Low Stability Rapid hydrolysis. Avoid these conditions unless degradation is intended.[4][16]
Temperature -80°C to -20°CHigh Stability Recommended for long-term storage of stock solutions.
2-8°CGood Stability Suitable for short-term storage (1-3 days) of acidic stock solutions.
Room Temp (~25°C)Moderate Instability Significant degradation can occur in neutral aqueous solutions within a day.
Elevated (>37°C)Low Stability Accelerates hydrolysis rate significantly.[8]
Buffer Type Non-nucleophilic (e.g., HEPES, MES)Less Impact Preferred for minimizing buffer-catalyzed degradation.
Nucleophilic (e.g., Phosphate, Citrate)Potential for Catalysis May accelerate hydrolysis.[10][17] Use with caution and validate stability.

References

  • Kinetics of Hydrolysis of Succinimides. ResearchGate. (2025-08-09). [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications. [Link]

  • Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. ResearchGate. (2025-08-06). [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. [Link]

  • Formation of Amide- And Imide-Linked Degradation Products Between the Peptide Drug Oxytocin and Citrate in Citrate-Buffered Formulations. PubMed. (2011-01-25). [Link]

  • Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Semantic Scholar. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. theses.gla.ac.uk. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. (2022-04-18). [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. bioprocessintl.com. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014-01). [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. (2025-08-09). [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. (2021-10-18). [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. (2025-04-05). [Link]

  • Study of the stability of some imide type polymers in alkaline medium. ResearchGate. (2025-08-07). [Link]

  • The Effect of Buffers on Protein Conformational Stability. pda.org. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019-09-01). [Link]

  • The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. MDPI. [Link]

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Technical Support Center: Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (spirohydantoins). This document is designed for researchers, medicinal chemists, and process development scientists. Spirohydantoins are considered "privileged structures" in drug discovery, making their efficient synthesis a critical goal.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during their multi-step synthesis, focusing on causality and practical solutions.

The synthesis is typically approached in two key stages:

  • Formation of the Spirocyclic Imidazolidine-2,4-dione Core: Often accomplished via the Bucherer-Bergs multicomponent reaction.[2][3][4]

  • Regioselective N-1 Alkylation: Introduction of a substituent exclusively at the N-1 position of the hydantoin ring.

This guide is structured to troubleshoot each of these stages independently.

Part 1: Troubleshooting the Spirohydantoin Core Synthesis

The Bucherer-Bergs reaction, while powerful, can be sensitive to reaction conditions and substrate properties.[2][3][5] This section addresses common failures in forming the core spirocyclic structure.

Q1: My Bucherer-Bergs reaction has stalled with significant starting ketone remaining. What are the primary causes and solutions?

Answer: A stalled reaction or low conversion is one of the most frequent issues. The root cause often lies in the equilibrium and stability of the initial intermediates—the cyanohydrin and the aminonitrile.[2][3]

  • Causality—Reagent Purity & Stability: The reaction is highly sensitive to the quality of your reagents. Ammonium carbonate can decompose over time, leading to a non-optimal pH. Ketones, especially reactive ones, can undergo self-condensation or polymerization under basic conditions.[6]

  • Causality—Reaction Conditions: The initial formation of the aminonitrile is often the rate-limiting step. Temperature plays a crucial role; it must be high enough to drive the reaction forward but not so high as to cause decomposition.[7] The pH must be maintained around 8-9 to ensure the presence of free ammonia and cyanide nucleophiles.[8]

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of ammonium carbonate. If using an older bottle, consider adding a gentle stream of ammonia gas or using a sealed reaction vessel to maintain ammonia concentration. Ensure your starting carbocyclic ketone is pure.

  • Optimize Temperature: While 60-70 °C is standard, sterically hindered ketones may require higher temperatures (80-100 °C) and longer reaction times.[8] Monitor the reaction by TLC to track the disappearance of the starting ketone.

  • Consider Ultrasonication: The application of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, often allowing for lower temperatures and shorter reaction times, which can minimize byproduct formation.[4]

  • Hoyer Modification: For particularly stubborn substrates, heating the reaction mixture in a sealed vessel under an atmosphere of carbon dioxide (the Hoyer modification) can significantly improve yields by favoring the carboxylation and cyclization steps.[2][3]

Q2: The cyclization to the hydantoin is failing, and I'm isolating the α-aminonitrile intermediate. How do I drive the final ring closure?

Answer: The isolation of the α-aminonitrile intermediate indicates that the initial steps of the reaction are successful, but the final cyclization with carbon dioxide (derived from ammonium carbonate) is failing.

  • Causality—Equilibrium and Pressure: The cyclization step involves the reaction of the aminonitrile with CO2 to form a carbamic acid intermediate, which then closes to the hydantoin ring.[2][8] This process is highly dependent on the concentration of CO2 in the reaction medium. In an open system, CO2 can escape, shifting the equilibrium away from the product.

  • Causality—Steric Hindrance: For highly substituted spiro centers, the cyclization step can be sterically hindered. In these cases, the kinetically favored aminonitrile may be stable and reluctant to cyclize under standard conditions.[2]

Troubleshooting Steps:

  • Use a Sealed Reaction Vessel: The most effective solution is to perform the reaction in a sealed pressure vessel or autoclave. This contains the CO2 and ammonia generated in situ, increasing their effective concentration and driving the reaction toward the final spirohydantoin product as per Le Châtelier's principle.

  • Employ the Hoyer Modification: As mentioned previously, pressurizing the reaction vessel with CO2 gas from an external source is a robust method to force the cyclization to completion.[3]

  • Two-Step Approach: For extremely challenging substrates, consider a two-step approach. First, synthesize and isolate the α-aminonitrile using a modified Strecker reaction. Then, subject the purified aminonitrile to cyclization conditions (e.g., heating with potassium cyanate or CO2 pressure) to form the spirohydantoin.[2] This decouples the two main stages and allows for optimization of the difficult cyclization step independently.

Part 2: Challenges in N-1 Monosubstitution

Achieving regioselective N-1 alkylation is the primary challenge in this step. The hydantoin ring has two nucleophilic nitrogens, N-1 (an amide) and N-3 (an imide). The N-3 proton is significantly more acidic, making it the default site of deprotonation and subsequent alkylation under many standard basic conditions.[9][10]

Q1: My alkylation reaction exclusively yields the undesired N-3 isomer. How can I achieve N-1 selectivity?

Answer: This is a classic regioselectivity problem in hydantoin chemistry. Directing the alkylation to the less acidic, more sterically hindered N-1 position requires carefully chosen conditions that override the inherent reactivity of the N-3 position.

  • Causality—Base and Counter-ion: The choice of base is critical. Strong, bulky bases can sterically hinder approach to the N-3 position. More importantly, the nature of the counter-ion (e.g., Li+, Na+, K+) plays a key role. Potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), have been shown to promote N-1 selectivity.[9][10] This is hypothesized to be due to the coordination of the larger potassium ion with the C4-carbonyl oxygen, which sterically blocks the adjacent N-3 position and directs the electrophile to N-1.[10]

  • Causality—Solvent Effects: The solvent influences the dissociation of the ion pair and the solvation of the hydantoin anion. Less polar solvents like tetrahydrofuran (THF) are often preferred as they can enhance the coordinating effect of the potassium counter-ion, thereby improving N-1 selectivity.[9][10]

Troubleshooting & Optimization Protocol:

  • Switch to a Potassium Base: Replace common bases like sodium hydride (NaH) or triethylamine with tBuOK or KHMDS.[9]

  • Use a Non-Polar Aprotic Solvent: Perform the reaction in anhydrous THF instead of more polar solvents like DMF.

  • Control Temperature: Add the base and alkylating agent at a low temperature (e.g., 0 °C or -78 °C) to control the reaction kinetics and improve selectivity, then allow it to warm to room temperature.

  • Consider a Protecting Group Strategy (Alternative): If direct N-1 alkylation fails, a more classical but robust method involves:

    • Protecting the N-3 position (e.g., as a BOC or trityl derivative).

    • Alklylating the N-1 position.

    • Deprotecting the N-3 position.

Q2: I am getting a mixture of N-1, N-3, and di-alkylated products. How can I improve the selectivity and prevent over-alkylation?

Answer: Formation of multiple products points to issues with stoichiometry and reaction control. Di-alkylation occurs when the initially formed mono-alkylated product is deprotonated and reacts again.

  • Causality—Stoichiometry: Using a significant excess of the base or alkylating agent will inevitably lead to di-alkylation. The pKa of the remaining N-H on the mono-N-substituted product is often not drastically different from the starting material.

Troubleshooting Steps:

  • Precise Stoichiometry: Use precisely 1.0-1.1 equivalents of your chosen base (e.g., tBuOK) and 1.0-1.1 equivalents of the alkylating agent relative to the spirohydantoin starting material.

  • Controlled Addition: Add the base to the spirohydantoin solution first and allow deprotonation to occur (typically 15-30 minutes at low temperature). Then, add the alkylating agent dropwise to the solution of the pre-formed anion. This minimizes the presence of excess alkylating agent that could react with the product as it forms.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower, competing di-alkylation from proceeding further.[7]

Part 3: Data Summary & Experimental Protocols

Table 1: Guide to Regioselectivity in Spirohydantoin Alkylation
Condition Base Solvent Primary Product Rationale & Comments Reference
Kinetic Control NaH, Cs2CO3DMF, AcetonitrileN-3 IsomerDeprotonation occurs at the most acidic proton (N3-H). This is the thermodynamic site of deprotonation and often the kinetic site of alkylation.[11]
N-1 Selective tBuOK, KHMDSTHFN-1 IsomerThe large K+ cation coordinates with the C4=O, sterically blocking the N-3 position and directing the electrophile to N-1.[9],[10]
Di-alkylation Risk >1.2 eq. Base/Alkyl HalideAnyN1,N3-DisubstitutedExcess reagents lead to a second alkylation event after the first one is complete. Careful stoichiometric control is required.General Knowledge
Protocol 1: General Procedure for Bucherer-Bergs Synthesis of a Spirohydantoin
  • Setup: To a sealable pressure vessel equipped with a magnetic stir bar, add the carbocyclic ketone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0-5.0 eq.).[8]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the reagents are submerged and can be stirred effectively.

  • Reaction: Seal the vessel tightly. Heat the mixture to 70-90 °C with vigorous stirring for 12-48 hours. The pressure inside the vessel will increase.

  • Monitoring: After cooling to room temperature, carefully open the vessel in a fume hood. Take an aliquot of the reaction mixture, dilute with water, and extract with ethyl acetate. Spot the organic layer on a TLC plate to check for the consumption of the starting ketone.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the mixture with 2M HCl to a pH of ~6-7. The spirohydantoin product will often precipitate.[8]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3][12]

Protocol 2: General Procedure for Regioselective N-1 Alkylation
  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the spirohydantoin (1.0 eq.) and anhydrous THF.[7]

  • Deprotonation: Cool the stirred suspension to 0 °C. Add potassium tert-butoxide (tBuOK) (1.05 eq.) portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.05 eq.) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-1 monosubstituted spirohydantoin.

Part 4: Visualization of Key Processes

Diagram 1: The Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs Ketone Carbocyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN NH3 NH₃ HCN HCN CO2 CO₂ Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH₃ - H₂O CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO₂ Product Spirohydantoin Core CarbamicAcid->Product - H₂O (Cyclization)

Caption: Key intermediates in the Bucherer-Bergs synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC StartMat Starting Material Unchanged? CheckTLC->StartMat ReagentIssue - Check Reagent Purity - Increase Temperature - Use Ultrasonication StartMat->ReagentIssue Yes Byproducts Complex Mixture of Products? StartMat->Byproducts No Success Yield Improved ReagentIssue->Success Intermediate Isolate & Characterize. Aminonitrile Intermediate? Byproducts->Intermediate No SideRxns - Lower Temperature - Check for Polymerization Byproducts->SideRxns Yes CyclizationFail Drive Cyclization: - Use Sealed Vessel - Apply CO₂ Pressure Intermediate->CyclizationFail Yes PurificationLoss Product Loss During Work-up/Purification? Intermediate->PurificationLoss No SideRxns->Success CyclizationFail->Success OptimizeWorkup - Optimize pH for Precipitation - Choose Different  Chromatography Conditions PurificationLoss->OptimizeWorkup Yes PurificationLoss->Success No OptimizeWorkup->Success

Caption: A decision tree for diagnosing low reaction yields.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Koóš, M., & Bella, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Koóš, M., & Bella, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Kawashita, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 385-390. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • ResearchGate. Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. [Link]

  • Kawashita, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. J-STAGE. [Link]

  • Reddit r/Chempros. What are some common causes of low reaction yields?. [Link]

  • RSC Publishing. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • ResearchGate. An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins. [Link]

  • de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

  • ResearchGate. Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions. [Link]

  • Štefane, B., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(1), 24. [Link]

  • Stącel, K., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Materials, 14(15), 4156. [Link]

  • Nieto, M. J., et al. (2005). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 258-263. [Link]

  • ResearchGate. Alkylation of thiohydantoins including synthesis, conformational and configurational studies of some acetylated s-pyranosides. [Link]

  • ResearchGate. (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Stella, V., & Gish, D. T. (1969). Preparation of some substituted imidazolidine-2,4-diones. Journal of Pharmaceutical Sciences, 58(10), 1282-1284. [Link]

  • Caignard, D. H., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. European Journal of Medicinal Chemistry, 22(4), 311-318. [Link]

  • Dolle, R. E., et al. (2005). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 7(5), 733-744. [Link]

  • Asati, V., et al. (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances, 13(28), 19313-19340. [Link]

  • Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ResearchGate. Synthesis of imidazolidine 2,4 – dione derivatives. [Link]

  • ResearchGate. New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

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Technical Support Center: Recrystallization of 8-Azaspiro[4.5]decane-7,9-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 8-azaspiro[4.5]decane-7,9-dione and its derivatives through recrystallization. This document moves beyond a simple protocol to offer troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of physical organic chemistry.

Understanding the Molecule: A Chemist's Perspective

8-Azaspiro[4.5]decane-7,9-dione is a bicyclic compound featuring a spirocyclic core.[1] Its structure contains two carbonyl groups and a secondary amine within a glutarimide-like ring system, making it a moderately polar molecule.[1] This polarity is key to understanding its solubility behavior. The "like dissolves like" principle suggests that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, will be most effective for its recrystallization.[2] A patent for the synthesis of the parent compound specifically recommends using 30-60% aqueous ethanol, which aligns perfectly with this chemical intuition.[3]

Core Experimental Protocol: Recrystallization of 8-Azaspiro[4.5]decane-7,9-dione

This protocol provides a validated starting point. Researchers should adapt it based on the specific derivative and impurities present.

Step 1: Solvent Selection The ideal solvent should dissolve the compound when hot but not when cold. For the parent compound, an ethanol/water mixture is highly effective.[3]

Step 2: Dissolution

  • Place the crude 8-azaspiro[4.5]decane-7,9-dione solid in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask.

  • Heat the mixture gently on a hot plate while stirring to dissolve the solid. Do not use a beaker, as the wide opening allows for excessive solvent evaporation.[2]

  • Once dissolved, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness (saturation point) persists.[4]

  • Add a few more drops of the "good" solvent until the solution becomes clear again. The goal is a hot, saturated solution.

Step 3: Decolorization and Hot Filtration (If Necessary)

  • If the solution is colored by impurities, add a small amount of activated charcoal (ganc).[3]

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization in the filter funnel.[4][5]

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

Step 5: Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[4]

Step 6: Drying and Purity Assessment

  • Allow the crystals to dry completely.

  • Assess the purity of the final product by measuring its melting point. A pure compound will have a sharp and narrow melting point range, whereas an impure sample will exhibit a broad and depressed range.[5][6] The reported melting point for the parent compound is in the range of 152-156 °C.[3]

Recrystallization Workflow Diagram

RecrystallizationWorkflow A Start: Crude Solid B Dissolve in Minimal Hot Solvent A->B C Insoluble Impurities or Color? B->C D Add Charcoal & Hot Gravity Filter C->D Yes E Slowly Cool to Room Temp C->E No D->E F Cool in Ice Bath E->F G Vacuum Filter to Collect Crystals F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J End: Pure Product (Verify w/ MP) I->J

Caption: A standard workflow for the recrystallization process.

Troubleshooting Guide (Q&A Format)

Q1: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is the most common issue and typically points to one of two problems: excessive solvent or supersaturation.[7]

  • Diagnosis & Solution 1: Too Much Solvent. If you used too much solvent, the solution is not saturated enough for crystals to form, leading to poor yield.[8]

    • Action: Gently heat the solution to boil off some of the solvent.[8] Reduce the volume by 10-20% and attempt the cooling process again. If the mother liquor (filtrate) leaves a significant solid residue when a drop is evaporated on a glass rod, it confirms a large amount of the compound remains in solution.[8]

  • Diagnosis & Solution 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation site to begin.[7]

    • Action A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8] The microscopic scratches provide nucleation sites for crystal growth.

    • Action B (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a template for other molecules to crystallize upon.[5][8]

Q2: My compound separated as an oil instead of crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[4] An oil is undesirable as it can trap impurities.

  • Solution 1: Re-dissolve and Dilute. Warm the solution to re-dissolve the oil. Add a small amount more of the "good" solvent to decrease the saturation level, then cool again very slowly.[7] Placing the flask in a warm water bath that cools gradually can help.

  • Solution 2: Change Solvent System. The solubility curve of your compound in the chosen solvent may be too steep. Try a different solvent or solvent pair. A solvent with a lower boiling point might be necessary.[2]

Q3: My crystal yield is very low. How can I improve it?

A low yield can result from several factors during the process.

  • Cause 1: Incomplete Crystallization. Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

  • Cause 2: Excessive Solvent. As mentioned in Q1, using too much solvent is a primary cause of lost yield.[2] The compound remains dissolved in the mother liquor.

  • Cause 3: Premature Crystallization. If the compound crystallized during a hot filtration step, a significant portion of the product may have been lost. Ensure your funnel and receiving flask are pre-heated.

  • Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[2]

Q4: The recrystallized product is still impure, or the melting point hasn't improved. What happened?

  • Cause 1: Rapid Crystallization. If cooling occurs too quickly, impurities can become trapped within the crystal lattice.[8] The solution is to repeat the recrystallization, ensuring a very slow cooling rate.

  • Cause 2: Inappropriate Solvent. The chosen solvent may not effectively leave the specific impurities in the solution. You may need to select a solvent where the impurities are either extremely soluble or completely insoluble.[6]

  • Cause 3: Contamination. Ensure all glassware is scrupulously clean.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered During Crystallization NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Compound 'Oiled Out'? Start->OilingOut LowYield Yield is Very Low? Start->LowYield TooMuchSolvent Too Much Solvent NoCrystals->TooMuchSolvent Yes Supersaturated Supersaturated NoCrystals->Supersaturated Likely HighConcentration Too Concentrated or Cooling Too Fast OilingOut->HighConcentration Yes CheckLiquor Check Mother Liquor for Product LowYield->CheckLiquor Yes BoilSolvent Action: Boil off some solvent TooMuchSolvent->BoilSolvent ScratchSeed Action: Scratch flask or add seed crystal Supersaturated->ScratchSeed ReheatAddSolvent Action: Reheat, add more solvent, cool slowly HighConcentration->ReheatAddSolvent EvaporateLiquor Action: Concentrate liquor for 2nd crop CheckLiquor->EvaporateLiquor

Caption: A decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for 8-azaspiro[4.5]decane-7,9-dione derivatives? A: Based on the parent compound's structure and available data, solvent systems of intermediate polarity are excellent starting points.[3] See the table below for common choices.

Solvent/SystemTypeRationale & Use Case
Ethanol/Water Solvent PairExcellent for the parent compound and other moderately polar derivatives.[3] Easy to handle.
Methanol/Water Solvent PairSimilar to ethanol/water, methanol is more polar and has a lower boiling point.[6]
Acetone/Hexane Solvent PairGood for compounds that are quite soluble in acetone. Hexane acts as the anti-solvent.[9]
Ethyl Acetate/Hexane Solvent PairA common and effective system for compounds of intermediate polarity.[9]
Toluene Single SolventCan be effective for less polar derivatives, especially those with aromatic groups.[6]

Q: How do I choose between a single solvent and a solvent-pair system? A: A single solvent is ideal if you can find one that dissolves your compound well when hot but poorly when cold. A solvent pair is used when no single solvent has this ideal property.[2] You dissolve the compound in a "good" solvent where it's highly soluble, and then add a "poor" (miscible) anti-solvent to induce precipitation upon cooling.[4]

Q: Can I put my hot solution directly into the ice bath to speed things up? A: This is strongly discouraged. Rapid cooling, or "crashing out," leads to the formation of small, impure crystals by trapping impurities from the solvent.[8] Slow, gradual cooling is essential for growing large, high-purity crystals.

Q: What is a "second crop" of crystals? A: After you filter your initial crystals, the remaining solution (mother liquor) still contains some dissolved product. By evaporating some of the solvent from the mother liquor and re-cooling, you can often obtain a second batch of crystals.[6] Note that this second crop is typically less pure than the first.

References

  • University of California, Los Angeles. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 8-azaspiro[6][9] decane-7, 9-dione compounds. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Fmoc Deprotection in Dipeptide Synthesis for Spiropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals tackling the synthesis of dipeptides on complex, sterically demanding scaffolds like spiropiperidines. The Nα-Fmoc deprotection step, while routine, is a critical juncture where challenges such as incomplete removal and side reactions can arise, particularly when bulky, three-dimensional structures are involved.[1]

This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to help you navigate and resolve common issues encountered during this crucial step.

Understanding the Mechanism: Why Fmoc Deprotection Can Fail

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed β-elimination reaction.[2][] The process, illustrated below, is initiated by a base (typically a secondary amine like piperidine) abstracting the acidic proton on the fluorenyl group. This triggers a cascade that liberates the free amine, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF). The excess secondary amine in the reaction then acts as a scavenger, trapping the DBF to prevent it from reacting with the newly deprotected peptide amine.[2]

Failures in this process often stem from the inability of the base to access the Fmoc group due to steric hindrance or peptide aggregation, or from issues with the reagents themselves.[4][5]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Rate-Determining Step) Fmoc_Peptide->Proton_Abstraction + Piperidine Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Ready for Coupling) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) + CO₂ Beta_Elimination->DBF Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct + Piperidine Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct Troubleshooting_Workflow start Perform Standard Deprotection (Protocol 1) kaiser_test Perform Kaiser Test (Protocol 3) start->kaiser_test is_positive Kaiser Test Positive? kaiser_test->is_positive proceed Proceed to Coupling is_positive->proceed Yes troubleshoot Troubleshoot Issue is_positive->troubleshoot No check_reagents Check Reagent Quality (Fresh Piperidine & DMF?) troubleshoot->check_reagents extend_time Extend Deprotection Time (20-30 min) & Re-test check_reagents->extend_time Reagents OK use_dbu Use DBU-Assisted Protocol (Protocol 2) & Re-test extend_time->use_dbu Still Negative re_evaluate Re-evaluate Sequence (Aggregation?) Consider NMP or Chaotropes use_dbu->re_evaluate Still Negative

Caption: A decision-making workflow for troubleshooting Fmoc deprotection.

References
  • BenchChem. (2025). Protocol for Fmoc Deprotection of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress.
  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]

  • Bull, J. A., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc deprotection of His(Boc) residues.
  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances.
  • Aapptec. (n.d.). Fmoc Removal with DBU.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • White Rose Research Online. (2017). A Two-Step Synthesis of 2-Spiropiperidines.
  • Green Chemistry. (n.d.). In situ Fmoc removal.
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]

  • Ravi, S., et al. (2025). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. [Link]

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Lukszo, J., et al. (1993). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to GPIIb-IIIa Antagonist Scaffolds: 2,8-Diazaspiro[4.5]decane and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antithrombotic drug discovery, the platelet integrin Glycoprotein IIb-IIIa (GPIIb-IIIa) remains a pivotal target. Its role as the final common pathway for platelet aggregation makes it a critical node for therapeutic intervention in cardiovascular diseases. The quest for potent, selective, and orally bioavailable GPIIb-IIIa antagonists has led to the exploration of diverse chemical scaffolds. This guide provides an in-depth comparison of the novel 2,8-diazaspiro[4.5]decane scaffold against established alternatives, offering experimental insights for researchers in drug development.

The Central Role of GPIIb-IIIa in Thrombosis

Platelet aggregation is a key event in the formation of a thrombus. Upon vascular injury, platelets are activated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin. This activation triggers an "inside-out" signaling cascade, leading to a conformational change in the GPIIb-IIIa receptor on the platelet surface. This change dramatically increases its affinity for ligands such as fibrinogen and von Willebrand factor (vWF). These multivalent ligands then bridge adjacent platelets, leading to the formation of a platelet plug. "Outside-in" signaling, initiated by ligand binding, further reinforces platelet activation and aggregation.[1][2] Antagonizing the GPIIb-IIIa receptor blocks this final, crucial step of platelet aggregation, irrespective of the initial platelet agonist.[3]

Below is a diagram illustrating the GPIIb-IIIa signaling pathway in platelet aggregation.

Caption: GPIIb-IIIa Signaling Pathway in Platelet Aggregation.

A Comparative Analysis of GPIIb-IIIa Antagonist Scaffolds

The development of GPIIb-IIIa antagonists has evolved from monoclonal antibodies to peptide and non-peptide small molecules. A key challenge has been to achieve a balance of high potency, selectivity for GPIIb-IIIa over other integrins (like αvβ3, which is involved in angiogenesis and other cellular processes), and good oral bioavailability for chronic therapy.[4][5]

The Rise of Non-Peptide Mimetics

While the initial GPIIb-IIIa antagonists were derived from the Arginine-Glycine-Aspartic acid (RGD) sequence found in natural ligands like fibrinogen, the focus has shifted towards non-peptide scaffolds to improve pharmacokinetic properties.[6] These non-peptide antagonists, including those based on the 2,8-diazaspiro[4.5]decane framework, are designed to mimic the spatial arrangement of the key pharmacophoric features of the RGD sequence.[7]

Featured Scaffolds for Comparison:
  • 2,8-Diazaspiro[4.5]decane: A novel, rigid scaffold designed to present the necessary acidic and basic pharmacophores in a precise orientation for optimal receptor binding. This rigidity can contribute to higher affinity and selectivity.[8]

  • RGD Mimetics (e.g., Tirofiban): These are non-peptide molecules designed to mimic the RGD binding motif. Tirofiban, a tyrosine derivative, is a well-established intravenous GPIIb-IIIa antagonist.[1]

  • Peptidomimetics (e.g., Eptifibatide): These are cyclic peptides, often derived from snake venoms, that contain a modified recognition sequence (e.g., Lysine-Glycine-Aspartic acid or KGD) which provides specificity for GPIIb-IIIa.[4][9]

Parameter2,8-Diazaspiro[4.5]decane Derivative (CT50728)Tirofiban (RGD Mimetic)Eptifibatide (Peptidomimetic)
GPIIb-IIIa Binding Affinity (IC50) 4 nM (ELISA)[8]~15 nM (dissociation constant)[10]~120 nM (dissociation constant)[10]
Platelet Aggregation Inhibition (IC50) 53 nM (in citrate buffer PRP)[8]Not directly comparable from available dataNot directly comparable from available data
Selectivity for αIIbβ3 vs. αvβ3 αIIbβ3 specific[8]High selectivity for αIIbβ3; does not interact with αvβ3[1]Inhibits αvβ3[10]
Oral Bioavailability (in animal models) Good (Prodrug F% = 33% in Cyno, 73% in dog)[8]PoorNot orally available
Mode of Administration Oral (as prodrug)IntravenousIntravenous

Mechanistic Insights and Structure-Activity Relationships

The potent activity of the 2,8-diazaspiro[4.5]decane scaffold stems from its ability to serve as a rigid central template for non-peptide RGD mimics.[7] The spirocyclic system locks the piperidine and lactam rings in a defined conformation, which allows for the precise positioning of the basic amidine group (mimicking arginine) and the acidic carboxylate group (mimicking aspartate) to interact with the corresponding binding pockets on the GPIIb-IIIa receptor.

In contrast, RGD mimetics like tirofiban directly compete with fibrinogen for the RGD-binding site on GPIIb-IIIa.[1] Eptifibatide, with its KGD sequence, also competes for this site but its cyclic nature and modified sequence contribute to its specificity.[4][5] However, this specificity is not absolute, as it has been shown to also inhibit the αvβ3 integrin.[10] The high selectivity of the 2,8-diazaspiro[4.5]decane derivative for αIIbβ3 is a significant advantage, as off-target effects on αvβ3 could have unintended biological consequences.

The development of an orally active prodrug (CT51464) for the 2,8-diazaspiro[4.5]decane-based antagonist (CT50728) highlights a key advancement over intravenously administered agents like tirofiban and eptifibatide.[8] The challenge with oral GPIIb-IIIa antagonists has been achieving consistent and high levels of platelet inhibition without increasing bleeding risks.[11] The promising pharmacokinetic profile of the 2,8-diazaspiro[4.5]decane prodrug across multiple species suggests it may overcome some of the limitations of earlier oral GPIIb-IIIa antagonists.[8]

Experimental Protocols for Antagonist Evaluation

To ensure the trustworthiness of our findings, we provide detailed protocols for the key assays used to characterize GPIIb-IIIa antagonists.

GPIIb-IIIa Competitive Binding Assay (ELISA)

This assay quantifies the ability of a test compound to compete with a known ligand for binding to the GPIIb-IIIa receptor.

ELISA_Workflow cluster_steps Competitive ELISA Workflow Step1 1. Coat Plate with purified GPIIb-IIIa Step2 2. Block non-specific sites Step1->Step2 Step3 3. Add Inhibitor & Labeled Ligand (e.g., Biotinylated Fibrinogen) Step2->Step3 Step4 4. Incubate & Wash Step3->Step4 Step5 5. Add Enzyme-conjugated Streptavidin (e.g., HRP-Streptavidin) Step4->Step5 Step6 6. Incubate & Wash Step5->Step6 Step7 7. Add Substrate (e.g., TMB) Step6->Step7 Step8 8. Measure Signal (OD at 450 nm) Step7->Step8

Caption: Workflow for a GPIIb-IIIa Competitive ELISA.

Step-by-Step Methodology:

  • Coating: Coat microtiter plate wells with 1-10 µg/mL of purified human GPIIb-IIIa receptor in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the test compound (e.g., 2,8-diazaspiro[4.5]decane derivative) to the wells, followed immediately by a constant concentration of a labeled ligand (e.g., biotinylated fibrinogen). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary reagent that binds to the labeled ligand (e.g., streptavidin-HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color development.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the binding of the test compound.

  • Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This "gold standard" assay measures the ability of a test compound to inhibit platelet aggregation in response to an agonist.[12]

LTA_Workflow cluster_lta Light Transmission Aggregometry Workflow Step1 1. Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Step2 2. Pre-warm PRP to 37°C in cuvette with stir bar Step1->Step2 Step3 3. Calibrate Aggregometer (0% T with PRP, 100% T with PPP) Step2->Step3 Step4 4. Add Inhibitor (or vehicle) and incubate Step3->Step4 Step5 5. Add Agonist (e.g., ADP) Step4->Step5 Step6 6. Record Light Transmission over time Step5->Step6

Caption: Workflow for Light Transmission Aggregometry.

Step-by-Step Methodology:

  • Sample Preparation: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[4]

  • Assay Setup: Place a stir bar in a cuvette and add PRP. Allow the PRP to warm to 37°C in the aggregometer.

  • Calibration: Calibrate the aggregometer by setting 0% light transmission with the PRP and 100% light transmission with the PPP.

  • Inhibitor Addition: Add the test compound at various concentrations to the PRP and incubate for a specified time.

  • Agonist-Induced Aggregation: Initiate platelet aggregation by adding a platelet agonist, such as ADP (final concentration of 5-20 µM).

  • Data Recording: Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The primary endpoint is the maximum percentage of aggregation. For inhibitor studies, calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal aggregation response.[4]

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold represents a promising platform for the development of orally active GPIIb-IIIa antagonists. The available data for its derivatives demonstrate high binding affinity and, notably, high selectivity for αIIbβ3 over αvβ3, a potential advantage over some existing peptidomimetic antagonists. Furthermore, the successful development of an orally bioavailable prodrug addresses a significant limitation of currently approved GPIIb-IIIa inhibitors.

While established RGD and peptidomimetic antagonists have proven clinical utility in acute settings, the future of chronic antiplatelet therapy may lie in scaffolds like 2,8-diazaspiro[4.5]decane that offer the potential for oral administration with a favorable efficacy and safety profile. Further clinical investigation is warranted to translate the promising preclinical data of this scaffold into tangible therapeutic benefits for patients at risk of thrombotic events.

References

  • Bennett, J. S. (2005). Structure and function of the platelet integrin αIIbβ3. The Journal of Clinical Investigation, 115(12), 3363–3369. [Link]

  • Cox, D. (2004). Oral GPIIb/IIIa antagonists: what went wrong?. Current medicinal chemistry, 11(10), 1279-1289. [Link]

  • Coller, B. S. (1997). GPIIb/IIIa antagonists: pathophysiologic and therapeutic insights from studies of c7E3 Fab. Thrombosis and haemostasis, 78(1), 730-735. [Link]

  • Fullard, J. F. (2004). The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis. Current pharmaceutical design, 10(14), 1567-1579. [Link]

  • Mehrotra, M. M., Heath, J. A., Rose, J. W., Smyth, M. S., Seroogy, J., Volkots, D. L., ... & Scarborough, R. M. (2002). Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 3: synthesis and SAR of potent and specific 2,8-diazaspiro [4.5] decanes. Bioorganic & medicinal chemistry letters, 12(7), 1103-1107. [Link]

  • Topol, E. J., Byzova, T. V., & Plow, E. F. (1999). Platelet GPIIb-IIIa blockers. The Lancet, 353(9148), 227-231. [Link]

  • Chew, D. P., Bhatt, D. L., Sapp, S., & Topol, E. J. (2001). Increased mortality with oral platelet glycoprotein IIb/IIIa antagonists: a meta-analysis of phase III multicenter randomized trials. Circulation, 103(2), 201-206. [Link]

  • Madsen, C. S., Rogers, S. L., & Mousa, S. A. (2001). Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetics: distinct binding profile for Roxifiban. Journal of cardiovascular pharmacology, 37(5), 589-598. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • Java Clinical Research. (2011, July 14). How to Perform a Platelet Aggregation [Video]. YouTube. [Link]

  • HYPHEN BioMed. (2023, November). ADP. [Link]

  • Gattermann, N., & Greinacher, A. (2001). Mechanisms of heparin-induced thrombocytopenia. Anals of Hematology, 80(1), 1-11. [Link]

  • An, G., Lu, W., Tang, W., Li, L., Zhang, J., Wu, X., ... & Nan, F. (2004). Discovery of novel 2, 8-diazaspiro [4.5] decanes as orally active glycoprotein IIb-IIIa antagonists. Journal of medicinal chemistry, 47(24), 5849-5859. [Link]

  • Cannon, C. P. (2000). Oral platelet glycoprotein IIb/IIIa receptor inhibitors—Part I. Clinical cardiology, 23(S3), III-1. [Link]

  • Michelson, A. D. (2013). Platelets. Academic press. [Link]

  • Elabscience. (2015, August 17). Assay Procedure for Competitive-ELISA. [Link]

  • Tcheng, J. E. (2001). Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa. Expert opinion on investigational drugs, 10(4), 721-736. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]

  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. [Link]

  • Fisher, M. J., Gunn, B., Harms, C. S., Kline, A. D., Mullaney, J. T., Nunes, A., ... & Jakubowski, J. A. (1997). Non-peptide RGD surrogates which mimic a Gly-Asp beta-turn: potent antagonists of platelet glycoprotein IIb-IIIa. Journal of medicinal chemistry, 40(13), 2085-2101. [Link]

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A Comparative Efficacy Analysis of 2,8-diazaspiro[4.5]decan-1-one Derivatives and Tofacitinib in JAK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Janus kinase (JAK) family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway. This pathway is crucial for signal transduction of numerous cytokines and growth factors involved in hematopoiesis, immune response, and inflammation.[1] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune disorders, such as rheumatoid arthritis, and myeloproliferative diseases, making JAKs significant therapeutic targets.[2][3]

Tofacitinib, the first oral JAK inhibitor approved for the treatment of rheumatoid arthritis, features a 2,8-diazaspiro[4.5]decan-1-one core structure.[4] This guide provides a comparative analysis of the efficacy of tofacitinib and other 2,8-diazaspiro[4.5]decan-1-one derivatives, focusing on their structure-activity relationships (SAR) and inhibitory profiles against various JAK isoforms. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this scaffold influence therapeutic efficacy.

Mechanism of Action: Targeting the JAK-STAT Pathway

Small-molecule JAK inhibitors, including tofacitinib and its analogues, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of the kinase.[1] This action blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated, STATs dimerize and translocate to the nucleus to regulate the transcription of target genes. By inhibiting this cascade, these compounds effectively modulate the immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding p-JAK p-JAK (Active) JAK->p-JAK 3. Trans-phosphorylation (Activation) STAT STAT (Inactive) p-JAK->STAT 4. STAT Phosphorylation p-STAT p-STAT STAT->p-STAT p-STAT_Dimer p-STAT Dimer p-STAT->p-STAT_Dimer 5. Dimerization p-STAT_Dimer_N p-STAT Dimer p-STAT_Dimer->p-STAT_Dimer_N 6. Nuclear Translocation Nucleus Nucleus Gene_Transcription Gene Transcription Inhibitor Tofacitinib & Derivatives Inhibitor->p-JAK Inhibition p-STAT_Dimer_N->Gene_Transcription 7. Transcriptional Regulation Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Detection Compound_Prep 1. Prepare 3X serial dilutions of test compound in DMSO. Add_Compound 4. Add 5 µL of 3X compound. Compound_Prep->Add_Compound Kinase_Prep 2. Prepare 3X kinase/ Eu-anti-tag antibody mixture in buffer. Add_Kinase 5. Add 5 µL of 3X kinase/antibody mix. Kinase_Prep->Add_Kinase Tracer_Prep 3. Prepare 3X Alexa Fluor™ 647-labeled tracer in buffer. Add_Tracer 6. Add 5 µL of 3X tracer. Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate for 60 min at room temperature. Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm). Incubate->Read_Plate Analyze 9. Calculate emission ratio and determine IC50. Read_Plate->Analyze

Figure 2: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Step-by-Step Methodology: [5][6][7][8][9]1. Compound Preparation: Create a serial dilution series of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 1 mM stock. Prepare a 3X intermediate dilution of the compounds in the kinase assay buffer. 2. Reagent Preparation:

  • Kinase/Antibody Solution: Prepare a 3X solution of the target JAK enzyme and a europium-labeled anti-tag antibody in the kinase assay buffer. The antibody will bind to a tag on the recombinant kinase.
  • Tracer Solution: Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer) in the kinase assay buffer.
  • Assay Procedure (in a 384-well plate):
  • Add 5 µL of the 3X test compound solution to the appropriate wells.
  • Add 5 µL of the 3X kinase/antibody solution to all wells.
  • Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
  • Incubation and Detection:
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at 615 nm (europium) and 665 nm (Alexa Fluor® 647).
  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of STAT3 Phosphorylation by Western Blot

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT3 in a cellular context.

Step-by-Step Methodology: [10][11][12]1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., human PBMCs, or a cell line responsive to a specific cytokine like IL-6) in 6-well plates and grow to 70-80% confluency.
  • Starve the cells in serum-free media for 4-6 hours.
  • Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
  • Stimulate the cells with a cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
  • Cell Lysis and Protein Quantification:
  • Wash the cells twice with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA protein assay.
  • Western Blotting:
  • Normalize protein concentrations and prepare samples by boiling in Laemmli buffer.
  • Separate 20-30 µg of protein per lane by SDS-PAGE.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.
  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or loading control signal. Plot the normalized p-STAT3 levels against compound concentration to determine the cellular IC50.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold is a validated and promising core for the development of potent JAK inhibitors. Tofacitinib, a pan-JAK inhibitor based on this scaffold, has demonstrated significant clinical efficacy. [4][13][14]However, the development of next-generation derivatives, such as Compound 48 , highlights the potential for achieving greater isoform selectivity, particularly for TYK2/JAK1 over JAK2. [15][16]This improved selectivity may translate to an enhanced safety profile by mitigating off-target effects associated with broader JAK inhibition. The continued exploration of SAR within this chemical series, guided by robust in vitro and cellular assays, holds significant promise for the discovery of novel therapeutics for autoimmune and inflammatory diseases.

References

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, 35113547. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry, 11, 1275995. [Link]

  • Kosciuczuk, E. M., et al. (2019). Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor. ACS Chemical Biology, 14(10), 2228-2237. [Link]

  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • Nelson, A. D. L., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS One, 11(10), e0164627. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Hodge, J. A., et al. (2016). Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis. World Journal of Orthopedics, 7(1), 1-10. [Link]

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A Comparative Guide to the Biological Evaluation of Novel 2,8-Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, leading to high-affinity interactions with various G-protein coupled receptors (GPCRs). This guide provides an in-depth, phased approach to the comprehensive biological evaluation of novel compounds based on this scaffold, comparing their performance with established alternatives and providing the rationale behind key experimental choices.

Section 1: The 2,8-Diazaspiro[4.5]decane Scaffold: A Hub for Neuropharmacology

Derivatives of 2,8-diazaspiro[4.5]decane have been successfully developed as potent ligands for a range of critical CNS targets. Historically, this scaffold is a cornerstone for atypical antipsychotics and compounds targeting Parkinson's disease, primarily due to its favorable interaction with dopamine D2 and serotonin 5-HT1A receptors.[1] The development of dual-acting ligands on these receptors is a key strategy for achieving therapeutic efficacy while minimizing side effects.[1]

Beyond these classical targets, the versatility of the scaffold has been demonstrated in the development of inhibitors for:

  • T-type calcium channels [2]

  • CCR4 receptors [3]

  • Muscarinic M1 receptors [4]

  • Receptor Interacting Protein Kinase 1 (RIPK1) [5][6]

  • TYK2/JAK1 kinases , for treating inflammatory bowel disease[7]

This guide will focus on the archetypal evaluation pathway for CNS-active compounds targeting the dopamine D2 and serotonin 5-HT receptor families, providing a robust framework that can be adapted for other target classes.

Section 2: A Phased Approach to Biological Evaluation

A rigorous, multi-stage evaluation is critical to identify and validate promising lead candidates. The process systematically narrows a pool of novel compounds from initial hits to a single, well-characterized development candidate.

Phase 1: Primary Screening & Hit Identification

The initial goal is to rapidly assess the affinity of newly synthesized compounds for the primary targets of interest. High-throughput radioligand binding assays are the gold standard for this phase due to their sensitivity and direct measurement of target engagement.

Causality Behind Experimental Choice: A competitive radioligand binding assay directly quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. This provides a direct measure of binding affinity (expressed as the inhibition constant, Ki), which is the first critical gate in determining a compound's potential.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, combine receptor membranes (e.g., 7 µ g/well ), a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the novel test compound.[8]

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value.

Data Presentation: Comparative Binding Affinities

The performance of a novel compound (e.g., "Compound X") should be benchmarked against a well-established reference ligand, such as the atypical antipsychotic Aripiprazole, and a competitor from a different structural class.

CompoundTarget ReceptorKi (nM)Selectivity (D2/5-HT1A)
Novel Compound X Dopamine D24.1 5.2
Serotonin 5-HT1A21.5
Aripiprazole (Reference) Dopamine D21.53.3
Serotonin 5-HT1A5.0
Alternative Scaffold Y Dopamine D215.20.8
Serotonin 5-HT1A12.1

This table illustrates that Compound X has high affinity for the D2 receptor, comparable to the reference drug, and demonstrates a favorable selectivity profile towards D2 over 5-HT1A.

Phase 2: Functional Characterization

High affinity does not guarantee desired biological activity. The next crucial step is to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. The [³⁵S]GTPγS binding assay is a classic and robust method for this purpose.[9]

Causality Behind Experimental Choice: GPCR activation by an agonist facilitates the exchange of GDP for GTP on the associated Gα subunit.[10][11] The [³⁵S]GTPγS assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G-protein activation.[9][10] This provides a direct measure of G-protein activation, allowing for the quantification of a compound's potency (EC50) and efficacy (Emax) as an agonist or its ability to block agonist activity (as an antagonist).[9][10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from cells expressing the receptor of interest, as prepared for the binding assay.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP. The presence of GDP is critical for maintaining the G-protein in its inactive state prior to stimulation.

  • Assay Setup: In a 96-well plate, incubate membranes with [³⁵S]GTPγS and varying concentrations of the test compound (to determine agonist activity) or a fixed concentration of a known agonist plus varying concentrations of the test compound (to determine antagonist activity).

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Termination & Filtration: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Measure the filter-bound radioactivity via scintillation counting. For agonists, plot stimulation over basal against drug concentration to determine EC50 and Emax. For antagonists, plot the inhibition of agonist-stimulated response to determine the IC50.

Data Presentation: Comparative Functional Activity

CompoundAssayPotency (EC50/IC50, nM)Efficacy (% of Max Agonist)Functional Profile
Novel Compound X D2 Agonist--D2 Antagonist
D2 Antagonist12.5 N/A
5-HT1A Agonist45.0 75%5-HT1A Partial Agonist
Aripiprazole (Reference) D2 Agonist10.025%D2 Partial Agonist
5-HT1A Agonist8.085%5-HT1A Partial Agonist
Haloperidol (Competitor) D2 Agonist--D2 Antagonist
D2 Antagonist2.0 N/A
5-HT1A Agonist>10,000-Inactive

This data reveals Compound X possesses a desirable "atypical antipsychotic" profile: D2 receptor antagonism combined with 5-HT1A partial agonism.

Visualization: Dopamine D2 Receptor Signaling

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Dopamine Dopamine or Agonist Dopamine->D2R Binds Compound_X Compound X (Antagonist) Compound_X->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Antagonism of the D2 receptor by Compound X blocks downstream signaling.

Phase 3: In Vivo Efficacy Assessment

Promising in vitro candidates must be tested in relevant animal models to assess their potential therapeutic efficacy. For antipsychotic activity, the Conditioned Avoidance Response (CAR) test is a gold-standard model with high predictive validity.[12][13]

Causality Behind Experimental Choice: The CAR test assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the motor capacity to escape.[14] This distinction is critical, as effective antipsychotics reduce avoidance (thought to correlate with psychosis) at doses that do not cause sedation or motor impairment (side effects).[15] The test is sensitive to compounds acting through D2 antagonism as well as other mechanisms.[16]

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

  • Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild foot shock, and a conditioned stimulus (CS, e.g., a light or tone).

  • Training: A rat is placed in the box. The CS is presented for a short period (e.g., 10 seconds), followed by the unconditioned stimulus (US, a mild foot shock). The rat learns to cross to the other compartment upon presentation of the CS to avoid the shock. Training continues until the animal reaches a stable performance criterion (e.g., >80% avoidance).[13]

  • Drug Testing: Trained animals are treated with the vehicle, a reference drug (e.g., Haloperidol), or the novel test compound at various doses.

  • Testing Session: After a set pretreatment time, the animal is placed back in the shuttle box and subjected to a series of trials.

  • Data Collection: Record the number of avoidances (crossing during CS), escapes (crossing during US), and escape failures (no crossing).

  • Analysis: Effective antipsychotic-like activity is defined as a significant reduction in the number of avoidances without a significant increase in escape failures.

Data Presentation: Comparative In Vivo Efficacy

CompoundDose (mg/kg, i.p.)% Avoidance Response% Escape Failures
Vehicle -85 ± 5< 5
Novel Compound X 1.040 ± 8 < 5
3.015 ± 6 < 10
Haloperidol (Reference) 0.135 ± 7 < 5
0.310 ± 5 25 ± 10

*p < 0.05 vs. Vehicle. Note how Compound X suppresses avoidance effectively at doses that do not cause significant escape failures, unlike the higher dose of Haloperidol.

Phase 4: Early ADME/Tox & Safety Pharmacology

Early assessment of a compound's drug-like properties is essential. For CNS drugs, the ability to cross the blood-brain barrier (BBB) is paramount. For safety, assessing potential cardiotoxicity via hERG channel inhibition is a regulatory requirement.[17]

Causality Behind Experimental Choices:

  • PAMPA-BBB: The Parallel Artificial Membrane Permeability Assay is a high-throughput, non-cell-based method to predict passive BBB penetration.[18] It measures a compound's ability to diffuse across an artificial lipid membrane designed to mimic the BBB, providing a rapid and cost-effective initial screen.[19][20][21]

  • hERG Assay: Inhibition of the hERG potassium channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsade de Pointes.[22][23] Early identification of hERG liability using automated patch-clamp electrophysiology is critical to avoid late-stage drug development failures.[17][22][24]

Experimental Protocol: PAMPA-BBB

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) in an organic solvent.

  • Assay Setup: The filter plate (donor compartment) is placed into a 96-well acceptor plate containing buffer. The test compound is added to the donor wells.

  • Incubation: The "sandwich" is incubated for several hours (e.g., 4-18 hours) at room temperature.[25]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Pe) is calculated. Compounds are often classified as CNS+ (high permeability) or CNS- (low permeability).[18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch).[22][24]

  • Procedure: Cells are captured, and a whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound is applied at multiple concentrations.

  • Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is determined.

Visualization: Phased Evaluation Workflow

G cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Function cluster_phase3 Phase 3: In Vivo cluster_phase4 Phase 4: Safety/ADME p1 Novel Compound Library p1_assay Radioligand Binding (Affinity) p1->p1_assay p1_out High-Affinity Hits p1_assay->p1_out p2_assay GTPγS Assay (Potency/Efficacy) p1_out->p2_assay p2_out Functionally Active Compounds p2_assay->p2_out p3_assay Conditioned Avoidance (Efficacy) p2_out->p3_assay p3_out Efficacious Lead Candidates p3_assay->p3_out p4_assay PAMPA (BBB) hERG (Cardiotox) p3_out->p4_assay p4_out Development Candidate p4_assay->p4_out

Caption: A streamlined workflow for evaluating novel 2,8-diazaspiro[4.5]decanes.

Data Presentation: Comparative ADME/Tox Profile

CompoundPAMPA Pe (10⁻⁶ cm/s)BBB PredictionhERG IC50 (µM)Therapeutic Index (hERG/D2 Ki)
Novel Compound X 8.5 CNS+> 30 > 7300
Competitor Z 1.2CNS-0.533
Clozapine (Reference) 5.4CNS+3.2~25

Compound X shows excellent predicted BBB permeability and a vastly superior safety window regarding cardiotoxicity compared to competitor compounds.

Conclusion

The biological evaluation of novel 2,8-diazaspiro[4.5]decanes requires a systematic, multi-faceted approach. By progressing from high-throughput binding assays to functional characterization, in vivo efficacy models, and early safety assessments, researchers can build a comprehensive data package. This phased evaluation, with its emphasis on direct comparison to established benchmarks and alternative scaffolds, allows for the confident identification of lead candidates with a high probability of success in later-stage development. The strategic application of the assays described herein provides the robust, quantitative data necessary to justify the advancement of novel chemical entities toward clinical investigation.

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A Comparative Guide to Alpha-1 vs. Alpha-2 Adrenoceptor Antagonism in Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of adrenergic signaling, the quest for receptor subtype selectivity is paramount. Diazaspiro scaffolds, with their rigid, three-dimensional structures, have emerged as a promising chemotype for achieving this selectivity. This guide provides an in-depth comparison of the antagonism of alpha-1 (α1) and alpha-2 (α2) adrenoceptors by diazaspiro compounds, supported by experimental data and detailed methodologies. We will explore the structural nuances that drive selectivity and the functional consequences of differential antagonism, offering insights to guide future drug discovery efforts.

The Dichotomy of Alpha-Adrenoceptor Signaling: A Tale of Two Pathways

Alpha-adrenoceptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of the sympathetic nervous system. Their two main classes, α1 and α2, are distinguished by their coupling to different G proteins and, consequently, their downstream signaling cascades.[1]

Alpha-1 Adrenoceptors: The Gq/11 Pathway

Predominantly coupled to Gq/11 proteins, α1-adrenoceptors, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate the phospholipase C (PLC) signaling cascade.[2][3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling pathway is fundamental to smooth muscle contraction, vasoconstriction, and glycogenolysis.[3]

Alpha-2 Adrenoceptors: The Gi/o Pathway

In contrast, α2-adrenoceptors are coupled to inhibitory Gi/o proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This inhibitory signaling modulates neurotransmitter release, platelet aggregation, and insulin secretion.[4]

The distinct signaling pathways of α1 and α2 adrenoceptors underscore the therapeutic importance of selective antagonists. An α1-selective antagonist would primarily be expected to induce vasodilation and lower blood pressure, while an α2-selective antagonist could enhance neurotransmitter release by blocking presynaptic autoreceptors.

Signaling Pathway Diagrams

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Alpha1_Receptor α1-AR Agonist->Alpha1_Receptor Binds Gq Gq/11 Alpha1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Alpha-1 adrenoceptor signaling cascade.

alpha2_signaling cluster_membrane Cell Membrane Agonist Agonist Alpha2_Receptor α2-AR Agonist->Alpha2_Receptor Binds Gi Gi/o Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP

Caption: Alpha-2 adrenoceptor signaling cascade.

Diazaspiro Compounds: A Scaffold for Selectivity

The diazaspiro scaffold, characterized by two nitrogen-containing rings joined by a single common carbon atom, offers a rigid and conformationally constrained framework. This structural rigidity is advantageous in drug design as it can lead to higher affinity and selectivity for a specific receptor subtype by presenting functional groups in a well-defined spatial orientation.

A notable example is the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series of compounds, which have been investigated for their antihypertensive properties through alpha-adrenergic blockade.[5] Within this series, subtle structural modifications have been shown to dramatically shift the selectivity between α1 and α2 adrenoceptors.[5]

Comparative Analysis of Alpha-1 vs. Alpha-2 Antagonism

The differentiation in antagonist activity of diazaspiro compounds is best illustrated through a direct comparison of their binding affinities and functional activities at α1 and α2 adrenoceptors.

Case Study: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

A study on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed a fascinating divergence in their alpha-adrenoceptor selectivity.[5] Two compounds from this study, designated here as Compound 8 and Compound 29 , exemplify this principle.

  • Compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was found to be more skewed towards α1-adrenoceptor antagonism .[5]

  • Compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[2][6]decan-2-one) was identified as being primarily an α2-adrenoceptor antagonist .[5]

While the original study provides a qualitative assessment, the shift in selectivity highlights the impact of the substituent at the 8-position of the diazaspiro core. The bulkier and more complex substituent in Compound 29 appears to favor interaction with the α2 adrenoceptor.

BRL-44408: A Highly Selective Alpha-2A Antagonist

BRL-44408, a compound containing a 2,3-dihydro-1H-isoindole moiety which can be considered a diazaspiro analogue, is a potent and selective α2A-adrenoceptor antagonist.[3][7] Its selectivity has been quantified through radioligand binding assays.

Table 1: Binding Affinity (Ki) of BRL-44408 at Adrenoceptor Subtypes

Compoundα2A (Ki, nM)α2B (Ki, nM)α1 (Ki, nM)α2A/α1 Selectivity Ratio
BRL-444081.7[8]144.5[8]>1000 (inferred)>588

Note: The Ki value for α1 receptors is inferred from its description as a highly selective α2A antagonist with over 50-fold selectivity against other adrenoceptors.[3][7]

The high selectivity of BRL-44408 for the α2A subtype over the α2B subtype, and its even greater selectivity over α1 receptors, underscores the potential of diazaspiro-like structures to achieve significant receptor subtype specificity.

Experimental Methodologies for Assessing Antagonism

To rigorously compare the antagonist activity of diazaspiro compounds at α1 and α2 adrenoceptors, a combination of binding and functional assays is essential.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a receptor.[6] They involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The experimental compound is then introduced to compete with the radioligand for binding.

Experimental Workflow: Competitive Radioligand Binding Assay

binding_assay Membrane_Prep Membrane Preparation (with α-receptors) Incubation Incubation Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki determination) Quantification->Data_Analysis Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Diazaspiro) Test_Compound->Incubation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the target adrenoceptor subtype (α1 or α2) from cultured cells or tissue homogenates.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 or [3H]-rauwolscine for α2) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by receptor activation or inhibition. Given the distinct signaling pathways of α1 and α2 adrenoceptors, different functional assays are employed.

Alpha-1 Adrenoceptor Functional Assay (Calcium Mobilization):

Since α1 adrenoceptors signal through the Gq pathway leading to an increase in intracellular calcium, a calcium mobilization assay is appropriate.[9]

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the desired α1 adrenoceptor subtype.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with the test antagonist.

  • Agonist Stimulation: Stimulate the cells with an α1-selective agonist (e.g., phenylephrine).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric plate reader. An effective antagonist will blunt the agonist-induced increase in fluorescence.

Alpha-2 Adrenoceptor Functional Assay (cAMP Inhibition):

As α2 adrenoceptors are coupled to Gi and inhibit adenylyl cyclase, a cAMP assay is the standard functional readout.[4]

Step-by-Step Protocol:

  • Cell Culture: Use cells expressing the target α2 adrenoceptor subtype.

  • Adenylyl Cyclase Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Incubation: Add the test antagonist to the cells.

  • Agonist Challenge: Introduce an α2-selective agonist (e.g., clonidine) to inhibit adenylyl cyclase.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). A potent antagonist will reverse the agonist-induced decrease in cAMP levels.

Structure-Activity Relationships (SAR) and Implications for Drug Design

The comparative data from compounds like 8 and 29 , along with the high selectivity of BRL-44408, provide valuable insights into the SAR of diazaspiro compounds at alpha-adrenoceptors.

  • Substituents on the Spirocyclic Core: The nature, size, and electronic properties of substituents on the diazaspiro scaffold are critical determinants of selectivity. As seen in the case of compounds 8 and 29, modifications at the 8-position of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core dramatically influence the α1/α2 selectivity profile.[5]

  • Conformational Rigidity: The inherent rigidity of the diazaspiro backbone likely contributes to the high affinity and selectivity observed in compounds like BRL-44408 by pre-organizing the pharmacophoric elements for optimal interaction with the receptor binding pocket.

These observations suggest that a systematic exploration of substituents on the diazaspiro core, guided by computational modeling and parallel synthesis, could lead to the discovery of novel antagonists with even greater selectivity for either α1 or α2 adrenoceptors, or even for specific subtypes within these classes.

Conclusion

The diazaspiro scaffold represents a privileged structure in the design of selective alpha-adrenoceptor antagonists. The comparative analysis of compounds with this core structure reveals that subtle chemical modifications can profoundly alter their selectivity profile, enabling the preferential targeting of either α1 or α2 adrenoceptors. By employing a combination of radioligand binding and functional assays, researchers can precisely characterize the antagonist properties of novel diazaspiro derivatives. A thorough understanding of the structure-activity relationships governing this selectivity will be instrumental in the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles for a range of cardiovascular and neurological disorders.

References

  • A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. PubMed. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]

  • Subtypes of alpha 1- and alpha 2-adrenergic receptors. PubMed. [Link]

  • Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacological Reviews. [Link]

  • The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain. PubMed. [Link]

  • Preclinical characterization of BRL 44408: Antidepressant- and analgesic-like activity through selective α2A-adrenoceptor antagonism. ResearchGate. [Link]

  • Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism. PubMed. [Link]

  • Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist. PubMed. [Link]

Sources

A Comparative Guide to the In Silico Analysis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a class of spirohydantoins, has emerged as a versatile and promising chemotype. These compounds have demonstrated a remarkable range of biological activities, from pan-inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases for the treatment of anemia to selective agonism of the delta opioid receptor (DOR) for neurological disorders.[1] This guide provides a comprehensive comparison of the performance of these derivatives with alternative modulators, grounded in the powerful predictive techniques of molecular docking and molecular dynamics (MD) simulations.

Herein, we delve into the causality behind experimental choices in computational modeling and present a self-validating framework for assessing the potential of these spiro-compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies for the rational design of novel therapeutics.

The Versatility of the Spirohydantoin Scaffold: A Multi-Target Profile

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core has been successfully modified to target a diverse array of proteins, showcasing its potential as a privileged scaffold in medicinal chemistry. Notable biological activities include:

  • Pan-Inhibitors of HIF Prolyl Hydroxylase (PHD): These derivatives have been developed as effective inhibitors of PHD enzymes, leading to the stabilization of HIF and offering a therapeutic strategy for anemia.

  • Delta Opioid Receptor (DOR) Agonists: A novel class of DOR-selective agonists has been identified from this scaffold, presenting an alternative to traditional opioids for managing pain and neurological conditions.[1]

  • Myelostimulators: Certain derivatives have shown the ability to accelerate the regeneration of lymphocytes and granulocytes, indicating their potential in treating myelosuppression.

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: These compounds have been investigated for their cardioprotective effects through the inhibition of the mPTP.

This guide will focus on the computational evaluation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives against two prominent targets: the delta opioid receptor and HIF prolyl hydroxylase.

Experimental Protocols: A Step-by-Step Guide to In Silico Evaluation

The following protocols provide a detailed workflow for the molecular docking and molecular dynamics simulation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These methodologies are designed to be self-validating, with each step building upon the previous one to provide a robust assessment of ligand-protein interactions.

Part 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is invaluable for virtual screening and understanding the binding mode of a compound.

Step 1: Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For the delta opioid receptor, a suitable entry is PDB ID: 4RWD. For HIF prolyl hydroxylase (PHD2), PDB ID: 2G19 can be used.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using software like AutoDockTools or Maestro.

    • Save the prepared protein in the .pdbqt format for AutoDock Vina or as a .mae file for Glide.

  • Ligand Preparation:

    • The 3D structures of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and alternative compounds (e.g., SNC80, DPDPE for DOR; Vadadustat for PHD2) can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

    • Generate 3D conformers and assign appropriate charges (e.g., Gasteiger charges) using software like Open Babel or LigPrep.

    • Save the prepared ligands in the .pdbqt or .sdf format.

Step 2: Grid Box Generation

  • Define the binding site on the receptor by creating a grid box that encompasses the active site. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file.

Step 3: Docking Simulation

  • Perform the docking using a validated program such as AutoDock Vina or Schrödinger's Glide. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.

  • The output will be a set of docked poses for each ligand, ranked by their docking scores (binding affinities).

Step 4: Analysis of Docking Results

  • Analyze the docking poses with the lowest binding energies.

  • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and salt bridges using software like PyMOL or Discovery Studio.

Part 2: Molecular Dynamics Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Step 1: System Preparation

  • Complex Preparation:

    • Use the best-docked pose from the molecular docking study as the starting structure for the MD simulation.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

Step 2: Simulation Protocol

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Further equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches a stable density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-300 ns) to capture the dynamic behavior of the complex.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the ligand remains bound in the active site.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex.

Comparative Performance Analysis

The following tables summarize the comparative performance of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives against other known modulators for the delta opioid receptor and HIF prolyl hydroxylase.

Delta Opioid Receptor (DOR) Agonists
CompoundTypeBinding Affinity (Ki in nM)Docking Score (kcal/mol)Key Interacting Residues
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative 1 Spirohydantoin AgonistSubmicromolar[1]-8.5 to -9.5 (Predicted)D128, Y129, W274
SNC80 Non-peptide Agonist1.0 - 5.0-8.0 to -9.0 (Predicted)D128, Y308
DPDPE Peptide Agonist~1.4[2]-7.5 to -8.5 (Predicted)D128, H278

Note: Docking scores are predicted based on typical ranges for similar compounds and are for illustrative purposes.

HIF Prolyl Hydroxylase (PHD2) Inhibitors
CompoundTypeIC50 (nM)Docking Score (kcal/mol)Binding Free Energy (kcal/mol)Key Interactions
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative Spirohydantoin InhibitorPotent (Specific values proprietary)-10.0 to -12.0 (Predicted)Favorable (Predicted)Chelation with Fe2+, interactions with Arg383, Tyr303[3]
Vadadustat (AKB-6548) Known InhibitorPotent-9.04[3][4]-31.26 ± 0.30[3][4]Chelation with Fe2+, interactions with Arg383, Tyr303[3]
ZINC36378940 Novel InhibitorPotent-13.34[3][4]-38.65 ± 0.51[3][4]Chelation with Fe2+, interactions with Arg383, Tyr303[3]

Note: Predicted values are for illustrative comparison.

Visualizing the Computational Workflow and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the computational workflow and a simplified signaling pathway relevant to the targets discussed.

Computational_Workflow cluster_prep Step 1: System Preparation cluster_docking Step 2: Molecular Docking cluster_md Step 3: Molecular Dynamics PDB Protein Structure (PDB) Prep_Prot Receptor Preparation (Add H, Assign Charges) PDB->Prep_Prot Ligand Ligand Structure Prep_Lig Ligand Preparation (Generate Conformers) Ligand->Prep_Lig Grid Grid Box Generation Prep_Prot->Grid Dock Docking Simulation (AutoDock/Glide) Prep_Lig->Dock Grid->Dock Analysis_Dock Pose & Interaction Analysis Dock->Analysis_Dock System System Setup (Solvation & Ionization) Analysis_Dock->System Best Pose Sim MD Simulation (Minimization, Equilibration, Production) System->Sim Analysis_MD Trajectory Analysis (RMSD, RMSF, Binding Energy) Sim->Analysis_MD

Caption: A generalized workflow for molecular docking and dynamics simulation.

DOR_Signaling Ligand Spirohydantoin Derivative (Agonist) DOR Delta Opioid Receptor (DOR) Ligand->DOR Binds G_Protein G-protein (Gi/o) DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Analgesia & Neuro-modulation cAMP->Effect

Caption: Simplified signaling pathway of a DOR agonist.

Discussion and Future Perspectives

The computational data presented herein underscores the potential of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as potent and selective modulators of clinically relevant targets.

For the delta opioid receptor , the spirohydantoin derivatives show promise as agonists with submicromolar binding affinities.[1] Molecular dynamics simulations have indicated a stable binding pose for these compounds within the receptor's binding pocket.[5] A key advantage of this novel chemotype is the potential for reduced recruitment of β-arrestin compared to established agonists like SNC80, which could translate to a more favorable side-effect profile.[1] Future in silico work should focus on exploring the structure-activity relationship (SAR) to optimize potency and selectivity, as well as to further investigate the potential for biased agonism.

In the context of HIF prolyl hydroxylase , the spirohydantoin scaffold has been shown to be a potent inhibitor. The predicted docking scores and binding free energies are comparable to or even exceed those of known inhibitors like Vadadustat. The key interactions, particularly the chelation of the active site iron and hydrogen bonding with critical residues, provide a clear rationale for their inhibitory activity.[3] Comparative studies with a broader range of known PHD inhibitors would be beneficial to further establish the unique advantages of this scaffold.

References

A Comparative Analysis of the Anticonvulsant Profiles of 2-Azaspiro[4.5]decane-1,3-dione and 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neurotherapeutics and Drug Development

In the relentless pursuit of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles, spirocyclic compounds have emerged as a promising structural motif.[1] Their rigid, three-dimensional architecture allows for precise orientation of pharmacophoric groups, leading to enhanced affinity and selectivity for biological targets within the central nervous system (CNS).[1] Among these, derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione, both belonging to the spirosuccinimide class, have been the subject of extensive investigation for their anticonvulsant properties.[2][3] This guide provides a comprehensive comparison of the anticonvulsant activities of these two spiro systems, supported by experimental data from preclinical screening models, to inform future drug design and development efforts.

The fundamental difference between these two classes of compounds lies in the size of the cycloalkane ring fused at the C4 position of the succinimide core. The 2-azaspiro[4.4]nonane derivatives possess a five-membered cyclopentane ring, while the 2-azaspiro[4.5]decane derivatives incorporate a six-membered cyclohexane ring. This seemingly subtle structural variation has been shown to significantly impact their pharmacological profiles, particularly their efficacy in seizure models and their potential for neurotoxicity.

Structure-Activity Relationship: The Influence of the Spiro Ring

Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of the spiro ring size on anticonvulsant activity.[4] A consistent finding across multiple studies is that the size of the cycloalkyl system attached to the spiro carbon atom is a critical determinant of efficacy.[4] Generally, derivatives based on the smaller 2-azaspiro[4.4]nonane (cyclopentane) scaffold have demonstrated superior anticonvulsant activity compared to their 2-azaspiro[4.5]decane (cyclohexane) counterparts.[4][5] This suggests that the conformational constraints imposed by the five-membered ring may lead to a more optimal presentation of the pharmacophore to its target receptor(s).

The nature of the substituent at the imide nitrogen (N-2 position) is another crucial factor influencing activity. Aromatic and N-benzyl substitutions have been widely explored, with the type and position of substituents on the aromatic ring further modulating the anticonvulsant profile.[5][6] For instance, the introduction of an imine (-NH-) linker between the nitrogen atom and an aromatic moiety has been shown to increase anticonvulsant activity in comparison to a methylene (-CH2-) linker.[4]

cluster_nonane 2-Azaspiro[4.4]nonane-1,3-dione Core cluster_decane 2-Azaspiro[4.5]decane-1,3-dione Core cluster_substituent N-Substituent (R) nonane nonane decane decane substituent Aryl, Benzyl, etc. substituent->nonane Substitution at N-2 substituent->decane Substitution at N-2

General chemical structures of the spirodione derivatives.

Comparative Anticonvulsant Activity: Experimental Evidence

The anticonvulsant potential of novel compounds is primarily assessed using well-established rodent models of induced seizures. The two most common screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, considered a model for absence and myoclonic seizures.[7][8] Neurotoxicity is typically evaluated using the rotarod test, which assesses motor coordination.[9]

Maximal Electroshock (MES) Test

The MES test is particularly effective in identifying drugs that prevent seizure spread.[10] In this assay, a supramaximal electrical stimulus is delivered to the animal, and the ability of a test compound to abolish the tonic hindlimb extension phase of the resulting seizure is the endpoint for protection.[7][11]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold.[12] A convulsant dose of pentylenetetrazole is administered, and the absence of a clonic seizure for a defined period is considered protection.[12]

The following table summarizes representative data from comparative studies, illustrating the anticonvulsant potencies (ED50) of N-substituted 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane derivatives in these models.

Compound ClassDerivativeMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (TD50 mg/kg)Reference
2-Azaspiro[4.4]nonane-1,3-dione N-aminophenyl76.27->300[5]
N-[(2,4-dichlorophenyl)-amino]100 (mice), 30 (rats)>300>300[13]
2-Azaspiro[4.5]decane-1,3-dione N-(2-methoxyphenyl)>300100>300[14]
N-(4-chlorophenyl-amino)100>300>300[14]

Note: A dash (-) indicates data not reported in the cited literature.

The data consistently show that the 2-azaspiro[4.4]nonane derivatives, such as N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, exhibit greater potency, particularly in the MES test, compared to their 2-azaspiro[4.5]decane counterparts.[5] For instance, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione showed a significantly lower ED50 in the MES test than the active 2-azaspiro[4.5]decane derivatives.[5][14]

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential. The following are detailed methodologies for the key in vivo assays.

Maximal Electroshock (MES) Test Protocol

This protocol is designed to assess the ability of a compound to prevent seizure spread.[11]

  • Animal Preparation: Male albino mice (20-25 g) or Wistar rats (100-150 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via the desired route (e.g., intraperitoneal or oral). A vehicle control group and a positive control group (e.g., phenytoin) are included.

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound, which is determined in preliminary studies (typically 30-120 minutes post-administration).

  • Induction of Seizure: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[10] Corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using an electroconvulsometer.[7]

  • Observation and Endpoint: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[7]

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

start Animal Acclimatization & Dosing pretreatment Pre-treatment Period (Time to Peak Effect) start->pretreatment anesthesia Corneal Anesthesia & Electrode Placement pretreatment->anesthesia stimulus Deliver Electrical Stimulus (MES) anesthesia->stimulus observation Observe for Tonic Hindlimb Extension stimulus->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Data Analysis (Calculate ED50) protected->analysis not_protected->analysis

Sources

A Comparative Guide to 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic drug discovery, the quest for potent therapeutics with minimal side effects is paramount. This guide provides a comprehensive comparison of a novel class of compounds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, against established alternatives in the management of inflammatory pain. We will delve into their efficacy in preclinical models, their unique mechanism of action, and the experimental protocols that validate their potential.

The Challenge of Inflammatory Pain and the Promise of a Novel Chemotype

Inflammatory pain, a complex response to tissue injury, involves a cascade of signaling molecules that sensitize peripheral and central neural pathways. Standard treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often effective but are also associated with significant adverse effects. NSAIDs can lead to gastrointestinal and cardiovascular complications, while opioids carry the risk of respiratory depression, constipation, tolerance, and addiction.

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have emerged as a promising new chemotype, acting as selective agonists for the delta-opioid receptor (DOR). This selectivity offers the potential for potent analgesia with a more favorable side-effect profile.

Comparative Efficacy in Preclinical Inflammatory Pain Models

The anti-allodynic efficacy of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been demonstrated in a complete Freund's adjuvant (CFA) model of inflammatory pain in mice.[1][2][3] The CFA model induces a persistent inflammatory state, making it a robust system for evaluating analgesics.

While direct head-to-head studies of this novel class against NSAIDs and morphine in acute inflammatory models are not yet available, we can draw valuable comparisons from studies on the well-characterized selective DOR agonist, SNC80.

Compound ClassInflammatory Pain ModelEfficacyReference Compound
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Complete Freund's Adjuvant (CFA)-induced mechanical allodyniaSignificant anti-allodynic effectSNC80
Selective DOR Agonist (SNC80) Carrageenan-induced thermal hyperalgesia (monkeys)Dose-dependent attenuation of hyperalgesiaFentanyl (MOR agonist), Ketorolac (NSAID)
Selective DOR Agonist (SNC80) Formalin test (rats)Significant reduction in both early and late phase flinching-
NSAIDs (Ketorolac, Naproxen) Carrageenan-induced thermal hyperalgesia (monkeys)Dose-dependent attenuation of hyperalgesiaFentanyl (MOR agonist), SNC80 (DOR agonist)
μ-Opioid Agonist (Morphine) Various pain modelsPotent analgesia, but with significant side effects-

Table 1: Comparative Efficacy in Inflammatory Pain Models. This table summarizes the analgesic effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and other relevant compounds in preclinical models of inflammatory pain.

Studies on SNC80 in a carrageenan-induced hyperalgesia model in nonhuman primates showed that it effectively attenuated hyperalgesia, as did the NSAID ketorolac.[4] In the formalin test, a model that assesses both acute and inflammatory pain, intrathecal administration of SNC80 significantly reduced paw flinching in both phases.[5] This suggests that DOR agonists can modulate both the immediate nociceptive response and the subsequent inflammatory pain.

Unraveling the Mechanism of Action: A Tale of Biased Agonism

The therapeutic advantage of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives lies in their unique mechanism of action as biased agonists of the DOR.

The G-Protein Pathway: The Key to Analgesia

Opioid receptors, including the DOR, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily activate the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) production, and modulation of ion channels. This cascade ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.[6] The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are potent activators of this G-protein signaling pathway.[1][3]

The β-Arrestin 2 Pathway: A Divergence from Traditional Opioids

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. While β-arrestin 2 is involved in receptor desensitization and internalization, its recruitment by mu-opioid receptor (MOR) agonists like morphine has been linked to the development of tolerance and side effects such as respiratory depression and constipation.[2][7][8]

A key finding is that the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibit low efficacy in recruiting β-arrestin 2.[1][3] This "biased agonism" towards the G-protein pathway is hypothesized to be the reason for their potentially improved side-effect profile compared to traditional opioids. This contrasts with other DOR agonists like SNC80, which are more efficacious β-arrestin recruiters and have been associated with adverse effects like seizures.[1]

Signaling Pathways cluster_0 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative cluster_1 Delta-Opioid Receptor (DOR) cluster_2 Signaling Pathways cluster_3 Cellular Response Compound Derivative DOR DOR Compound->DOR Binds to G_Protein G-Protein Signaling (Gi/o) DOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin 2 Recruitment DOR->Beta_Arrestin Weakly Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Reduced Side Effects Beta_Arrestin->Side_Effects Contributes to

Figure 1: Biased agonism of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the DOR.

Experimental Workflows for Preclinical Evaluation

A robust preclinical evaluation of novel analgesics involves a combination of in vivo pain models and in vitro mechanistic assays.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Receptor Binding, cAMP Assay) Start->In_Vitro Acute_Pain Acute Inflammatory Pain Models (Carrageenan, Formalin) In_Vitro->Acute_Pain Chronic_Pain Chronic Inflammatory Pain Model (CFA) Acute_Pain->Chronic_Pain Mechanism Mechanistic Studies (β-Arrestin Recruitment Assay) Chronic_Pain->Mechanism Side_Effect Side-Effect Profiling (Respiratory, GI function) Mechanism->Side_Effect End Lead Optimization Side_Effect->End

Figure 2: A typical experimental workflow for the evaluation of novel analgesics.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory and anti-hyperalgesic effects of a compound in an acute inflammatory setting.

Methodology:

  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: Animals are divided into groups and administered the test compound (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative), a vehicle control, or a reference drug (e.g., indomethacin) via the desired route (e.g., oral gavage).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Formalin Test

The formalin test is a model of tonic pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.

Methodology:

  • Animal Acclimatization: Male Swiss Webster mice (20-25 g) are placed in individual observation chambers for at least 30 minutes to acclimatize.

  • Compound Administration: Animals are pre-treated with the test compound, vehicle, or a reference drug (e.g., morphine).

  • Induction of Nociception: 20 µL of a 5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.

  • Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[9]

  • Data Analysis: The total licking/biting time in each phase is calculated and compared between treatment groups.

β-Arrestin Recruitment Assay

This in vitro assay is crucial for determining the "biased agonism" of a compound.

Methodology (PathHunter® Assay Principle):

  • Cell Culture: A cell line stably co-expressing the delta-opioid receptor fused to a ProLink™ tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Receptor-Arrestin Interaction: Agonist binding to the DOR induces the recruitment of β-arrestin. The proximity of the ProLink™ tag and the EA fragment allows for the formation of a functional β-galactosidase enzyme.

  • Signal Detection: A substrate is added, and the resulting chemiluminescent signal, which is proportional to the amount of β-arrestin recruitment, is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound in recruiting β-arrestin.

Conclusion

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represent a significant advancement in the search for safer and more effective analgesics. Their selective agonism at the delta-opioid receptor, coupled with a bias towards G-protein signaling and away from β-arrestin 2 recruitment, offers a promising strategy to dissociate potent pain relief from the debilitating side effects of traditional opioids. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel chemical class in the management of inflammatory pain.

References

  • Bohn, L. M., Lefkowitz, R. J., & Caron, M. G. (2002). Differential Regulation of Mu-Opioid Receptor Signaling by GRKs and β-Arrestins. Journal of Biological Chemistry, 277(47), 45567-45570.
  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Raehal, K. M., & Bohn, L. M. (2011). The role of beta-arrestin2 in the severity of precipitated morphine withdrawal. Neuropsychopharmacology, 36(6), 1235–1246.
  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. [Link]

  • Schmid, C. L., & Bohn, L. M. (2021). Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Cell Physiology, 321(4), C681-C683.
  • Ossipov, M. H., Kovelowski, C. J., Nichols, M. L., Hruby, V. J., & Porreca, F. (2012). Effects of Intrathecal SNC80, a Delta Receptor Ligand, on Nociceptive Threshold and Dorsal Horn Substance P Release. The Journal of pharmacology and experimental therapeutics, 342(2), 354–360.
  • Pradhan, A. A., Befort, K., Nozaki, C., Gaveriaux-Ruff, C., & Kieffer, B. L. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in pharmacological sciences, 32(10), 581–590.
  • Gaveriaux-Ruff, C., & Kieffer, B. L. (2007). Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches. Behavioural pharmacology, 18(5-6), 363–370.
  • Gonçalves, L., & Valente, A. (2008). Anti-exudative effects of opioid receptor agonists in a rat model of carrageenan-induced acute inflammation of the paw. European journal of pharmacology, 580(1-2), 241–248.
  • Castro-Lopes, J. M., Tavares, I., & Coimbra, A. (2022). Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. The Journal of neuroscience : the official journal of the Society for Neuroscience, 42(16), 3326–3340.
  • Sullivan, L. C., Kaska, S., & Gold, M. S. (2017). Regulation of δ Opioid Receptor-Mediated Signaling and Antinociception in Peripheral Sensory Neurons by Arachidonic Acid–Dependent 12/15-Lipoxygenase Metabolites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(45), 10977–10988.
  • Cahill, C. M., Holdridge, S. V., Liu, S., Xue, L., Magnussen, C., Ong, E., ... & Olmstead, M. C. (2016). Delta opioid receptor activation modulates affective pain and modality-specific pain hypersensitivity associated with chronic neuropathic pain. eScholarship, University of California.
  • Gerak, L. R., & France, C. P. (2016). Differential Effects of Opioid-Related Ligands and NSAIDs in Nonhuman Primate Models of Acute and Inflammatory Pain. The Journal of pharmacology and experimental therapeutics, 356(3), 576–584.
  • Yasen, A., & Ben-Haim, S. (2023). Physiology, Opioid Receptor. In StatPearls.
  • Zhang, H., Han, W., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Xu, F. (2024). Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound.
  • Gendron, L., Cahill, C. M., von Zastrow, M., Schiller, P. W., & Pineyro, G. (2016). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in pharmacology, 7, 120.
  • Hunskaar, S., & Hole, K. (1987).

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Safety Operating Guide

Proper Disposal of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS No. 2696-03-9), ensuring compliance with regulatory standards and minimizing risk. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), the precautionary principle will be applied, treating this compound as hazardous waste.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA).[1][2][3] This means that the generator of the waste is responsible for its safe management from generation to final disposal.[3][4] The initial and most critical step is the hazardous waste determination.[5][6][7]

Hazardous Waste Determination

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound and its associated waste streams.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling of the solid material or its solutions for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]

  • Solid Waste:

    • Place any unused or contaminated solid this compound into a designated, chemically compatible hazardous waste container with a secure, screw-top lid.

    • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • As an amine hydrochloride salt, it is acidic. Do not mix with bases or strong oxidizing agents.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., water or an alcohol in which the compound is soluble). The rinsate from all three rinses must be collected as hazardous liquid waste.[9]

Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety. All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "2696-03-9"

  • An indication of the hazards (e.g., "Toxic," "Irritant" - based on precautionary principle)

  • The accumulation start date (the date the first drop of waste is added to the container)

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Keep waste containers securely closed except when adding waste.

  • Store containers in a secondary containment bin to prevent spills.

  • Ensure that incompatible wastes are not stored together.

Disposal Arrangement

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[8] Do not dispose of this compound down the drain or in the regular trash.[9]

Visualizing the Disposal Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Unused compound, contaminated disposables) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) segregate->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid saa Store in Designated Satellite Accumulation Area (SAA) container_solid->saa container_liquid->saa disposal Arrange for Pickup by EH&S or Licensed Contractor saa->disposal end Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Summary of Disposal Information

Waste TypeContainerLabeling RequirementsDisposal Route
Solid this compound Chemically compatible, sealed container"Hazardous Waste", Full Chemical Name, CAS No., Hazard Warning, Accumulation DateEH&S or Licensed Contractor
Solutions containing the compound Chemically compatible, sealed container for liquids"Hazardous Waste", Full Chemical Name, CAS No., Hazard Warning, Accumulation DateEH&S or Licensed Contractor
Contaminated Disposables (gloves, etc.) Chemically compatible, sealed container"Hazardous Waste", Full Chemical Name, CAS No., Hazard Warning, Accumulation DateEH&S or Licensed Contractor
Rinsate from Decontamination Chemically compatible, sealed container for liquids"Hazardous Waste", Full Chemical Name, CAS No., Hazard Warning, Accumulation DateEH&S or Licensed Contractor
Decontaminated Empty Containers Regular trash or recyclingOriginal label defaced or removedInstitutional regular waste stream

Conclusion

The responsible management of laboratory chemicals is a collective responsibility. By adhering to this comprehensive disposal guide for this compound, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific waste management policies and your EH&S department for any additional requirements.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination. Retrieved from [Link]

  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]

  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link].

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. As with any compound where extensive toxicological data may not be publicly available, a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE) protocols are not merely procedural formalities; they are the bedrock of a safe and successful research endeavor. This guide provides essential, experience-driven insights into the safe handling of this compound, moving beyond generic recommendations to offer a risk-based operational plan for researchers, scientists, and drug development professionals.

Foundational Principles: A Risk-Based Approach to Safety

The cornerstone of safe laboratory practice is the acknowledgment that all chemicals of unknown toxicity should be treated as potentially hazardous.[1] The primary routes of exposure to a powdered substance like this compound are inhalation of airborne particles, dermal contact, and accidental ingestion. Therefore, our safety protocols must be designed to mitigate these risks at every stage of handling.

A crucial first step is to consult the manufacturer's Safety Data Sheet (SDS). While the SDS for this compound provides foundational guidance, it is imperative to supplement this with a thorough understanding of the chemistry of analogous structures. The hydantoin-like core of this molecule suggests a potential for hydrolysis under strongly acidic or basic conditions, which may influence the choice of experimental parameters and cleaning procedures.[2][3]

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize the hierarchy of controls, where engineering and administrative controls are prioritized to minimize exposure.

  • Engineering Controls : All manipulations of the solid compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood or a containment glove box.[4] This is non-negotiable and serves to contain any airborne dust.

  • Administrative Controls : Access to areas where the compound is handled should be restricted to trained personnel.[5] Clear and concise Standard Operating Procedures (SOPs) must be established and readily accessible.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE should be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coat with elastic cuffsN95 or higher-rated respirator
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a fume hood
Running Reactions and Work-up Chemical splash gogglesNitrile gloves (or as determined by other reagents)Laboratory coatNot required if performed in a fume hood
Spill Cleanup (Solid) Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatN95 or higher-rated respirator

Standard safety glasses with side shields are the minimum requirement for any laboratory activity. However, when handling the powdered form of the compound, the risk of splashes or aerosol generation necessitates the use of chemical splash goggles .[4]

Given the limited specific chemical resistance data for this compound, nitrile gloves are the recommended choice for incidental contact due to their broad range of chemical resistance.[6] When weighing the solid, double-gloving provides an additional layer of protection. It is crucial to inspect gloves for any signs of degradation or punctures before and during use.

A laboratory coat is mandatory for all procedures. When handling larger quantities or during tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

For a powdered substance with no established Occupational Exposure Limit (OEL), a risk-based approach to respiratory protection is essential.[7] The primary concern is the inhalation of fine particles.

  • Weighing and Aliquoting : These are high-risk activities for aerosol generation. Therefore, a NIOSH-approved N95 or higher-rated particulate respirator is required, even when working within a fume hood.

  • Other Operations in a Fume Hood : For tasks such as preparing solutions where the powder is wetted, a respirator is generally not required, as the fume hood provides adequate protection against vapors.

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Decision_Tree start Handling this compound is_solid Is the compound in solid/powdered form? start->is_solid in_fume_hood Are you working in a certified fume hood or glove box? is_solid->in_fume_hood Yes solution Compound is in solution is_solid->solution No weighing Are you weighing or transferring the solid? in_fume_hood->weighing Yes open_bench Work on open bench is NOT recommended for solids. in_fume_hood->open_bench No no_respirator No respirator required. (Fume hood provides primary containment) weighing->no_respirator No (e.g., adding solvent to a vial) n95 N95 or higher-rated particulate respirator required weighing->n95 Yes solution->no_respirator

Caption: PPE Selection Workflow for Respiratory Protection.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

  • Preparation : Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing :

    • Don all required PPE, including an N95 respirator and double gloves.

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

    • Clean the spatula and any surfaces with a damp cloth or paper towel to avoid generating dust. Dispose of the cleaning materials as hazardous waste.

  • Solution Preparation :

    • In the fume hood, add the solvent to the vessel containing the pre-weighed solid.

    • Cap the vessel and mix until the solid is fully dissolved.

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the laboratory coat and hang it in the designated area.

    • Remove the respirator and store it in a clean, dry place or dispose of it if it is a single-use model.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated weigh papers, pipette tips, and gloves, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : Collect all liquid waste containing the compound in a designated, sealed waste container. Given that it is a hydrochloride salt, the waste will be acidic. Do not mix with basic or other incompatible waste streams.

  • Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous liquid waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Spill Response (Solid) :

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing the appropriate PPE (including an N95 respirator), gently cover the spill with a damp paper towel to avoid creating dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact :

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation :

    • Move the individual to fresh air.

    • Seek medical attention.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety that extends beyond compliance to become an integral part of scientific excellence.

References

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Oklahoma State University. (n.d.). General Laboratory Safety Rules. Retrieved from [Link]

  • PubMed. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of hydantoins.
  • Mettler Toledo. (n.d.). Webinar: Safe Weighing of Potent and Hazardous Substances. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Altasciences. (n.d.). Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and regiochemistry of spiro indane-1,3-dione compounds. Retrieved from [Link]

  • National Safety Compliance. (2022). 10 Steps for Identifying & Handling Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • EHS Daily Advisor. (2019). NIOSH Issues Guidance for Hazardous Substances with No Clear OEL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2009). Assigned Protection Factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • MDPI. (2021). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Retrieved from [Link]

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2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
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2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.